Chloroform-13C
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
trichloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185611 | |
| Record name | Methane-13C, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31717-44-9 | |
| Record name | Methane-13C, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane-13C, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroform-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹³C NMR Chemical Shift of Chloroform-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C nuclear magnetic resonance (NMR) chemical shift of chloroform-¹³C (¹³CHCl₃). It delves into the factors influencing this critical parameter, offers detailed experimental protocols for its accurate measurement, and presents a compilation of its chemical shifts in various deuterated solvents. This document is intended to serve as a valuable resource for researchers and professionals who utilize ¹³C NMR spectroscopy in their work, particularly in fields such as organic synthesis, drug development, and materials science, where chloroform (B151607) is a common solvent or analyte.
The ¹³C Chemical Shift of Chloroform: A Tabulated Reference
The ¹³C chemical shift of chloroform is a sensitive probe of its molecular environment. Its value is influenced by a variety of factors, most notably the deuterated solvent in which it is dissolved. The following table summarizes the reported ¹³C chemical shift of chloroform (CHCl₃) and its deuterated analog (CDCl₃) in a range of commonly used NMR solvents. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Deuterated Solvent | Formula | Chemical Shift of CHCl₃ (ppm) | Chemical Shift of CDCl₃ (ppm) |
| Chloroform-d | CDCl₃ | 77.36 | 77.16 |
| Acetone-d₆ | (CD₃)₂CO | 79.19 | - |
| Benzene-d₆ | C₆D₆ | - | 128.4 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 79.16 | 39.52 |
| Methanol-d₄ | CD₃OD | - | 49.15 |
| Dichloromethane-d₂ | CD₂Cl₂ | - | 54.00 |
| Acetonitrile-d₃ | CD₃CN | - | 1.39, 118.7 |
| Water-d₂ | D₂O | - | - |
Factors Influencing the ¹³C Chemical Shift of Chloroform
The resonance frequency of the ¹³C nucleus in chloroform is not static; it is subtly influenced by a range of intermolecular and environmental factors. Understanding these influences is critical for the accurate interpretation of ¹³C NMR spectra.
Solvent Effects
The choice of deuterated solvent has the most significant impact on the ¹³C chemical shift of chloroform. This is due to a combination of factors, including:
-
Magnetic Anisotropy: Aromatic solvents like benzene-d₆ can induce significant changes in the local magnetic field experienced by the chloroform molecule, leading to shifts in its resonance frequency.[4]
-
Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds with the chloroform proton can alter the electron density around the carbon atom, thereby affecting its shielding and chemical shift.
-
Dispersion Forces: Van der Waals interactions between the chloroform molecule and the solvent molecules also contribute to the overall chemical shift.
Temperature Effects
While specific quantitative data on the temperature coefficient for the ¹³C chemical shift of chloroform is not extensively documented in the readily available literature, it is a known phenomenon that the chemical shifts of most molecules, including chloroform, exhibit some degree of temperature dependence.[5] This is primarily due to changes in molecular vibrations and intermolecular interactions as the temperature varies. For precise and repeatable measurements, it is crucial to maintain a constant and recorded temperature.
Concentration Effects
Similar to temperature, the concentration of the chloroform-¹³C sample can also influence its ¹³C chemical shift.[6][7] This effect is particularly noticeable at higher concentrations where intermolecular interactions, such as self-association, become more prominent. For quantitative NMR studies, it is advisable to work with dilute solutions to minimize these concentration-dependent shifts.
The interplay of these factors can be visualized as a logical relationship:
Caption: Factors influencing the ¹³C chemical shift of chloroform.
Experimental Protocols for ¹³C NMR of Chloroform-¹³C
The accurate determination of the ¹³C chemical shift of chloroform-¹³C requires careful sample preparation and the use of appropriate NMR acquisition parameters. Below are detailed methodologies for both standard and quantitative ¹³C NMR experiments.
Standard ¹³C NMR Spectroscopy
This protocol is suitable for routine qualitative analysis of chloroform-¹³C.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the chloroform-¹³C sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the solution is homogeneous by gentle vortexing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the ¹³C probe for the correct frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Use a relaxation delay (D1) of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the chemical shift of a known standard, such as TMS at 0 ppm or the residual solvent peak, to its literature value.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
The workflow for a standard ¹³C NMR experiment can be visualized as follows:
Caption: Standard ¹³C NMR experimental workflow.
Quantitative ¹³C NMR Spectroscopy
For applications requiring accurate integration of the chloroform-¹³C signal, such as in reaction monitoring or purity determination, a quantitative ¹³C NMR protocol is necessary. The key difference from the standard protocol lies in the acquisition parameters, which are designed to ensure that the signal intensity is directly proportional to the number of nuclei.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described in the standard protocol. For very long T₁ relaxation times, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be considered to shorten the relaxation delay.
-
-
Instrument Setup:
-
Follow the same instrument setup procedure as for a standard ¹³C NMR experiment.
-
-
Acquisition Parameters:
-
Employ an inverse-gated decoupling pulse sequence. This technique decouples the protons only during the acquisition of the FID, preventing the Nuclear Overhauser Effect (NOE) from altering signal intensities.
-
Set a long relaxation delay (D1) of at least 5 times the spin-lattice relaxation time (T₁) of the chloroform-¹³C nucleus. If the T₁ is unknown, it should be measured using an inversion-recovery experiment.
-
Set the number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the data as in the standard protocol (FT, phasing, referencing, and baseline correction).
-
Carefully integrate the chloroform-¹³C signal.
-
The workflow for a quantitative ¹³C NMR experiment is as follows:
Caption: Quantitative ¹³C NMR experimental workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. chem.washington.edu [chem.washington.edu]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
A Technical Guide to the Physical Properties of Chloroform-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of Chloroform-13C, an isotopically labeled form of chloroform. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of a common experimental workflow.
Core Physical Properties of this compound
This compound, a colorless liquid, is a crucial compound in various scientific applications, particularly as a solvent and an internal standard in analytical chemistry.[1] Its physical characteristics are fundamental to its application and handling. The following table summarizes the key physical properties of this compound.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | ¹³CHCl₃ | - | - | [1] |
| Molecular Weight | 120.37 | g/mol | - | [2][3][4][5] |
| Appearance | Colorless liquid | - | - | [1] |
| Melting Point | -63 | °C | - | [3][6][7][8] |
| -63.5 | °C | - | [1] | |
| Boiling Point | 60.5 - 61.5 | °C | at 1 atm | [3][6][7] |
| Density | 1.509 | g/mL | at 25 °C | [1][3][6][7] |
| Refractive Index | 1.444 | n20/D | at 20 °C | [1][3][6][7] |
| Isotopic Purity | 99 | atom % ¹³C | - | [3][6][7] |
| Chemical Purity (Assay) | 99 | % (CP) | - | [1][3][6][7] |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound is essential for its proper use. The following sections detail generalized experimental methodologies for measuring these key characteristics.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid like this compound is through distillation.[3]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.
-
The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid.[9] This temperature should remain constant during the distillation of a pure substance.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of frozen this compound
Procedure:
-
A small amount of frozen, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[10]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).[10]
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[8]
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.
-
The filled pycnometer is weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8][13]
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
Procedure:
-
The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the temperature is allowed to equilibrate, typically to 20 °C, using the connected water bath.
-
Light is passed through the sample and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Experimental Workflow: Use as an Internal Standard
Isotopically labeled compounds like this compound are frequently used as internal standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[14][15][16] An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of the analyte. The following diagram illustrates a typical workflow for using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. vernier.com [vernier.com]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. phillysim.org [phillysim.org]
- 7. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 8. mt.com [mt.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 15. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Technical Guide to ¹³C Labeled Chloroform: Properties, Suppliers, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Carbon-13 (¹³C) labeled chloroform (B151607), a crucial solvent and analytical tool in advanced research, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and metabolomics. This document details its chemical and physical properties, lists prominent suppliers, and offers in-depth experimental protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic pathway analysis.
Core Properties of ¹³C Labeled Chloroform
¹³C labeled chloroform, with the chemical formula ¹³CHCl₃, is a non-radioactive, stable isotope-labeled form of chloroform. Its key advantage lies in the replacement of the naturally low-abundant ¹²C atom with a ¹³C isotope, which possesses a nuclear spin of ½, making it readily detectable by NMR spectroscopy. This isotopic enrichment significantly enhances the signal-to-noise ratio in ¹³C NMR experiments, enabling more sensitive and precise structural elucidation and quantitative analysis.
CAS Number: 31717-44-9[1][2][3][4]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for ¹³C labeled chloroform, facilitating its use in experimental design and data analysis.
| Property | Value | References |
| Molecular Formula | ¹³CHCl₃ | [1][4] |
| Molecular Weight | 120.37 g/mol | [1][2][4] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% | |
| Appearance | Colorless liquid | |
| Melting Point | -63 °C (lit.) | |
| Boiling Point | 60.5-61.5 °C (lit.) | |
| Density | 1.509 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.444 (lit.) | |
| Mass Shift | M+1 |
Prominent Suppliers
A variety of chemical suppliers offer high-purity ¹³C labeled chloroform for research and development purposes. The table below lists several key suppliers and their respective product numbers for easy reference.
| Supplier | Product Name |
| Santa Cruz Biotechnology | Chloroform-¹³C |
| United States Biological | Chloroform-¹³C |
| Cambridge Isotope Laboratories, Inc. | Chloroform (¹³C, 99%) |
| Sigma-Aldrich | Chloroform-¹³C |
| LookChem | CHLOROFORM (¹³C) |
Experimental Protocols and Applications
¹³C labeled chloroform is primarily utilized as a high-purity solvent for NMR spectroscopy, especially when analyzing ¹³C-enriched compounds to avoid interference from the solvent's carbon signal. While it can theoretically serve as a ¹³C source in specific chemical reactions, its predominant application in drug development and metabolic research is as a solvent for sample preparation and analysis.
I. NMR Sample Preparation Workflow
The following protocol outlines the standard procedure for preparing a sample for ¹³C NMR analysis using deuterated ¹³C labeled chloroform (¹³CDCl₃), which is often preferred to provide a lock signal for the NMR spectrometer.
Objective: To prepare a high-quality, homogeneous sample for ¹³C NMR spectroscopy to determine the structure or purity of a compound of interest.
Materials:
-
¹³C labeled chloroform (or ¹³CDCl₃)
-
Compound of interest
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipettes
-
Fume hood
-
Glass wool or filter
Protocol:
-
Determine Sample Amount:
-
For standard ¹³C NMR, a higher concentration is generally better. Aim for 50-100 mg of the compound of interest. For highly sensitive instruments or when sample is limited, smaller amounts can be used, but will require a greater number of scans.
-
-
Solvent Volume:
-
Use approximately 0.6-0.7 mL of ¹³C labeled chloroform. This volume should be sufficient to create a column of liquid about 4-5 cm high in a standard 5 mm NMR tube.
-
-
Dissolution:
-
In a fume hood, accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add the ¹³C labeled chloroform and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary, but be cautious of the solvent's volatility.
-
-
Filtration (Recommended):
-
To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Transfer to NMR Tube:
-
Carefully transfer the filtered solution into the NMR tube.
-
-
Capping and Labeling:
-
Securely cap the NMR tube and label it clearly with the sample identification.
-
References
Synthesis and Isotopic Labeling of Chloroform-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Chloroform-13C (¹³CHCl₃). This isotopically labeled compound is a crucial tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative analysis. This document outlines detailed experimental protocols for the most common synthesis routes, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
Chloroform-¹³C is a stable isotope-labeled form of chloroform (B151607) where the single carbon atom is the ¹³C isotope instead of the naturally more abundant ¹²C. The presence of the ¹³C nucleus makes it readily distinguishable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing researchers to track the molecule through complex chemical and biological systems. The primary applications of Chloroform-¹³C include its use as a precursor in the synthesis of more complex ¹³C-labeled molecules, as a solvent for NMR studies where the solvent signal can provide a useful internal reference, and in studies investigating the metabolism and environmental fate of chloroform and related compounds.
Synthetic Routes
There are three primary synthetic routes for the preparation of Chloroform-¹³C, each starting from a different commercially available ¹³C-labeled precursor:
-
The Haloform Reaction: Utilizing ¹³C-labeled acetone (B3395972).
-
Photochemical Chlorination: Starting from ¹³C-labeled methane (B114726).
-
Reduction of Carbon Tetrachloride: Using ¹³C-labeled carbon tetrachloride.
The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Experimental Protocols
Synthesis of Chloroform-¹³C via the Haloform Reaction
This method is a common laboratory-scale synthesis that utilizes the reaction of a methyl ketone with a halogen in the presence of a base. For the synthesis of Chloroform-¹³C, [2-¹³C]acetone or [1,3-¹³C₂]acetone can be used as the labeled precursor.
Reaction: CH₃(¹³C=O)CH₃ + 3 NaOCl → ¹³CHCl₃ + CH₃COONa + 2 NaOH
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a freshly prepared solution of sodium hypochlorite (B82951) (NaOCl). The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of ¹³C-Acetone: Slowly add the ¹³C-labeled acetone dropwise from the dropping funnel to the stirred NaOCl solution. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The reaction is typically exothermic, and cooling is crucial to prevent the disproportionation of sodium hypochlorite and the evaporation of the product.[1]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. The denser Chloroform-¹³C layer will separate at the bottom.
-
Purification:
-
Wash the organic layer sequentially with a 5% sodium thiosulfate (B1220275) solution (to remove excess chlorine), water, and finally a saturated sodium chloride solution.
-
Dry the Chloroform-¹³C over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
For high purity, fractional distillation is recommended. Collect the fraction boiling at 60-62 °C.[2]
-
Synthesis of Chloroform-¹³C via Photochemical Chlorination of ¹³C-Methane
This method involves the free-radical chlorination of methane and is analogous to the industrial production of chloroform.[3] The reaction proceeds through a series of steps, producing chloromethane, dichloromethane (B109758), chloroform, and carbon tetrachloride. By controlling the reaction conditions, the formation of chloroform can be maximized.
Reaction: ¹³CH₄ + 3 Cl₂ --(hν)--> ¹³CHCl₃ + 3 HCl
Experimental Procedure:
-
Reaction Setup: A gas-phase photoreactor equipped with a UV lamp (e.g., a mercury vapor lamp) is required. The reactor should have inlets for the reactant gases (¹³C-methane and chlorine) and an outlet for the product mixture.
-
Gas Flow: Introduce a controlled flow of ¹³C-methane and chlorine gas into the reactor. The molar ratio of the reactants is critical to control the extent of chlorination. An excess of methane favors the formation of chloromethane, while a higher chlorine concentration leads to more highly chlorinated products.
-
Photochemical Reaction: Irradiate the gas mixture with UV light to initiate the free-radical chain reaction. The reaction is highly exothermic, and temperature control of the reactor may be necessary.
-
Product Collection: The product stream, consisting of a mixture of chlorinated methanes and unreacted starting materials, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the liquid products.
-
Purification: The condensed liquid is a mixture of ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃, and ¹³CCl₄. Fractional distillation is used to separate the Chloroform-¹³C from the other components.
Synthesis of Chloroform-¹³C from ¹³C-Carbon Tetrachloride
This method involves the partial reduction of carbon tetrachloride. Various reducing agents can be employed, with catalytic hydrogenation being a common industrial approach.
Reaction: ¹³CCl₄ + H₂ --(catalyst)--> ¹³CHCl₃ + HCl
Experimental Procedure:
-
Reaction Setup: A high-pressure reactor (autoclave) suitable for hydrogenation reactions is used. The reactor is charged with ¹³C-carbon tetrachloride and a suitable catalyst (e.g., platinum on a support).[4]
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated to the desired temperature. The reaction conditions (temperature, pressure, and catalyst) must be carefully controlled to achieve selective reduction to chloroform without significant formation of dichloromethane or methane.
-
Work-up: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The resulting liquid mixture is purified by fractional distillation to isolate the Chloroform-¹³C.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Chloroform-¹³C. Please note that yields and isotopic purity can vary significantly depending on the specific experimental conditions and the purity of the starting materials.
| Synthesis Route | Starting Material | Typical Yield (%) | Typical Isotopic Purity (atom % ¹³C) | Reference |
| Haloform Reaction | [2-¹³C]Acetone | 60-80 | >98% | [5] |
| Photochemical Chlorination | ¹³C-Methane | Variable (depends on conditions) | >99% | [6] |
| Reduction of CCl₄ | ¹³C-Carbon Tetrachloride | High (catalytic) | >99% | [4] |
Analysis of Isotopic Purity
The determination of the isotopic purity of Chloroform-¹³C is crucial for its intended applications. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C NMR Spectroscopy
Quantitative ¹³C NMR is a direct and powerful method for determining the isotopic enrichment at the carbon position.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized Chloroform-¹³C in a deuterated solvent (e.g., acetone-d₆ or benzene-d₆).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is essential to use a long relaxation delay (D1) to ensure full relaxation of the ¹³C nucleus and to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal integration.[8]
-
Data Analysis: The isotopic enrichment is determined by comparing the integral of the ¹³CHCl₃ signal to the integral of a known internal standard or by analyzing the relative intensities of the ¹³C-coupled satellites in the proton NMR spectrum.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic abundance by analyzing the relative intensities of the different isotopologues.
Experimental Protocol:
-
Sample Introduction: Introduce the Chloroform-¹³C sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion region.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the molecular ion peaks corresponding to ¹²CHCl₃ and ¹³CHCl₃. Corrections for the natural abundance of isotopes (e.g., ³⁷Cl) must be applied for accurate quantification.[9][10]
Visualizations
Caption: Synthetic pathways to Chloroform-¹³C.
Caption: General experimental workflow for Chloroform-¹³C synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Chloroform - Wikipedia [en.wikipedia.org]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Successful Chloroform Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the 13C NMR Spectrum of Chloroform
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of chloroform (B151607) (CHCl₃). It delves into the fundamental principles governing its spectral characteristics, offers detailed experimental protocols for data acquisition, and presents key quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals who utilize NMR spectroscopy in their work.
Core Principles of the 13C NMR Spectrum of Chloroform
The 13C NMR spectrum of chloroform is characterized by a single resonance, the position and multiplicity of which are dictated by the molecule's chemical environment and nuclear spin interactions.
In a standard proton-decoupled 13C NMR spectrum, chloroform (CHCl₃) exhibits a single sharp peak.[1] This is due to the presence of a single, unique carbon atom in the molecule. The chemical shift of this carbon is significantly influenced by the three electronegative chlorine atoms, which deshield the carbon nucleus and shift its resonance downfield.
When deuterated chloroform (CDCl₃) is used as a solvent, which is common practice in NMR spectroscopy, the 13C signal for the solvent itself appears as a triplet.[1][2] This splitting arises from the spin-spin coupling between the 13C nucleus and the deuterium (B1214612) (²H) nucleus. Deuterium is a spin-1 nucleus, and according to the 2nI+1 rule for multiplicity (where n is the number of equivalent nuclei and I is the spin), it splits the 13C signal into three lines of equal intensity (a 1:1:1 triplet).[2]
The one-bond coupling between the carbon-13 nucleus and a directly attached proton (¹H) in residual non-deuterated chloroform results in a large coupling constant, denoted as ¹JCH. This coupling is typically not observed in a proton-decoupled spectrum but can be measured in a proton-coupled spectrum, providing valuable structural information.
Quantitative Spectroscopic Data
The key quantitative parameters for the 13C NMR spectrum of chloroform are summarized in the table below.
| Parameter | Value | Conditions / Notes |
| Chemical Shift (δ) | ||
| CHCl₃ | ~77.7 ppm | Relative to Tetramethylsilane (TMS) at 0 ppm. |
| CDCl₃ | ~77.2 ppm | The slight upfield shift compared to CHCl₃ is due to an isotope effect.[1] The signal appears as a 1:1:1 triplet.[2] |
| Coupling Constant | ||
| ¹JCH (one-bond C-H) | ~209 Hz | This large coupling constant is characteristic of a carbon bonded to an electronegative atom. |
| Spin-Lattice Relaxation Time (T₁) | ||
| ¹³C in CHCl₃ | Not explicitly found, but expected to be relatively long. | The primary relaxation mechanism for a protonated carbon is the dipole-dipole interaction with the directly attached proton.[3] For a small molecule like chloroform, molecular tumbling is fast, which can lead to less efficient relaxation and thus a longer T₁ time. |
Experimental Protocols
Acquiring a high-quality 13C NMR spectrum of chloroform requires careful sample preparation and the selection of appropriate spectrometer parameters.
Sample Preparation
-
Sample: For neat chloroform, no further preparation is needed. If analyzing a compound dissolved in chloroform, ensure the sample is free of particulate matter.
-
Solvent: Typically, deuterated chloroform (CDCl₃) is used as the solvent and for the field-frequency lock.
-
Concentration: For a standard 13C NMR spectrum of a dissolved analyte, a concentration of 10-50 mg in 0.5-0.7 mL of CDCl₃ is generally sufficient.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Spectrometer Parameters (Typical)
-
Spectrometer Frequency: 25 - 150 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.
-
Pulse Width (P1): Calibrated 30° or 90° pulse. A 30° pulse with a shorter relaxation delay is often used for routine spectra to increase the signal-to-noise ratio in a given time.
-
Number of Scans (NS): 64 to 1024, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
Visualizing the 13C-H Spin-Spin Coupling
The following diagram illustrates the fundamental principle of spin-spin coupling between the ¹³C nucleus and the directly attached ¹H nucleus in chloroform, which gives rise to the observed splitting in a proton-coupled spectrum.
This diagram illustrates how the two possible spin states of the proton (¹H) influence the energy levels of the carbon-13 (¹³C) nucleus. This interaction splits the single transition of an uncoupled ¹³C nucleus into two observable transitions, resulting in a doublet in the proton-coupled ¹³C NMR spectrum.
References
- 1. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]
- 2. organic chemistry - Carbon-13 NMR for chloroform - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
Unraveling the Dance of Nuclei: A Technical Guide to the Chloroform-¹³C Coupling Constant with Deuterium
For Immediate Release
This technical guide provides a comprehensive analysis of the one-bond scalar coupling constant between carbon-13 and deuterium (B1214612) in deuterated chloroform (B151607) (CDCl₃), a fundamental parameter in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize NMR spectroscopy for molecular structure elucidation.
Quantitative Analysis of Coupling Constants
The interaction between the magnetic moments of neighboring atomic nuclei gives rise to spin-spin coupling, observed as a splitting of signals in an NMR spectrum. The magnitude of this interaction is the coupling constant, J, expressed in Hertz (Hz). In the case of deuterated chloroform, the carbon-13 nucleus couples with the deuterium nucleus, resulting in a characteristic splitting pattern in the ¹³C NMR spectrum.
The one-bond coupling constant, denoted as ¹J(¹³C, ²H), is a direct measure of the interaction between the ¹³C and ²H nuclei. The experimentally observed value for this coupling constant in CDCl₃ is approximately 32.0 Hz . This value is a key parameter for the identification and characterization of deuterated solvents and the molecules dissolved within them.
The relationship between the one-bond carbon-proton coupling constant (¹J(¹³C, ¹H)) and the one-bond carbon-deuterium coupling constant (¹J(¹³C, ²H)) is directly proportional to the ratio of the gyromagnetic ratios (γ) of the deuterium and proton nuclei. The gyromagnetic ratio is a fundamental constant for each type of nucleus.
| Nucleus | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |
| ¹H | 26.7522 |
| ²H | 4.1066 |
| ¹³C | 6.7283 |
The theoretical ¹J(¹³C, ²H) can be calculated from the known ¹J(¹³C, ¹H) in chloroform (CHCl₃) using the following equation:
¹J(¹³C, ²H) = ¹J(¹³C, ¹H) * (γ_²H / γ_¹H)
The reported ¹J(¹³C, ¹H) for chloroform is approximately 209.0 Hz .
| Parameter | Value (Hz) | Source |
| ¹J(¹³C, ²H) in CDCl₃ (Experimental) | 32.0 | University of Alberta NMR Facility |
| ¹J(¹³C, ¹H) in CHCl₃ (Experimental) | 209.0 | Not specified in search results |
| ¹J(¹³C, ²H) in CDCl₃ (Calculated) | 32.06 | Calculated using the provided gyromagnetic ratios and ¹J(¹³C, ¹H) |
The excellent agreement between the experimentally observed and the calculated ¹J(¹³C, ²H) values validates the theoretical relationship and the accuracy of the measured constants.
Experimental Determination of ¹J(¹³C, ²H)
The one-bond carbon-deuterium coupling constant in CDCl₃ is typically determined using ¹³C NMR spectroscopy. The following outlines a general experimental protocol:
Instrumentation:
-
A high-resolution Fourier-transform NMR spectrometer.
-
A standard 5 mm NMR tube.
Sample Preparation:
-
A neat sample of deuterated chloroform (CDCl₃) is used.
NMR Measurement:
-
Acquisition of a Proton-Decoupled ¹³C NMR Spectrum: A standard one-dimensional ¹³C NMR spectrum is acquired with broadband proton decoupling. This removes the couplings between ¹³C and any residual ¹H in the sample, simplifying the spectrum.
-
Observation of the CDCl₃ Signal: In the resulting spectrum, the signal for the carbon atom in CDCl₃ appears as a triplet centered at approximately 77 ppm. This triplet arises from the coupling of the ¹³C nucleus (spin I = 1/2) with the deuterium nucleus (spin I = 1).
-
Measurement of the Coupling Constant: The separation between the adjacent lines of the triplet directly corresponds to the ¹J(¹³C, ²H) coupling constant in Hertz.
More advanced 2D NMR techniques, such as selective J-resolved spectroscopy (SELJRES) or heteronuclear multiple-bond correlation with J-coupling measurement (HMBC-JC), can also be employed for precise measurement of heteronuclear coupling constants, although they are generally more complex to set up and process for this specific application.[1][2]
Visualization of the Coupling Constant Relationship
The logical relationship between the one-bond coupling constants of chloroform with its hydrogen and deuterium isotopes can be visualized as a direct scaling based on their intrinsic nuclear properties, specifically their gyromagnetic ratios.
Caption: Relationship between ¹J(¹³C, ¹H) and ¹J(¹³C, ²H) coupling constants.
This diagram illustrates that the experimentally determined one-bond carbon-proton coupling constant in chloroform serves as a basis for calculating the corresponding carbon-deuterium coupling constant. This calculation, which involves scaling by the ratio of the gyromagnetic ratios of deuterium and hydrogen, yields a value that is in close agreement with the experimentally measured ¹J(¹³C, ²H) in deuterated chloroform. This confirms the fundamental relationship between these important NMR parameters.
References
Unveiling the Metabolic Fate of Chloroform: A Technical Guide to Preliminary Studies with Carbon-13 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroform (B151607), a compound with a long history in both medicine and industry, continues to be a subject of toxicological and metabolic scrutiny. Understanding its biotransformation is critical for assessing its risk to human health and for the development of safer pharmaceuticals and industrial chemicals. The use of stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful and non-radioactive approach to trace the metabolic fate of chloroform within biological systems. This technical guide provides an in-depth overview of the core principles, experimental designs, and analytical methodologies for conducting preliminary studies using ¹³C-labeled chloroform. While direct, extensive preliminary studies employing ¹³C-chloroform are not widely documented in publicly available literature, this guide synthesizes information from studies using radiolabeled chloroform (¹⁴C) and established principles of stable isotope tracing to provide a comprehensive framework for future research.
Core Concepts in Chloroform Metabolism
Chloroform undergoes biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, most notably CYP2E1 and CYP2A6.[1] Two main metabolic pathways have been identified: an oxidative pathway and a reductive pathway.
-
Oxidative Pathway: This is the predominant pathway under normal oxygen conditions. Chloroform is oxidized to the highly reactive and toxic intermediate, phosgene (B1210022) (COCl₂). Phosgene can then react with cellular macromolecules, such as proteins and lipids, or be detoxified by conjugation with glutathione (B108866) (GSH).
-
Reductive Pathway: Under low oxygen conditions (hypoxia), chloroform can be reduced to the dichloromethyl radical (•CHCl₂). This free radical can initiate lipid peroxidation and bind to cellular components, contributing to cytotoxicity.
The balance between these two pathways and the subsequent reactions of their reactive intermediates are crucial in determining the extent of chloroform-induced toxicity.
Quantitative Data from Isotope Labeling Studies
| Species | Dose of ¹⁴C-Chloroform (mg/kg) | % of Dose Excreted as ¹⁴CO₂ (48h) | % of Dose in Urine (48h) | % of Dose in Feces (48h) | Reference |
| Mouse | 60 | ~80% | ~3% | <1% | [2] |
| Rat | 60 | ~60% | ~8% | <1% | [2] |
| Monkey | 60 | ~18-20% | ~2% | <1% | [2][3] |
Table 1: Interspecies variation in the metabolism of ¹⁴C-chloroform. This data highlights significant differences in the extent of chloroform metabolism to carbon dioxide across species.
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo studies with labeled compounds and can be applied to preliminary investigations using ¹³C-chloroform.
Protocol 1: In Vivo Administration and Sample Collection
-
Preparation of ¹³C-Chloroform Dosing Solution:
-
Dissolve ¹³C-chloroform (¹³CHCl₃) in a suitable vehicle, such as corn oil or another appropriate lipid-based carrier, to the desired concentration. The use of an oil vehicle aids in the gastrointestinal absorption of chloroform.
-
-
Animal Dosing:
-
Administer the ¹³C-chloroform solution to the test animals (e.g., mice, rats) via oral gavage. The dose should be determined based on the study objectives and known toxicity data.
-
-
Metabolic Cage Housing:
-
Immediately after dosing, house the animals in individual metabolic cages designed for the separate collection of urine, feces, and expired air.
-
-
Collection of Expired Air:
-
Draw air from the metabolic cage through a series of trapping solutions to capture expired ¹³CO₂. A common method involves bubbling the air through a solution of sodium hydroxide (B78521) or a suitable carbon dioxide absorbent.
-
-
Urine and Feces Collection:
-
Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48 hours) post-dosing.
-
-
Tissue Harvesting:
-
At the end of the study period, euthanize the animals and harvest key tissues of interest, such as the liver, kidneys, and adipose tissue. Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Protocol 2: Analysis of ¹³C-Labeled Metabolites
-
Analysis of ¹³CO₂ in Expired Air:
-
The trapped carbonate from the absorbent solution can be precipitated and analyzed for ¹³C enrichment using Isotope Ratio Mass Spectrometry (IRMS).
-
-
Analysis of Urine and Tissue Extracts:
-
Sample Preparation: Homogenize tissue samples and perform metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water). Prepare urine samples by centrifugation to remove particulate matter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful non-destructive technique for identifying and quantifying ¹³C-labeled metabolites. One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed structural information and the position of the ¹³C label within the metabolite.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and detect ¹³C-labeled metabolites. The mass shift corresponding to the incorporation of ¹³C allows for the differentiation of labeled from unlabeled compounds.
-
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the processes involved in ¹³C-chloroform studies, the following diagrams have been generated using the DOT language.
Figure 1: Metabolic pathways of ¹³C-chloroform.
References
An In-depth Technical Guide to the Core Principles of Chloroform-13C in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy of chloroform (B151607), a cornerstone technique in modern chemical analysis. Deuterated chloroform (CDCl₃) is one of the most common solvents used in NMR spectroscopy, and a thorough understanding of its own 13C NMR signature is crucial for accurate spectral interpretation and analysis of dissolved analytes. This document details the theoretical underpinnings of the chloroform-13C signal, provides practical experimental protocols, and presents key data in a clear, accessible format.
The this compound Signal: A Unique Triplet
In a standard proton-decoupled 13C NMR spectrum, the signal for the carbon atom in deuterated chloroform (CDCl₃) characteristically appears as a triplet. This is a result of spin-spin coupling between the carbon-13 nucleus and the deuterium (B1214612) nucleus. Deuterium (²H) is a spin I=1 nucleus, which has three possible spin states: +1, 0, and -1.[1][2]
The multiplicity of a signal due to coupling is determined by the rule 2nI+1, where 'n' is the number of neighboring equivalent nuclei and 'I' is their spin quantum number. For the 13C nucleus in CDCl₃ coupled to one deuterium atom (n=1, I=1), the multiplicity is 2(1)(1) + 1 = 3. This results in a triplet of equal intensity, as the three spin states of deuterium are approximately equally populated.[1][2] Standard proton decoupling techniques do not affect the deuterium nucleus, hence the C-D coupling remains.[2]
In contrast, the small amount of non-deuterated chloroform (CHCl₃) present as a residual solvent peak appears as a singlet in a proton-decoupled 13C NMR spectrum, as the one-bond coupling to the proton is removed.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for chloroform in 13C NMR spectroscopy.
| Parameter | Deuterated Chloroform (CDCl₃) | Residual Chloroform (CHCl₃) | Reference(s) |
| 13C Chemical Shift (δ) | ~77.16 ppm (center of triplet) | ~77.36 ppm | [3] |
| Multiplicity | Triplet (1:1:1 ratio) | Singlet | [1][3] |
| ¹J C-D Coupling Constant | ~20-30 Hz | N/A | [4][5] |
Table 1: 13C NMR Parameters for Deuterated and Residual Chloroform.
| Parameter | Typical Value/Range | Notes | Reference(s) |
| 13C Spin-Lattice Relaxation Time (T₁) | Long (can be several seconds to minutes for quaternary carbons) | T₁ values are highly dependent on molecular motion and the presence of relaxation agents. For quantitative analysis, T₁ values must be considered. | [6][7] |
Table 2: Relaxation Properties of Carbon-13 in Chloroform.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key concepts related to the 13C NMR signal of chloroform.
Caption: Origin of the 13C NMR triplet signal in deuterated chloroform.
Caption: Comparison of 13C signals for CDCl₃ and residual CHCl₃.
Experimental Protocols
Standard 13C NMR Sample Preparation
A well-prepared sample is critical for obtaining a high-quality 13C NMR spectrum.
Materials:
-
NMR tube (5 mm diameter, rated for the spectrometer frequency)
-
Deuterated chloroform (CDCl₃), typically with 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Analyte (solid or liquid)
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Kimwipes or similar lint-free tissue
Procedure:
-
Weigh the Analyte: For a standard 13C NMR spectrum of a small molecule (< 1000 g/mol ), weigh approximately 10-50 mg of the solid compound directly into a clean, dry vial.[8][9] For liquid samples, use a similar mass. Higher concentrations will yield better signal-to-noise in a shorter time.
-
Dissolve the Analyte: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If the sample is not fully soluble, it should be filtered to prevent solid particles from degrading the spectral quality.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. The final volume should result in a column height of approximately 4-5 cm in the tube.
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the NMR tube with a Kimwipe lightly moistened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Acquiring a Standard Proton-Decoupled 13C NMR Spectrum
The following is a generalized workflow for acquiring a standard 13C NMR spectrum on a modern NMR spectrometer (e.g., Bruker, Varian/Agilent, JEOL). Specific commands and software interfaces may vary.
Caption: General workflow for 13C NMR data acquisition.
Typical Acquisition Parameters (for qualitative analysis):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) is used.[10] This employs a 30° pulse angle to allow for faster repetition rates.
-
Spectral Width (sw): Typically set to a wide range, such as 240-250 ppm, to encompass all expected 13C chemical shifts.[11][12]
-
Acquisition Time (aq): A value of 1-2 seconds is common to ensure good digital resolution.[10][11]
-
Relaxation Delay (d1): For routine qualitative spectra, a short delay of 1-2 seconds is often sufficient.[10]
-
Number of Scans (ns): This is highly dependent on the sample concentration. For a reasonably concentrated sample (10-50 mg), 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.[13]
Considerations for Quantitative 13C NMR
For quantitative analysis, where peak integrals must accurately reflect the number of carbon nuclei, the experimental setup must be modified to address two key challenges: the long T₁ relaxation times of 13C nuclei and the Nuclear Overhauser Effect (NOE).[7][10]
Key Modifications for Quantitative Analysis:
-
Pulse Sequence: An inverse-gated decoupling sequence is used. This applies proton decoupling only during the acquisition of the FID, which suppresses the NOE while maintaining a simplified, singlet-pattern spectrum.[7][10]
-
Relaxation Delay (d1): A much longer relaxation delay is crucial. The delay should be at least 5 times the longest T₁ of any carbon atom in the molecule to ensure complete relaxation between pulses.[10] If T₁ values are unknown, they should be measured using an inversion-recovery experiment.
-
Pulse Angle: A 90° pulse is often used to maximize the signal per scan, but this necessitates the long relaxation delay.
-
Relaxation Agents: To shorten the long T₁ relaxation times and thus reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample.[7] This helps to ensure all carbon nuclei relax more quickly and uniformly.
By adhering to these principles and protocols, researchers can effectively utilize the 13C NMR signature of chloroform for both routine spectral referencing and as a component of more advanced quantitative studies, ensuring the accuracy and reliability of their NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. princeton.edu [princeton.edu]
Chloroform-13C: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information and handling precautions for Chloroform-13C (¹³CHCl₃). While the isotopic enrichment with Carbon-13 does not significantly alter the chemical hazards compared to unlabeled chloroform, adherence to stringent safety protocols is paramount due to the inherent toxicity and potential carcinogenicity of the compound. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual workflows to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a colorless, volatile liquid with a characteristic sweet odor. It is classified as a hazardous substance with multiple risk factors.[1]
GHS Classification:
-
Acute toxicity, Oral (Category 4)[2]
-
Skin corrosion/irritation (Category 2)[2]
-
Reproductive toxicity (Category 2)[2]
-
Specific target organ toxicity — single exposure (Category 3), Central nervous system[2]
-
Specific target organ toxicity — repeated exposure (Category 1 or 2), Liver, Kidney[2][4]
-
Hazardous to the aquatic environment, acute hazard (Category 3)
Signal Word: Danger[2]
Hazard Statements: Harmful if swallowed, Toxic if inhaled, Causes skin and serious eye irritation, Suspected of causing cancer and of damaging the unborn child, May cause respiratory irritation, drowsiness or dizziness, and causes damage to organs (liver, kidney) through prolonged or repeated exposure.[2][3][4]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, which are consistent with those of unlabeled chloroform.
Table 1: Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 908 mg/kg | [5] |
| LD50 | Rabbit | Dermal | > 20,000 mg/kg | [5] |
| LC50 | Rat | Inhalation | 47,702 mg/m³ (4 h) | [5] |
| ATE US | Oral | 908 mg/kg body weight | [5] | |
| ATE US | Gases | 700 ppmV/4h | [5] | |
| ATE US | Vapors | 3 mg/l/4h | [5] | |
| ATE US | Dust, mist | 0.5 mg/l/4h | [5] |
Table 2: Occupational Exposure Limits
| Agency | Limit | Value | Notes |
| ACGIH | TWA | 10 ppm | Confirmed animal carcinogen with unknown relevance to humans.[5][6] |
| OSHA | PEL (Ceiling) | 50 ppm (240 mg/m³) | Not to be exceeded at any time.[6][7] |
| NIOSH | REL (STEL) | 2 ppm (9.78 mg/m³) | 60-minute Short-Term Exposure Limit.[6][7][8] |
| NIOSH | IDLH | 500 ppm | Immediately Dangerous to Life or Health.[8] |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][9]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5]
-
Skin and Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[5][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Note that common nitrile gloves may not provide sufficient protection; butyl or laminated gloves are recommended.[1] Always inspect gloves for tears or degradation before use and use proper glove removal technique to avoid skin contact.[3][10]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[5][6]
References
- 1. laballey.com [laballey.com]
- 2. fishersci.com [fishersci.com]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. louisville.edu [louisville.edu]
- 5. isotope.com [isotope.com]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 8. Chloroform - IDLH | NIOSH | CDC [cdc.gov]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Natural abundance of 13C versus labeled chloroform
An In-depth Technical Guide to the Natural Abundance of ¹³C Versus Labeled Chloroform (B151607)
For researchers, scientists, and drug development professionals, understanding the nuances of isotopic composition is fundamental to robust experimental design and accurate data interpretation. Carbon, the backbone of organic chemistry and life, exists primarily as the stable isotope ¹²C, with a small fraction being the heavier, stable isotope ¹³C. This guide provides a detailed comparison between the natural abundance of ¹³C in compounds like chloroform and its synthetically ¹³C-labeled counterpart, focusing on the analytical techniques used to differentiate them and their applications in research.
Data Presentation: A Quantitative Comparison
The fundamental differences between naturally occurring chloroform and its ¹³C-labeled analogue are quantitative. The following table summarizes these key properties for easy comparison.
| Property | Natural Chloroform (CHCl₃) | ¹³C-Labeled Chloroform (¹³CHCl₃) | Data Source(s) |
| ¹³C Abundance | ~1.07% | Typically ≥99 atom % | [1] |
| Predominant Carbon Isotope | ¹²C (~98.9%) | ¹³C | [2] |
| Molecular Weight | ~119.38 g/mol (average) | 120.37 g/mol | [3][4] |
| Mass Shift in MS | M+1 peak is ~1.1% of M peak | M+1 is the base peak | [1][3][4] |
| Boiling Point | 60.5-61.5 °C | 60.5-61.5 °C | [3][5] |
| Melting Point | -63 °C | -63 °C | [3][5] |
| Density (at 25 °C) | ~1.48 g/mL | 1.509 g/mL | [3][5] |
| Refractive Index (n20/D) | ~1.446 | 1.444 | [3][5] |
Core Concepts: Natural vs. Labeled Compounds
Natural Abundance of ¹³C: In any collection of naturally occurring carbon-containing molecules, approximately 1.07% will contain a ¹³C atom instead of a ¹²C atom.[1] This natural distribution is relatively constant on Earth.[6] For a molecule with a single carbon atom like chloroform, this means that for every ~99 molecules containing ¹²C, there will be about one molecule containing ¹³C. This phenomenon is the basis for the characteristic M+1 peak observed in mass spectrometry.[1] While this low abundance makes ¹³C NMR spectroscopy inherently less sensitive than proton (¹H) NMR, it also simplifies spectra as the probability of two adjacent ¹³C atoms is very low, preventing ¹³C-¹³C coupling.[7][8]
¹³C-Labeled Chloroform: This is a form of chloroform that has been synthetically produced to substitute the common ¹²C atom with a ¹³C isotope.[9] The resulting product, often designated as Chloroform-¹³C or ¹³CHCl₃, has an isotopic purity of 99% or higher.[3][4][10] This dramatic enrichment makes the ¹³C nucleus easily detectable, serving as a powerful tool for tracing the fate of molecules in chemical and biological systems.[9] Such labeled compounds are crucial in metabolic tracing studies, drug metabolism investigations, and as internal standards for quantitative analysis.[9]
Experimental Protocols for Differentiation and Analysis
Two primary analytical techniques are used to distinguish between natural and labeled compounds: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Mass Spectrometry (MS)
Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z), making it an ideal method for differentiating isotopes.
Methodology:
-
Sample Preparation & Lipid Extraction:
-
For direct analysis, the chloroform sample can be diluted in a suitable volatile solvent.
-
In biological studies, chloroform is often used as an extraction solvent itself, particularly for lipids in methods like the Bligh and Dyer extraction.[11][12] In such cases, a biological sample (e.g., cell pellet, tissue homogenate) is mixed with a chloroform/methanol/water system to partition lipids into the chloroform layer.[11][12][13]
-
The extracted lipids (now containing the chloroform of interest if it were part of the sample matrix) are dried under a stream of nitrogen and reconstituted in a solvent compatible with the MS system, such as an isopropanol/acetonitrile mixture.[12][13]
-
-
Instrumentation and Analysis:
-
The prepared sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by Liquid Chromatography, LC).
-
The instrument is set to scan for the expected mass range of the chloroform molecular ion.
-
-
Data Interpretation:
-
Natural Chloroform: The mass spectrum will display a molecular ion cluster. The most abundant peak (M) corresponds to ¹²CHCl₃. A smaller peak at one mass unit higher (M+1) will be observed, primarily due to the natural abundance of ¹³C. Its intensity will be approximately 1.1% of the M peak.[1]
-
¹³C-Labeled Chloroform: The spectrum will be dominated by a single major peak corresponding to the mass of ¹³CHCl₃ (M+1 relative to the unlabeled compound).[3][4] Any residual ¹²CHCl₃ will appear as a very small peak at M.
-
-
Correction for Natural Abundance: In stable isotope tracing experiments, it is critical to correct for the natural ¹³C abundance.[2] This ensures that the measured signal enhancement is solely due to the introduced labeled tracer, preventing an overestimation of isotopic enrichment and leading to accurate metabolic flux calculations.[2]
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chloroform-13C 13C 99atom 31717-44-9 [sigmaaldrich.com]
- 4. 氯仿-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. CHLOROFORM (13C) CAS#: 31717-44-9 [m.chemicalbook.com]
- 6. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Chloroform (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-262-0.1 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Chloroform-13C: A Technical Overview of its Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular formula and molecular weight of Chloroform-13C, an isotopically labeled form of chloroform. The substitution of the naturally abundant carbon-12 with carbon-13 makes it a valuable tool in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.
Molecular Formula
The molecular formula for this compound is ¹³CHCl₃ .[1][2][3] This formula indicates that each molecule is composed of one carbon-13 atom, one hydrogen atom, and three chlorine atoms.
Molecular Composition
The diagram below illustrates the elemental composition of a single molecule of this compound.
Caption: Elemental composition of a this compound molecule.
Atomic and Molecular Weight
The molecular weight of this compound is a critical parameter for quantitative analysis and experimental design. It is calculated from the sum of the atomic weights of its constituent isotopes. The table below summarizes the standard atomic weights of the elements and the specific atomic mass of the carbon-13 isotope.[4][5][6][7][8][9]
| Atom | Isotope | Standard Atomic Weight (Da) |
| Carbon | ¹³C | 13.003354835[4][6][8] |
| Hydrogen | ¹H | ~1.0080[5] |
| Chlorine | - | ~35.45[7][9] |
The calculated molecular weight of this compound is approximately 120.37 g/mol .[1][2][3] This value is derived from the sum of the atomic mass of one carbon-13 atom, one hydrogen atom, and three chlorine atoms. The precise mass can be crucial for high-resolution mass spectrometry applications.
References
- 1. Methane-13C, trichloro- | CHCl3 | CID 10176135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. Carbon-13 - Wikipedia [en.wikipedia.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. Carbon-13 - isotopic data and properties [chemlin.org]
- 9. quora.com [quora.com]
Chloroform-13C: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Chloroform-13C as a Research Tool
This compound (¹³CHCl₃) is a stable, isotopically labeled form of chloroform (B151607) where the carbon atom is the heavy isotope ¹³C. This seemingly simple substitution provides a powerful tool for a range of applications in scientific research, particularly in the fields of analytical chemistry, metabolomics, and drug development. Its utility stems from the fact that the ¹³C nucleus is NMR-active and possesses a distinct mass from the more abundant ¹²C isotope, allowing for its detection and quantification by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with the use of this compound as a versatile research tool.
Core Applications of this compound
The primary applications of this compound in a research setting are:
-
High-Resolution NMR Spectroscopy: Deuterated this compound (¹³CDCl₃) is widely used as a solvent in NMR spectroscopy. The ¹³C-label allows for a strong, single solvent peak that can be used for spectral calibration. For quantitative NMR (qNMR), the well-defined signal of ¹³C-labeled chloroform can also serve as an internal standard.
-
Internal Standard for Mass Spectrometry: Due to its chemical similarity to unlabeled chloroform and other analytes, this compound is an excellent internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its distinct mass allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.[1][2][3]
-
Metabolic Tracing and Flux Analysis: While less common than using ¹³C-labeled substrates like glucose or glutamine, this compound can be used to trace the fate of a single carbon atom through metabolic pathways.[4][5][6][7][8][9][10] This is particularly relevant for studying one-carbon metabolism and the biotransformation of xenobiotics.[4][5][6][7][8][9][10]
Data Presentation: Properties of this compound
A summary of the key physical, chemical, and isotopic properties of this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | ¹³CHCl₃ |
| Molecular Weight | 120.37 g/mol [11] |
| CAS Number | 31717-44-9[11] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[11][12] |
| Chemical Purity | ≥99%[11][12] |
| Appearance | Colorless liquid[12][13] |
| Odor | Ethereal, sweetish[13] |
| Density | 1.509 g/mL at 25 °C[11] |
| Boiling Point | 60.5-61.5 °C[11] |
| Melting Point | -63 °C[11] |
| Refractive Index (n20/D) | 1.444[11] |
| Solubility | Miscible with alcohol, ether, benzene, and other organic solvents. Slightly soluble in water.[13][14] |
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protocol 1: Quantitative ¹³C NMR (qNMR) using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of an analyte in a sample by ¹³C NMR.
Materials:
-
This compound (of known concentration and isotopic purity)
-
Deuterated solvent (e.g., CDCl₃, ensuring it does not contain any ¹³C-enriched chloroform)
-
Analyte of interest
-
High-quality 5 mm NMR tubes[15]
-
Volumetric flasks and precision microsyringes
Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte of interest.
-
Dissolve the sample in a precise volume of the deuterated solvent.
-
To this solution, add a precise volume of the this compound internal standard stock solution using a calibrated microsyringe.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Transfer approximately 0.6-0.7 mL of the final solution into a 5 mm NMR tube.[15][16]
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a spectrometer with a proton decoupler.
-
To ensure accurate quantification, use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[13][17]
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons of interest (both analyte and this compound) to ensure full relaxation between scans.[17][18] A typical starting point is a D1 of 30-60 seconds, though this may need to be optimized.
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard signals.
-
-
Data Processing and Quantification:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signal of the this compound and a well-resolved signal of the analyte.
-
Calculate the concentration of the analyte using the following equation:
Where:
-
Area_analyte is the integral of the analyte signal.
-
N_analyte is the number of carbon atoms giving rise to the analyte signal.
-
Area_IS is the integral of the this compound signal.
-
N_IS is the number of carbon atoms for the internal standard (which is 1).
-
Concentration_IS is the known concentration of the this compound internal standard.
-
-
Protocol 2: this compound as an Internal Standard in LC-MS
This protocol details the use of this compound as an internal standard for the quantification of a target analyte in a complex matrix by LC-MS.
Materials:
-
This compound
-
Analyte of interest
-
Solvents for extraction (e.g., methanol (B129727), acetonitrile, chloroform)[15][19]
-
LC-MS system (with appropriate column and mobile phases)
-
Vials and precision pipettes
Methodology:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.
-
Prepare a stock solution of this compound at a known concentration. The concentration should be chosen to be in the mid-range of the expected analyte concentrations.
-
-
Sample Preparation and Spiking:
-
To a known volume or weight of the sample (e.g., plasma, cell lysate), add a precise volume of the this compound internal standard stock solution at the earliest stage of sample preparation to account for variability throughout the entire workflow.[20]
-
Perform the extraction procedure to isolate the analyte. A common method is protein precipitation with a cold organic solvent like methanol or acetonitrile, followed by centrifugation.[15][19] For lipid analysis, a liquid-liquid extraction using a chloroform/methanol/water system is often employed.[21][22]
-
After extraction, the supernatant or organic layer is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[19]
-
-
LC-MS Analysis:
-
Set up the LC-MS method with an appropriate column and mobile phase gradient to achieve good chromatographic separation of the analyte.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and this compound. This is typically done by infusing the individual standard solutions.
-
Acquire data in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Define precursor-product ion transitions for both the analyte and this compound.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the this compound internal standard in the chromatograms.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
-
Protocol 3: Tracing the Metabolic Fate of ¹³C from this compound
This protocol provides a framework for tracing the incorporation of the ¹³C label from this compound into cellular metabolites. This is particularly relevant for studying xenobiotic metabolism in cell culture.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Solvents for quenching and extraction (e.g., cold methanol, water, chloroform)[8][9][25]
-
GC-MS or LC-MS system for metabolite analysis
Methodology:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Introduce this compound into the cell culture medium at a non-toxic concentration. The optimal concentration and incubation time will need to be determined empirically.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of this compound.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells to preserve the in vivo metabolic state. This can be achieved by aspirating the medium and adding ice-cold quenching solution (e.g., 80% methanol).[8][25]
-
Perform metabolite extraction using a suitable solvent system. A common method is a two-phase extraction with a mixture of methanol, chloroform, and water to separate polar and non-polar metabolites.[9][21][22]
-
-
Sample Preparation for MS Analysis:
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS to identify and quantify the mass isotopologues of various metabolites.
-
The incorporation of ¹³C from this compound will result in a mass shift of +1 for metabolites that have incorporated the label.
-
-
Data Analysis and Pathway Elucidation:
Mandatory Visualization
Metabolic Pathway of Chloroform Biotransformation
The following diagram illustrates the oxidative and reductive metabolic pathways of chloroform, primarily in hepatocytes.[4][6][16][23][24][26][27][28]
Caption: Metabolic biotransformation of this compound in hepatocytes.
Experimental Workflow for qNMR with this compound Internal Standard
This diagram illustrates the general workflow for quantitative NMR using this compound as an internal standard.
Caption: Workflow for quantitative NMR using this compound as an internal standard.
Logical Relationship for LC-MS Quantification with this compound Internal Standard
This diagram shows the logical flow of using this compound as an internal standard in an LC-MS experiment.
Caption: Logical workflow for LC-MS quantification with a this compound internal standard.
References
- 1. Mechanisms of chloroform and carbon tetrachloride toxicity in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. docsdrive.com [docsdrive.com]
- 5. Table 4-2, Physical and Chemical Properties of Chloroform - Toxicological Profile for Chloroform - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of chloroform and carbon tetrachloride toxicity in primary cultured mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. This compound 13C 99atom 31717-44-9 [sigmaaldrich.com]
- 12. High-Purity this compound 99% Isotopic Purity at Best Price, Supplier in Mumbai [nacchemical.com]
- 13. 13Carbon NMR [chem.ch.huji.ac.il]
- 14. Chloroform (CHCl₃) – Structure, Formula, Properties, Preparation & Uses [allen.in]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. Biotransformation of chloroform by rat and human liver microsomes; in vitro effect on some enzyme activities and mechanism of irreversible binding to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 18. epfl.ch [epfl.ch]
- 19. benchchem.com [benchchem.com]
- 20. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 22. Rapid, Reproducible, Quantifiable NMR Metabolomics: Methanol and Methanol: Chloroform Precipitation for Removal of Macromolecules in Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolism of toxic substances in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Metabolism of chloroform in the human liver and identification of the competent P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Toxic interactions between carbon tetrachloride and chloroform in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovering the Applications of Chloroform-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Chloroform-13C (¹³CHCl₃), a stable isotope-labeled compound with significant utility in modern research and development. This document details its role in Nuclear Magnetic Resonance (NMR) spectroscopy, its application as a precursor for ¹³C-labeled carbon monoxide (¹³CO) in synthetic organic chemistry, and explores its potential as a tracer in metabolic studies. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate practical implementation in the laboratory.
This compound in Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated chloroform (B151607) (CDCl₃) is a ubiquitous solvent in NMR spectroscopy. The residual undeuterated chloroform provides a convenient chemical shift reference. When the carbon atom is the ¹³C isotope, it serves as a sharp singlet in proton-decoupled ¹³C NMR spectra, offering a precise reference point for spectral calibration.
Application in Quantitative ¹³C NMR
Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the concentration and purity of organic compounds, especially when proton NMR spectra suffer from signal overlap. Achieving accurate quantification requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei.
Table 1: Quantitative Data for ¹³C NMR Chemical Shift of this compound
| Solvent | ¹³C Chemical Shift (δ) [ppm] |
| CDCl₃ | 77.16[1] |
| CDCl₃ | 77.22[2] |
| CDCl₃ | 77.36[3] |
Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Experimental Protocol for Quantitative ¹³C NMR Spectroscopy
This protocol is designed to suppress the Nuclear Overhauser Effect (NOE) and allow for full T₁ relaxation, ensuring accurate integration of ¹³C signals.
Materials:
-
This compound (as internal standard or present in deuterated solvent)
-
Sample of interest
-
High-purity deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
Paramagnetic relaxation agent (optional, e.g., Chromium(III) acetylacetonate, Cr(acac)₃)[4]
Procedure:
-
Sample Preparation: Accurately weigh 10-100 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated solvent in a clean, dry vial. For samples with very long T₁ relaxation times, a small amount of a paramagnetic relaxation agent can be added to shorten the relaxation delay needed.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker instruments) to suppress the NOE.
-
Flip Angle: Set to 90° to maximize the signal-to-noise ratio per scan.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the carbon nuclei of interest. This can be 60 seconds or longer for quaternary carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the ¹³CHCl₃ signal at ~77.16 ppm or an internal standard like TMS.
-
Integrate the signals of interest. The integral values will be directly proportional to the number of carbon atoms.
-
Diagram 1: Quantitative ¹³C NMR Workflow
Caption: A generalized workflow for performing quantitative ¹³C NMR spectroscopy.
This compound as a Precursor for ¹³CO in Chemical Synthesis
This compound serves as a convenient and safer alternative to gaseous ¹³CO for introducing a ¹³C-labeled carbonyl group into organic molecules. The in situ or ex situ generation of ¹³CO from ¹³CHCl₃ is particularly valuable in palladium-catalyzed carbonylation reactions, which are pivotal in the synthesis of pharmaceuticals and other fine chemicals.
Application in Palladium-Catalyzed Carbonylation
The hydrolysis of this compound under basic conditions generates ¹³CO, which can then be incorporated into a variety of organic substrates using a palladium catalyst. This methodology has been successfully applied to the synthesis of ¹³C-labeled amides, esters, and ketones.
Table 2: Representative Yields for Palladium-Catalyzed Aminocarbonylation using Chloroform as a CO Source
| Aryl Halide | Amine | Product | Yield (%) |
| Iodobenzene | Morpholine | 4-Benzoylmorpholine | 87 |
| 1-Bromo-4-methoxybenzene | Piperidine | (4-Methoxyphenyl)(piperidin-1-yl)methanone | 92 |
| 1-Iodo-4-nitrobenzene | Benzylamine | N-Benzyl-4-nitrobenzamide | 85 |
Note: These yields are for reactions using unlabeled chloroform but are representative of the efficiency of this method for ¹³C-labeling when this compound is used.
Experimental Protocol for ¹³CO Generation and Palladium-Catalyzed Aminocarbonylation
This protocol describes the in situ generation of ¹³CO from this compound and its subsequent use in a palladium-catalyzed aminocarbonylation reaction.
Materials:
-
This compound (¹³CHCl₃)
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., solid potassium hydroxide)
-
Solvent (e.g., toluene)
-
Schlenk tube or other sealed reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (3.0 mmol).
-
Addition of Reagents: Add the solvent (5 mL) followed by the amine (1.2 mmol).
-
¹³CO Generation: Add this compound (1.5 mmol) to the reaction mixture.
-
Reaction: Seal the tube and heat the mixture at the appropriate temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the ¹³C-labeled amide.
Diagram 2: Palladium-Catalyzed Aminocarbonylation Cycle with in situ ¹³CO Generation
Caption: The catalytic cycle for palladium-catalyzed aminocarbonylation using in situ generated ¹³CO from this compound.
Potential Application of this compound in Metabolic Tracing
Stable isotope-resolved metabolomics (SIRM) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) are powerful techniques to trace the fate of labeled substrates through metabolic pathways.[5] While common tracers include ¹³C-glucose and ¹³C-glutamine, the use of this compound as a direct tracer for metabolic pathways is not well-documented in the literature. However, its metabolism in vivo to carbon dioxide suggests a potential, albeit likely minor, route for the ¹³C label to enter central carbon metabolism.
Studies have shown that chloroform can be metabolized in the body, with a portion being converted to carbon dioxide.[6] If this compound were administered, the resulting ¹³CO₂ could be fixed by carboxylating enzymes, such as pyruvate (B1213749) carboxylase, and enter the tricarboxylic acid (TCA) cycle. This would lead to the incorporation of the ¹³C label into various downstream metabolites.
Hypothetical Metabolic Fate of this compound
The proposed pathway for the incorporation of the ¹³C label from this compound into central carbon metabolism is outlined below. It is important to note that this is a hypothetical pathway based on the known metabolism of chloroform and the principles of ¹³C-MFA.
Diagram 3: Hypothetical Metabolic Pathway of this compound
Caption: A simplified diagram illustrating the hypothetical pathway for the incorporation of ¹³C from this compound into central carbon metabolism.
Experimental Considerations for Tracer Studies
Should researchers wish to investigate the potential of this compound as a metabolic tracer, the following experimental workflow for a ¹³C-MFA study could be adapted.
Diagram 4: General Workflow for a ¹³C-Metabolic Flux Analysis Experiment
Caption: A generalized experimental workflow for conducting a ¹³C-Metabolic Flux Analysis study.[7][8][9]
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its primary and well-established applications are in NMR spectroscopy for spectral calibration and in synthetic organic chemistry as a convenient source of ¹³CO for palladium-catalyzed carbonylation reactions. While its direct use as a metabolic tracer is not yet widely documented, its known metabolic fate suggests a potential, albeit likely minor, pathway for ¹³C incorporation into central carbon metabolism, warranting further investigation. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroform(67-66-3) 13C NMR [m.chemicalbook.com]
- 3. nmrs.io [nmrs.io]
- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Methodological & Application
Application Notes and Protocols for NMR Analysis Using ¹³C-Chloroform as a Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ¹³C-labeled chloroform (B151607) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. This specialized application is primarily focused on quantitative ¹³C NMR (qNMR) studies, where the solvent signal serves as an internal standard for the precise determination of analyte concentration.
Introduction
Carbon-13 NMR spectroscopy is a powerful tool for structural elucidation. However, its application in quantitative analysis is often hampered by the low natural abundance of the ¹³C isotope (approximately 1.1%) and long spin-lattice relaxation times (T₁). The use of a ¹³C-labeled solvent, such as ¹³C-chloroform, offers a unique solution for qNMR by introducing a signal of known concentration, which can be used as an internal reference. This technique is particularly valuable in drug development and metabolic research for applications such as purity assessment, determination of compound ratios in a mixture, and tracking metabolic pathways.[1][2]
The primary advantage of using ¹³C-chloroform as a solvent for qNMR is the introduction of a single, well-defined resonance with a known ¹³C concentration. This allows for accurate quantification of analytes without the need to weigh and add a separate internal standard, which can be a source of error. However, careful consideration of experimental parameters is crucial to ensure accurate and reproducible results.[3][4]
Key Considerations for Using ¹³C-Chloroform in qNMR
For accurate quantification using ¹³C-chloroform as an internal standard, two main challenges in ¹³C NMR must be addressed: the long spin-lattice relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[3][5]
-
Spin-Lattice Relaxation (T₁): ¹³C nuclei, especially quaternary carbons, can have very long T₁ values. To obtain a quantitative spectrum, the relaxation delay (d1) between scans must be sufficiently long (at least 5 times the longest T₁ of both the analyte and the ¹³C-chloroform) to allow for full relaxation of all nuclei. Failure to do so will result in signal intensities that are not directly proportional to the number of nuclei.[1][3]
-
Nuclear Overhauser Effect (NOE): Proton decoupling, which is commonly used to simplify ¹³C NMR spectra, can lead to an enhancement of carbon signals due to the NOE. This enhancement is not uniform for all carbon atoms, leading to inaccurate integration. For quantitative analysis, the NOE must be suppressed.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of ¹³C-chloroform in NMR analysis.
| Parameter | Value | Notes |
| ¹³C Chemical Shift of Chloroform | ~77.0 - 77.4 ppm | Dependent on temperature and solute. Referenced to TMS at 0 ppm.[6][7] |
| ¹H-¹³C One-Bond Coupling Constant (¹JCH) | ~214 Hz | This value can be influenced by the solvent and solute.[8] |
| Typical ¹³C T₁ Relaxation Time | Can be several seconds to tens of seconds | Varies with conditions such as temperature and the presence of dissolved oxygen. It is recommended to measure the T₁ for accurate quantitative work. |
| Recommended Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | A conservative delay of 60 seconds or more is often used for quantitative analysis of small molecules, especially when quaternary carbons are present.[7] |
| Recommended Sample Concentration | 20 - 100 mg of analyte in 0.6-0.7 mL of ¹³C-chloroform | Higher concentrations are generally better for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Analyte Preparation: Ensure the analyte is dry and free of particulate matter.
-
Weighing the Analyte: Accurately weigh between 20-100 mg of the analyte into a clean, dry vial.[9][10]
-
Adding the Solvent: Using a calibrated pipette, add a precise volume (typically 0.6-0.7 mL) of ¹³C-chloroform to the vial.[11]
-
Dissolution: Ensure the analyte is completely dissolved. Gentle vortexing or sonication may be used.
-
Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool into a high-quality 5 mm NMR tube to remove any residual solid particles.[10]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition for Quantitative Analysis
The following protocol is designed for acquiring quantitative ¹³C NMR spectra on a modern NMR spectrometer (e.g., Bruker).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal if using ¹³C-chloroform that is also deuterated (¹³CDCl₃). If not, an external lock or no lock may be used, though this is less common. For routine ¹³C NMR, a deuterated solvent is highly recommended for field-frequency locking.[9]
-
Tune and match the ¹³C probe.
-
Optimize the magnetic field homogeneity through shimming.
-
-
Acquisition Parameters:
-
Pulse Program: Use a pulse sequence with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) to suppress the NOE.[7]
-
Spectral Width (SW): Set a spectral width that encompasses all expected analyte signals and the ¹³C-chloroform signal (e.g., 0-220 ppm).[1]
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ value of any signal in the spectrum (both analyte and solvent). A value of 60 seconds is a good starting point for many small molecules.[7]
-
Pulse Angle: Use a 30° or smaller flip angle to reduce the necessary relaxation delay, although a 90° pulse with a sufficiently long d1 is ideal for maximizing signal per scan.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for good quantitative precision).
-
Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.[12]
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a multi-point baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signal of the ¹³C-chloroform and the signal(s) of the analyte.
-
Calculation of Concentration: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nsolvent / Isolvent) * Csolvent
Where:
-
Canalyte is the concentration of the analyte.
-
Ianalyte is the integral of the analyte signal.
-
Nanalyte is the number of carbon atoms giving rise to the analyte signal.
-
Nsolvent is the number of carbon atoms for the solvent signal (1 for chloroform).
-
Isolvent is the integral of the ¹³C-chloroform signal.
-
Csolvent is the known molar concentration of the ¹³C-chloroform solvent.
-
Visualizations
Logical Workflow for qNMR using ¹³C-Chloroform
Caption: Workflow for quantitative NMR using ¹³C-Chloroform as a solvent.
Decision Tree for Quantitative ¹³C NMR Method
Caption: Decision process for selecting a quantitative ¹³C NMR approach.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. nmrs.io [nmrs.io]
- 7. youtube.com [youtube.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Chloroform-13C: A Superior Internal Standard for Quantitative Mass Spectrometry
Application Note and Protocol
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial to correct for variations during sample preparation, injection, and ionization. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis, and Chloroform-13C offers distinct advantages, ensuring the highest levels of accuracy and precision.
This document provides a detailed guide on the application of this compound as an internal standard in quantitative mass spectrometry. It includes an overview of its benefits, detailed experimental protocols, and data presentation guidelines.
The Advantages of Carbon-13 Labeling
Stable isotope-labeled internal standards should ideally have physicochemical properties nearly identical to the analyte of interest. While deuterium-labeled standards are commonly used, they can sometimes exhibit different chromatographic behavior and susceptibility to ion suppression or enhancement compared to their non-labeled counterparts.[1][2]
Carbon-13 labeled standards, such as this compound, offer a superior alternative. The small mass difference between ¹²C and ¹³C results in nearly identical physical and chemical properties to the unlabeled analyte.[1][3] This leads to:
-
Co-elution with the Analyte: this compound will chromatographically co-elute with unlabeled chloroform (B151607) and other analytes extracted with it, ensuring that both experience the same matrix effects.[1]
-
Minimized Isotope Effects: The potential for isotopic scrambling or exchange is negligible with ¹³C labeling, ensuring the stability of the standard throughout the analytical process.[4]
-
Improved Accuracy: By minimizing chromatographic shifts and differential ionization effects, ¹³C-labeled standards provide more accurate and precise quantification.[1][3]
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. These should be optimized for specific applications and analytes.
Protocol 1: General Analyte Quantification using a Modified Folch Extraction
This protocol is suitable for the extraction and quantification of non-polar to moderately polar analytes from biological matrices.
1. Reagents and Materials:
-
This compound solution (concentration to be optimized based on analyte levels)
-
Methanol, HPLC grade
-
0.9% NaCl solution or high-purity water
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (appropriate for LC-MS or GC-MS analysis)
2. Sample Preparation:
-
To a known amount of sample (e.g., 100 µL of plasma), add a pre-determined volume of the this compound internal standard solution. This should be done at the earliest stage to account for variations throughout the workflow.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent volume should be approximately 20 times the sample volume.[4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and to disrupt any protein-analyte complexes.[4]
-
Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation.[4]
-
Vortex briefly again.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.[4]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids and other extracted analytes, using a glass Pasteur pipette and transfer it to a clean glass tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitute the dried extract in a solvent suitable for your LC-MS or GC-MS analysis.[4]
3. Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer operating in a suitable mode (e.g., Multiple Reaction Monitoring, MRM, for targeted analysis).
-
Monitor the specific mass transitions for both the analyte and this compound. The mass of this compound will be predictably higher than that of unlabeled chloroform.
4. Quantification:
-
Calculate the peak area ratio of the analyte to the this compound internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
Data Presentation
Clear and concise data presentation is essential for interpreting the results of a quantitative analysis. The following tables provide a template for summarizing your findings.
Table 1: Physicochemical Properties
| Property | Chloroform | This compound |
| Chemical Formula | CHCl₃ | ¹³CHCl₃ |
| Molecular Weight | 119.38 g/mol | 120.38 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | [Enter Value] | [Enter Value] | [Enter Value] |
| This compound (IS) | [Enter Value] | [Enter Value] | [Enter Value] |
Table 3: Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | [Enter Value] | [Enter Value] | [Enter Value] |
| 5 | [Enter Value] | [Enter Value] | [Enter Value] |
| 10 | [Enter Value] | [Enter Value] | [Enter Value] |
| 50 | [Enter Value] | [Enter Value] | [Enter Value] |
| 100 | [Enter Value] | [Enter Value] | [Enter Value] |
| 500 | [Enter Value] | [Enter Value] | [Enter Value] |
| 1000 | [Enter Value] | [Enter Value] | [Enter Value] |
Table 4: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Control 2 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Treated 1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Treated 2 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Logical Relationship of Internal Standard Function
The core principle of using an internal standard is to provide a reference point that behaves similarly to the analyte throughout the analytical process.
Conclusion
This compound is an excellent internal standard for quantitative mass spectrometry, offering significant advantages over deuterated and other types of standards. Its near-identical physicochemical properties to the unlabeled form ensure co-elution and consistent behavior during sample processing and analysis, leading to highly accurate and reliable results. By implementing the protocols and data handling procedures outlined in this application note, researchers can significantly improve the quality of their quantitative data.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. benchchem.com [benchchem.com]
Application of 13C-Labeled Compounds in Metabolic Flux Analysis with a Focus on Chloroform's Role in Metabolite Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. By tracing the journey of isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can gain a detailed understanding of cellular physiology.[1] This knowledge is paramount in fields like metabolic engineering, biotechnology, and the study of diseases characterized by metabolic reprogramming, such as cancer.[1][2]
While ¹³C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism[2], the broader workflow of metabolomics experiments often involves other chemical reagents. Chloroform (B151607), a common organic solvent, plays a significant role not as a metabolic tracer in typical MFA studies, but as a key component in the extraction of metabolites from biological samples.[3][4] This document provides detailed application notes and protocols for conducting ¹³C-MFA experiments, with a specific focus on the widely used chloroform-based metabolite extraction method.
Core Principles of ¹³C-Metabolic Flux Analysis
The foundation of ¹³C-MFA lies in the principle that the distribution of ¹³C isotopes in downstream metabolites directly reflects the activity of the metabolic pathways that produced them.[1] The experimental workflow begins with introducing a ¹³C-labeled substrate into a biological system.[5] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intermediary and final metabolic products.
Following a period of labeling, the metabolic activity is abruptly halted, and the metabolites are extracted. The isotopic labeling patterns of these extracted metabolites are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][6] Finally, computational models are used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[7]
The Role of Chloroform in Metabolite Extraction
Accurate MFA requires a robust method for extracting metabolites while preserving their in vivo state.[3] Chloroform is a key component of several widely used extraction protocols, particularly the methanol-chloroform-water extraction method. This technique is effective for separating polar and non-polar metabolites.[3][8]
The addition of chloroform to a methanol-water cell lysate creates a biphasic system. The upper aqueous layer contains polar metabolites, such as amino acids and organic acids, while the lower chloroform layer contains non-polar metabolites, primarily lipids.[4][9] This separation is crucial for reducing the complexity of the sample and improving the accuracy of subsequent analytical measurements.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with ¹³C-Glucose
This protocol describes the labeling of adherent mammalian cells with uniformly ¹³C-labeled glucose.
Materials:
-
Adherent mammalian cells (e.g., A549)
-
Appropriate cell culture medium (e.g., DMEM) lacking glucose
-
[U-¹³C₆]-Glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid nitrogen
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Prepare the labeling medium by supplementing the glucose-free base medium with [U-¹³C₆]-Glucose to the desired final concentration (e.g., 10 mM) and FBS.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells under standard culture conditions for a duration sufficient to approach isotopic steady state. This time should be determined empirically but is often in the range of 8-24 hours.
Protocol 2: Metabolite Extraction using Methanol-Chloroform-Water
This protocol details the extraction of metabolites from adherent cells.
Materials:
-
Methanol (B129727) (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (ice-cold)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C and high speeds
-
Vacuum concentrator
Procedure:
-
Quenching: Rapidly aspirate the labeling medium from the culture plate. Immediately place the plate on dry ice and add enough pre-chilled (-80°C) methanol to cover the cell monolayer. This step instantly halts metabolic activity.[3]
-
Cell Lysis and Collection: Use a cell scraper to scrape the frozen cells in methanol into a pre-chilled microcentrifuge tube.[3]
-
Phase Separation: To the methanol-cell lysate mixture, add chloroform and water to achieve a final solvent ratio of methanol:chloroform:water of 2:2:1.8 by volume. Vortex the mixture vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete phase separation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3] This will pellet cell debris and separate the mixture into two liquid phases.
-
Fraction Collection:
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new pre-chilled tube.
-
Collect the lower chloroform phase (containing lipids) into a separate pre-chilled tube.
-
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.[3]
Protocol 3: Sample Analysis by GC-MS (Amino and Organic Acids)
This protocol provides a general overview of preparing the polar metabolite fraction for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Dried polar metabolite extract
-
Pyridine
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
GC Parameters: Use a mid-polarity column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a final temperature of around 300°C.[9]
-
MS Parameters: Operate in Electron Ionization (EI) mode. Acquire data in full scan mode to obtain the mass isotopomer distributions for each metabolite.[9]
-
Data Presentation
The primary quantitative data from a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. This data represents the fraction of each metabolite that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.).
Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites from [U-¹³C₆]-Glucose Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 5.0 | 2.0 | 3.0 | 90.0 | - | - | - |
| Lactate | 4.5 | 2.5 | 3.0 | 90.0 | - | - | - |
| Citrate | 10.0 | 5.0 | 70.0 | 5.0 | 8.0 | 1.0 | 1.0 |
| Glutamate | 12.0 | 6.0 | 65.0 | 6.0 | 9.0 | 2.0 | - |
| Aspartate | 15.0 | 8.0 | 10.0 | 12.0 | 55.0 | - | - |
This is example data and will vary significantly based on the biological system and experimental conditions.
Visualizations
Caption: A general experimental workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: Workflow for metabolite extraction using the methanol-chloroform-water method.
Caption: Simplified pathway showing the flow of ¹³C atoms from glucose into the TCA cycle.
Concluding Remarks
While ¹³C-labeled chloroform is not used as a metabolic tracer in conventional MFA, chloroform is an indispensable solvent for the extraction and separation of metabolites, a critical step in the overall workflow. The protocols and principles outlined here provide a foundation for researchers to apply ¹³C-MFA to their biological systems of interest, enabling a deeper, quantitative understanding of cellular metabolism. The successful application of these methods hinges on careful experimental design, particularly in the choice of isotopic tracer and the precision of the extraction and analytical procedures.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Purity Determination of Active Pharmaceutical Ingredients using ¹³C NMR Spectroscopy with ¹³C-Labeled Chloroform as an Internal Standard
Application Note and Protocol
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute concentration and purity of substances.[1] While proton (¹H) NMR is more commonly used for quantitative analysis due to its high sensitivity, ¹³C qNMR offers significant advantages for the analysis of complex molecules and mixtures where ¹H NMR spectra may suffer from signal overlap.[2] The wider chemical shift dispersion in ¹³C NMR often allows for the clear resolution of signals from individual components, making it an attractive method for analyzing complex mixtures.[3]
This application note provides a detailed protocol for the quantitative analysis of active pharmaceutical ingredients (APIs) using ¹³C NMR spectroscopy with ¹³C-labeled chloroform (B151607) as an internal standard. This method is particularly useful for researchers, scientists, and professionals in drug development and quality control.
Principle of Quantitative ¹³C NMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] For quantitative ¹³C NMR, several experimental parameters must be carefully controlled to ensure the accuracy and reliability of the results. The primary challenges in obtaining quantitative ¹³C NMR spectra are the long spin-lattice relaxation times (T₁) of carbon nuclei and the Nuclear Overhauser Effect (NOE), which can enhance the signals of protonated carbons to varying degrees.[3]
To obtain accurate quantitative data, the following conditions must be met:
-
Complete Relaxation: A sufficiently long relaxation delay (D1) must be used between pulses to allow all carbon nuclei to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T₁ of any signal of interest.[5]
-
NOE Suppression: The Nuclear Overhauser Effect must be suppressed to ensure that the signal enhancement is uniform for all carbon nuclei. This is typically achieved by using an inverse-gated decoupling pulse sequence, where the proton decoupler is on only during the acquisition of the FID and off during the relaxation delay.[6]
-
Uniform Excitation: The radiofrequency pulse must excite all nuclei in the spectral region of interest uniformly.
To reduce the long relaxation delays and thus the overall experiment time, a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to the sample.[7]
Experimental Protocol: Purity Determination of Ibuprofen
This protocol describes the procedure for determining the purity of a solid analyte, using Ibuprofen as an example, with ¹³C-labeled chloroform as the internal standard.
Materials and Equipment
-
Ibuprofen (analyte)
-
¹³C-Chloroform (internal standard, IS)
-
Deuterated chloroform (CDCl₃)
-
Chromium(III) acetylacetonate (Cr(acac)₃) (optional, as a relaxation agent)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
-
5 mm NMR tubes
-
Vials and spatulas
-
Volumetric flasks and pipettes
Sample Preparation
-
Accurate Weighing: Accurately weigh approximately 20-30 mg of Ibuprofen into a clean, dry vial. Record the exact weight (m_analyte).
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of ¹³C-Chloroform into the same vial. Record the exact weight (m_IS). The molar ratio of analyte to standard should ideally be between 1:1 and 3:1.
-
Solvent and Relaxation Agent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. If using a relaxation agent to shorten acquisition time, add a small, precisely weighed amount of Cr(acac)₃ (e.g., 5-10 mg).
-
Dissolution: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (at least 5 minutes). Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters: Set up a quantitative ¹³C NMR experiment with the following parameters:
-
Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., 'zgig' on Bruker instruments) to suppress the NOE.[6]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quaternary carbons, can be reduced to ~10s with a relaxation agent).[5]
-
Pulse Angle (Flip Angle): 90°
-
Spectral Width (SW): Approximately 250 ppm
-
Acquisition Time (AT): 1-2 seconds
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for the signals of interest). This will depend on the sample concentration and instrument sensitivity.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the FID and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline.
-
Referencing: Reference the spectrum to the ¹³C signal of CDCl₃ at 77.16 ppm. The signal for ¹³C-chloroform will appear as a singlet at approximately 77.2 ppm in CDCl₃.
-
Integration: Carefully integrate the well-resolved signal of the ¹³C-chloroform internal standard and one or more well-resolved signals of the Ibuprofen analyte. The integration region should be wide enough to encompass the entire peak, including any ¹³C-¹H coupling satellites if proton decoupling is not used.
Data Analysis and Results
The purity of the analyte is calculated using the following equation[7]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
I_IS: Integral of the internal standard signal
-
N_analyte: Number of carbon atoms giving rise to the selected analyte signal
-
N_IS: Number of carbon atoms giving rise to the internal standard signal (for ¹³C-Chloroform, N_IS = 1)
-
MW_analyte: Molecular weight of the analyte (Ibuprofen: 206.29 g/mol )
-
MW_IS: Molecular weight of the internal standard (¹³C-Chloroform: 120.38 g/mol )
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as a percentage)
Example Calculation: Purity of Ibuprofen
The following table summarizes hypothetical experimental data for the purity determination of an Ibuprofen sample.
| Parameter | Value |
| Mass of Ibuprofen (m_analyte) | 25.10 mg |
| Mass of ¹³C-Chloroform (m_IS) | 8.25 mg |
| Purity of ¹³C-Chloroform (P_IS) | 99.5% |
| Molecular Weight of Ibuprofen (MW_analyte) | 206.29 g/mol |
| Molecular Weight of ¹³C-Chloroform (MW_IS) | 120.38 g/mol |
| Analyte Signal (Ibuprofen, -COOH) | 181.1 ppm |
| Number of Carbons (N_analyte) | 1 |
| Internal Standard Signal (¹³C-CHCl₃) | 77.2 ppm |
| Number of Carbons (N_IS) | 1 |
| Integral of Analyte Signal (I_analyte) | 1.25 |
| Integral of Internal Standard Signal (I_IS) | 1.00 |
Calculation:
Purity (%) = (1.25 / 1.00) * (1 / 1) * (206.29 / 120.38) * (8.25 / 25.10) * 99.5
Purity (%) = 98.6%
Method Validation
A qNMR method should be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and robustness.[1] The following tables provide representative data for the validation of a ¹³C qNMR method.
Linearity
The linearity of the method is assessed by analyzing a series of samples with different concentrations of the analyte.
| Concentration (mg/mL) | Peak Area Ratio (Analyte/IS) |
| 5.0 | 0.25 |
| 10.0 | 0.51 |
| 15.0 | 0.76 |
| 20.0 | 1.02 |
| 25.0 | 1.26 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Precision is evaluated by performing replicate measurements on the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).
| Parameter | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Purity (%) | 0.45% | 0.82% |
Accuracy
Accuracy is determined by analyzing a sample with a known purity (e.g., a certified reference material) or by performing recovery studies.
| Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 99.8 | 99.2 | 99.4 |
| 95.0 | 94.5 | 99.5 |
| 90.0 | 89.8 | 99.8 |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative ¹³C NMR analysis.
Logical Relationship in qNMR Quantification
Caption: Relationship of parameters for qNMR purity calculation.
Conclusion
Quantitative ¹³C NMR spectroscopy using ¹³C-labeled chloroform as an internal standard is a robust and reliable method for determining the purity of active pharmaceutical ingredients. The high spectral resolution of ¹³C NMR allows for accurate quantification even in complex molecules where ¹H NMR signals may overlap. By following a carefully validated protocol with appropriate experimental parameters to ensure complete relaxation and suppression of the NOE, this technique provides accurate and precise results, making it a valuable tool in drug development and quality control.
References
- 1. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.govst.edu [opus.govst.edu]
- 3. Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utm.mx [utm.mx]
- 5. magritek.com [magritek.com]
- 6. azom.com [azom.com]
- 7. Purity Calculation - Mestrelab Resources [mestrelab.com]
Application Notes and Protocols for Reaction Monitoring with Chloroform-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for in-situ reaction monitoring, providing real-time structural and quantitative information on reactants, intermediates, and products.[1] While ¹H NMR is commonly used, ¹³C NMR offers superior signal resolution over a wider chemical shift range (0-220 ppm), making it invaluable for analyzing complex mixtures where proton signals overlap.[2][3]
The primary challenges in quantitative ¹³C NMR are the low natural abundance of the ¹³C isotope (1.1%) and the long longitudinal relaxation times (T₁) of carbon nuclei.[4][5] Utilizing a ¹³C-labeled compound, such as Chloroform-13C (¹³CHCl₃), circumvents the low abundance issue and provides a distinct, high-intensity signal that can be used for precise quantification and reaction tracking.
These application notes provide a detailed framework and experimental protocols for employing this compound in reaction monitoring, either as a stable internal standard for quantification or as a labeled reactant to trace its transformation.
Application Note 1: this compound as a Quantitative Internal Standard
One of the most effective uses of this compound is as a quantitative internal standard (QIS). By adding a known concentration of ¹³CHCl₃ to the reaction mixture, the concentration of any reactant, intermediate, or product can be determined by comparing its ¹³C signal integral to the integral of the ¹³CHCl₃ signal.
Advantages:
-
Accuracy: Provides precise quantification, independent of sample volume or spectrometer fluctuations.
-
Simplicity: The ¹³CHCl₃ signal is a sharp singlet (with ¹H decoupling) in a relatively uncongested region of the spectrum (approx. 77.16 ppm), minimizing overlap.[6]
-
Inertness: Chloroform (B151607) is a common solvent and is chemically inert in many organic reactions.
Logical Workflow for Quantitative Reaction Monitoring
Caption: Experimental workflow from sample preparation to kinetic analysis.
Data Presentation: Quantitative Analysis
Quantitative data derived from reaction monitoring should be summarized for clarity. The following table illustrates a hypothetical dataset for the reaction A + B -> C, monitored using this compound as an internal standard.
Table 1: Hypothetical Reaction Monitoring Data using ¹³CHCl₃ Internal Standard
| Time (min) | Integral (Reactant A) | Integral (Product C) | Integral (¹³CHCl₃ Std.) | [A] (M) | [C] (M) |
| 0 | 100.0 | 0.0 | 50.0 | 0.100 | 0.000 |
| 10 | 75.2 | 24.8 | 50.1 | 0.075 | 0.025 |
| 30 | 40.5 | 59.5 | 49.9 | 0.041 | 0.059 |
| 60 | 15.1 | 84.9 | 50.0 | 0.015 | 0.085 |
| 120 | 2.5 | 97.5 | 50.2 | 0.002 | 0.097 |
| Initial Conditions: [A]₀ = 0.1 M; [¹³CHCl₃] = 0.05 M. Concentrations are calculated using the formula: [X] = ([Std] / I_Std) * (I_x / N_x) where I is the integral and N is the number of carbons. |
Experimental Protocols
Protocol 1: Acquiring Quantitative ¹³C NMR Spectra
This protocol is designed to ensure that the integrated ¹³C signal intensity is directly proportional to the number of nuclei, which is essential for accurate quantification.
1. Sample Preparation:
-
Accurately weigh all reactants and the this compound internal standard.
-
Dissolve the components in a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆). Note: The reaction solvent should not have ¹³C signals that overlap with signals of interest.
-
For nuclei with very long T₁ relaxation times (e.g., quaternary carbons), consider adding a relaxation agent like Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a concentration of 0.05-0.1 M to shorten the required experimental time.[2][4]
-
Transfer the final solution to a clean, dry NMR tube.
2. Spectrometer Setup & Acquisition:
-
Insert the sample, lock the spectrometer on the deuterium (B1214612) signal, and shim the magnetic field.
-
Tune and match the probe for the ¹³C frequency.
-
Set the acquisition parameters according to the recommendations in Table 2. The key is to use an inverse-gated decoupling pulse sequence and a long relaxation delay.[2][5]
Table 2: Recommended NMR Parameters for Quantitative ¹³C Analysis
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | Inverse-gated decoupling (e.g., zgig on Bruker) | Suppresses the Nuclear Overhauser Effect (NOE) to ensure uniform signal enhancement.[2] |
| Flip Angle | 90° | Maximizes signal intensity for each scan.[2] |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ | Ensures complete relaxation of all carbon nuclei back to equilibrium before the next pulse.[2] |
| Acquisition Time (aq) | ≥ 1-2 seconds | Allows the Free Induction Decay (FID) to decay completely for sharp signals. |
| Number of Scans (ns) | As needed for S/N | Accumulate enough scans to achieve a high signal-to-noise ratio (>100:1) for accurate integration. |
3. Data Processing:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the signals of interest and the ¹³CHCl₃ internal standard signal.
Principle of Quantitative ¹³C NMR Experiment
Caption: Core requirements for achieving accurate quantification in ¹³C NMR.
Protocol 2: In-situ Real-Time Reaction Monitoring
This protocol outlines how to set up a series of 1D experiments to monitor a reaction over time.
1. Preliminary Setup:
-
Prepare the sample as described in Protocol 1, but keep one of the initiating reagents separate if the reaction starts immediately upon mixing.
-
On the spectrometer, acquire a single quantitative ¹³C spectrum (using parameters from Table 2) to ensure all signals are correctly identified and the signal-to-noise is adequate with a reasonable number of scans.[1]
-
Determine the time required for this single experiment. This will be the minimum time resolution for your kinetic points.
2. Setting up the Arrayed Experiment (Pseudo-2D):
-
Most NMR software (e.g., TopSpin) has a function for kinetic measurements that acquires a series of 1D spectra over time, often treated as a pseudo-2D experiment where the second dimension is time.[7]
-
Use the optimized quantitative parameters from the preliminary setup for each time point.
-
Define the number of time points (e.g., td in the second dimension) and the delay between the start of each experiment (d20).[7] The total reaction time monitored will be td * d20.
-
Ensure the delay between experiments is longer than the acquisition time for a single experiment.[7]
3. Initiating the Reaction and Acquisition:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
If necessary, eject the sample, quickly add the initiating reagent, mix thoroughly, and re-insert it into the magnet.
-
Start the arrayed experiment immediately.
4. Data Analysis:
-
Process the resulting pseudo-2D dataset.
-
Extract each 1D spectrum corresponding to a specific time point.
-
Integrate the signals of interest for each spectrum and use the data to perform a kinetic analysis as shown in Table 1.
Application Note 2: Monitoring Reactions with this compound as a Reactant
In some chemical syntheses, chloroform is a reactant (e.g., in the generation of dichlorocarbene). Using ¹³C-labeled chloroform allows for direct monitoring of its consumption and the appearance of products incorporating the ¹³C label.
Example Reaction: Dichlorocarbene (B158193) Addition to an Alkene In this scenario, ¹³CHCl₃ is treated with a strong base (e.g., NaOH with a phase-transfer catalyst) to generate dichlorocarbene (:¹³CCl₂), which then reacts with an alkene to form a dichlorocyclopropane derivative.
Monitoring Strategy:
-
The signal for ¹³CHCl₃ at ~77 ppm will decrease in intensity over time.
-
A new signal corresponding to the ¹³C atom in the dichlorocyclopropane ring will appear and grow in intensity. The chemical shift of this new signal will be highly dependent on the alkene structure but will be distinct from the starting material.
-
Quantitative analysis can be performed by integrating the signals of the starting material and the product at each time point. If an additional, inert internal standard is used, absolute concentrations can be determined.
The experimental protocols described above are directly applicable to this scenario. The key difference is the interpretation of the spectral data, which focuses on the transformation of the chloroform signal itself into a new product signal.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 13C Applications [ch.ic.ac.uk]
- 4. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmrs.io [nmrs.io]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Notes and Protocols: Chloroform-13C in Proteomics Sample Preparation
Introduction
In the field of proteomics, the quality and reproducibility of sample preparation are paramount for obtaining reliable and meaningful data. While a vast array of techniques and reagents are employed for protein extraction, purification, and digestion, the use of isotopically labeled compounds is typically reserved for quantitative analysis through methods such as SILAC or TMT labeling.
This document addresses the role of chloroform (B151607), a common solvent in biochemical extractions, and explores the potential, albeit non-standard, application of its stable isotope-labeled form, Chloroform-13C, in proteomics sample preparation. The primary and established use of unlabeled chloroform is in protein precipitation and the removal of interfering substances like lipids. While not a conventional labeling agent for proteins, this compound could theoretically serve as a quality control tool to investigate solvent-based artifacts during sample processing.
Part 1: Standard Use of Chloroform in Proteomics - Protein Precipitation
The most common application of chloroform in proteomics is as part of a methanol (B129727)/chloroform/water precipitation protocol. This method is highly effective for concentrating proteins from dilute solutions and for removing non-protein contaminants such as salts, detergents, and lipids, which can interfere with downstream analysis by mass spectrometry.
Experimental Protocol: Methanol-Chloroform Protein Precipitation
This protocol is adapted from standard laboratory procedures for the precipitation of proteins from aqueous solutions.
Materials:
-
Methanol (HPLC-grade)
-
Chloroform (HPLC-grade)
-
Water (Milli-Q or equivalent)
-
Protein sample in aqueous buffer
-
Microcentrifuge tubes
-
Microcentrifuge (capable of >12,000 x g)
-
Pipettes and tips
Procedure:
-
Sample Preparation: Start with 100 µL of your protein solution in a 1.5 mL microcentrifuge tube.
-
Methanol Addition: Add 400 µL of methanol to the protein solution. Vortex thoroughly for 15-30 seconds.
-
Chloroform Addition: Add 100 µL of chloroform. Vortex vigorously for 15-30 seconds until the mixture becomes cloudy.
-
Water Addition: Add 300 µL of water. Vortex for 15-30 seconds. The solution should become biphasic.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing salts and other hydrophilic molecules), a protein precipitate at the interface, and a lower organic phase (containing lipids).
-
Phase Removal: Carefully remove the upper aqueous layer with a pipette without disturbing the protein interface. Then, carefully remove the lower organic phase.
-
Protein Wash: Add 400 µL of methanol to the protein pellet. Vortex briefly.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to re-pellet the protein.
-
Drying: Carefully decant the methanol supernatant. Air-dry the pellet for 5-10 minutes to remove residual solvent. Do not over-dry, as this can make the protein difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., ammonium (B1175870) bicarbonate for enzymatic digestion, or a denaturing buffer for SDS-PAGE).
Quantitative Data: Protein Recovery
The efficiency of protein precipitation can vary depending on the protein concentration and the complexity of the sample matrix. The following table summarizes typical recovery rates.
| Protein | Initial Concentration | Recovery Efficiency (%) | Purity (Post-Precipitation) |
| BSA | 1 mg/mL | 90-98% | >99% |
| Lysozyme | 0.5 mg/mL | 85-95% | >99% |
| E. coli Lysate | 2 mg/mL | 75-90% | High (lipid/salt removal) |
Workflow Diagram: Methanol-Chloroform Precipitation
Caption: Workflow for protein precipitation using the methanol-chloroform method.
Part 2: Hypothetical Application of this compound in Proteomics
While not a standard reagent, this compound could be employed in highly specialized quality control or research applications to trace potential carbon-based modifications to proteins that may occur during extraction with chloroform-containing solvents. For instance, trace impurities or degradation products of chloroform could potentially react with amino acid side chains. Using 13C-labeled chloroform would allow for the confident identification of these adducts by mass spectrometry, as they would exhibit a characteristic mass shift.
Conceptual Application: Tracing Protein Carbamylation Artifacts
Phosgene, a potential degradation product of chloroform, can react with primary amines on proteins (e.g., lysine (B10760008) side chains and the N-terminus) in a reaction known as carbamylation. If this compound were to degrade to 13C-phosgene, any resulting carbamylation would carry the 13C label.
Experimental Protocol: QC for Artifact Formation using this compound
This protocol describes a conceptual experiment to test for chloroform-induced protein modifications.
Materials:
-
Methanol (HPLC-grade)
-
This compound (high purity)
-
Water (Milli-Q or equivalent)
-
Standard protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL
-
Standard proteomics sample preparation reagents (DTT, IAA, Trypsin, etc.)
-
LC-MS/MS system
Procedure:
-
Parallel Samples: Prepare two identical samples of BSA.
-
Precipitation:
-
Sample A (Control): Perform the methanol-chloroform precipitation as described in Part 1 using standard, unlabeled chloroform.
-
Sample B (Test): Perform the same precipitation protocol, but substitute the standard chloroform with This compound .
-
-
Downstream Processing: Resuspend both protein pellets in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures from both samples by LC-MS/MS.
-
Data Analysis:
-
Analyze the data from Sample A to identify any baseline level of modifications.
-
In the data from Sample B, specifically search for peptide modifications that exhibit a +1 Da mass shift compared to the expected modification mass. For example, a standard carbamylation results in a +43.0058 Da shift. A carbamylation derived from 13C-phosgene would result in a +44.0092 Da shift (for a single 13C atom incorporated).
-
Compare the abundance of these +1 Da shifted modifications between Sample A and Sample B. A significant increase in Sample B would indicate a chloroform-derived artifact.
-
Quantitative Data: Hypothetical Artifact Analysis
The following table illustrates the expected mass shifts for identifying a 13C-labeled artifact.
| Modification | Unlabeled Mass Shift (Da) | 13C-Labeled Mass Shift (Da) | Expected Observation |
| Carbamylation | +43.0058 | +44.0092 | Increased observation of +44 Da shift in Test Sample |
| Formylation | +27.9949 | +29.0013 | Increased observation of +29 Da shift in Test Sample |
Diagram: Logic for Artifact Detection using this compound
Caption: Decision logic for identifying artifacts using this compound.
Conclusion
Chloroform remains a valuable solvent in proteomics for its role in robust protein precipitation methods that effectively clean and concentrate samples prior to mass spectrometry analysis. The use of its isotopically labeled counterpart, this compound, is not a standard procedure for protein quantification or labeling. However, it presents a potential, specialized application for quality control and artifact investigation. By serving as a tracer, this compound could enable researchers to identify and quantify the extent of solvent-induced protein modifications, thereby increasing the confidence in the biological significance of observed post-translational modifications. For routine proteomics sample preparation, the standard, unlabeled chloroform is sufficient and recommended.
Step-by-Step Guide for Preparing NMR Samples with Deuterated Chloroform for ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of high-quality Nuclear Magnetic Resonance (NMR) samples using deuterated chloroform (B151607) (CDCl₃). Meticulous sample preparation is paramount for obtaining high-resolution and reliable NMR spectra, which are critical for molecular structure elucidation, reaction monitoring, and purity analysis in research and drug development.
I. Introduction
Solution-state NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The quality of the NMR data is directly dependent on the proper preparation of the sample. A poorly prepared sample can lead to distorted spectra, a low signal-to-noise ratio, and misleading results.[1] This guide outlines the best practices for preparing samples in deuterated chloroform (CDCl₃), one of the most common solvents used for nonpolar organic compounds in NMR spectroscopy.[1][2]
II. Materials and Equipment
A comprehensive list of necessary materials and equipment is provided below. The quality of these components plays a crucial role in ensuring the consistency and success of the NMR experiment.[1]
| Category | Item | Specifications & Recommendations |
| Glassware | High-quality NMR Tubes | 5 mm outer diameter, 7-inch length. Use tubes from reputable suppliers like Wilmad-LabGlass or Norell.[3][4] For high-field instruments (>500 MHz), use tubes rated for that specific frequency.[4] |
| Vials and Pasteur Pipettes | Clean and dry. Use a fresh pipette for each solvent and sample transfer to avoid cross-contamination.[5][6][7] | |
| Solvents | Deuterated Chloroform (CDCl₃) | High purity (≥99.8 atom % D). May contain tetramethylsilane (B1202638) (TMS) as an internal standard.[8] |
| Acetone (B3395972) | For cleaning NMR tubes.[8] | |
| Chemicals | Sample Compound | Solid or liquid. |
| Internal Standard (optional) | Tetramethylsilane (TMS) is commonly used for organic solvents.[1] | |
| Filtering Agent (optional) | Cotton wool or glass wool for filtering particulate matter.[3][6] | |
| Equipment | Analytical Balance | For accurate weighing of the sample. |
| Vortex Mixer or Sonicator | To aid in the complete dissolution of the sample.[1] | |
| Fume Hood | For handling deuterated chloroform, which is a suspected carcinogen.[9] | |
| Tube Depth Gauge/Ruler | To ensure the correct solvent height in the NMR tube.[1][10] |
III. Experimental Protocol: Sample Preparation
The following protocol details the step-by-step procedure for preparing an NMR sample. For ¹³C NMR, a higher concentration of the sample is often required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11][12]
Step 1: Determine the Appropriate Sample Amount
The amount of sample required depends on the molecular weight of the analyte and the magnetic field strength of the NMR spectrometer.
| NMR Experiment | Typical Sample Amount (for MW < 1000 g/mol ) | Rationale |
| ¹H NMR | 5 - 25 mg | High natural abundance and sensitivity of protons.[5] |
| ¹³C NMR | 20 - 100 mg | Lower natural abundance (1.1%) and sensitivity of the ¹³C nucleus necessitates a more concentrated sample for a good signal-to-noise ratio.[1][4][11] |
Step 2: Weighing the Sample
-
Place a clean, dry vial on the analytical balance and tare it.
-
Carefully add the desired amount of the solid or liquid sample to the vial. For liquids, a clean, dry pipette should be used.[8]
Step 3: Dissolving the Sample
-
Inside a fume hood, add approximately 0.6 - 0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.[1][13] This volume corresponds to a solvent height of about 4-5 cm in a standard 5 mm NMR tube.[1][4]
-
Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.[1] A homogeneous solution is crucial for acquiring high-quality spectra.[14]
Step 4: Filtering and Transferring the Sample
To prevent peak broadening and shimming difficulties, it is essential to remove any particulate matter from the sample solution.[3][14]
-
Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[3][6]
-
Transfer the sample solution from the vial into the clean NMR tube through the prepared filter pipette.[6][8]
-
Ensure the final solvent height in the NMR tube is between 4 and 5 cm.[1] Insufficient solvent can lead to problems with locking and shimming, while excess solvent is a waste of expensive deuterated solvent.[4][10]
Step 5: Capping and Labeling
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[1]
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a small amount of acetone or ethanol (B145695) to remove any dust or fingerprints.[1][9]
-
Label the NMR tube clearly with a permanent marker or a label that adheres flush with the tube surface.[11][13]
IV. Workflow Diagram
The following diagram illustrates the logical flow of the NMR sample preparation process.
Caption: A flowchart detailing the key steps in preparing an NMR sample.
V. Safety Precautions
Deuterated chloroform is a hazardous chemical and should be handled with appropriate safety measures.
-
Handling: Always handle CDCl₃ in a well-ventilated fume hood.[9][15] Avoid inhalation of vapors and contact with skin and eyes.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16][17]
-
Storage: Keep the CDCl₃ container tightly closed and store it in a cool, dry, and well-ventilated area, away from light.[15][18]
-
Disposal: Dispose of used CDCl₃ and contaminated materials in accordance with local, state, and federal regulations.[15]
VI. Best Practices and Troubleshooting
-
Solubility: If you are unsure about the solubility of your compound, test it in a small amount of non-deuterated chloroform first to avoid wasting the expensive deuterated solvent.[6][12]
-
Concentration: While higher concentrations are needed for ¹³C NMR, excessively concentrated samples can lead to broad peaks due to increased viscosity.[11][14]
-
Internal Standard: The residual proton signal of CHCl₃ in CDCl₃ can often be used as a secondary chemical shift reference.[5] If quantitative analysis (qNMR) is required, a precisely weighed internal standard should be added.[2][19][20][21]
-
Air-Sensitive Samples: For samples that are sensitive to air or moisture, degassing can be performed using the freeze-pump-thaw technique.[3][11]
-
Cleaning NMR Tubes: After use, rinse NMR tubes thoroughly with acetone and dry them in a vacuum oven at a low temperature or with a stream of dry air or nitrogen.[3][8] Avoid high heat as it can distort the tubes.[3]
By adhering to this detailed protocol, researchers, scientists, and drug development professionals can consistently prepare high-quality NMR samples, leading to accurate and reproducible spectral data essential for their work.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. scribd.com [scribd.com]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. nmr.gmu.edu [nmr.gmu.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. westliberty.edu [westliberty.edu]
- 17. gustavus.edu [gustavus.edu]
- 18. fishersci.com [fishersci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolomics Sample Extraction Using ¹³C-Chloroform
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible sample extraction is paramount for obtaining a true biological snapshot of the metabolome. Biphasic solvent extraction methods, such as the Folch and Bligh & Dyer procedures, are widely employed to separate polar and non-polar metabolites from complex biological matrices.[1][2][3][4][5][6][7] These methods typically utilize a mixture of chloroform (B151607), methanol (B129727), and water to partition metabolites into a polar aqueous-methanolic phase and a non-polar chloroform phase.
This document provides detailed protocols and application notes for a specialized variation of these methods, incorporating ¹³C-labeled chloroform (¹³C-CHCl₃) . The use of a stable isotope-labeled solvent can offer unique advantages in specific metabolomics applications, such as stable isotope tracing, flux analysis, and as an internal standard for quantification of chlorinated compounds. While not a routine procedure, the use of ¹³C-chloroform can be a powerful tool for advanced metabolomic studies.[8][9]
Principles of Biphasic Extraction
The separation of polar and non-polar metabolites is achieved by creating a two-phase system. Initially, a monophasic solution of chloroform, methanol, and water is used to disrupt cells and solubilize a broad range of metabolites. Methanol helps to denature proteins and release metabolites, while chloroform dissolves lipids and other non-polar compounds.[6][10] Subsequent addition of more chloroform and water induces phase separation. The upper, more polar phase consists of methanol and water, containing water-soluble metabolites like amino acids, organic acids, and sugars. The lower, non-polar phase is primarily chloroform and contains lipids and other hydrophobic molecules.[1][7][10]
Application of ¹³C-Chloroform
The primary applications for incorporating ¹³C-Chloroform into the extraction protocol include:
-
Stable Isotope Tracing: In studies where the metabolic fate of chloroform or other single-carbon compounds is of interest, ¹³C-chloroform can be used as a tracer.
-
Internal Standard for Quantification: For targeted analysis of chlorinated compounds or metabolites that may react with chloroform, ¹³C-chloroform can serve as an internal standard to correct for extraction efficiency and matrix effects.
-
Quality Control: Monitoring the ¹³C signal in the non-polar fraction can provide a quality control measure for the consistency of the extraction procedure across multiple samples.
Experimental Protocols
The following protocols are adapted from the well-established Bligh & Dyer and Folch methods, with the explicit inclusion of ¹³C-Chloroform.
Protocol 1: Modified Bligh & Dyer Extraction for Polar and Non-Polar Metabolites using ¹³C-Chloroform
This protocol is suitable for a wide range of biological samples, including cell cultures and tissues, and is economical in solvent use.[2][4][11]
Materials:
-
¹³C-Chloroform (¹³C-CHCl₃), analytical grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure Water (H₂O)
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge (capable of 4°C and >2000 x g)
-
Glass centrifuge tubes
-
Pipettes and tips
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For cell pellets (e.g., 1x10⁷ cells): Place the frozen cell pellet in a pre-chilled glass centrifuge tube.
-
For tissue samples: Weigh 20-50 mg of frozen tissue and place it in a pre-chilled tube for homogenization.
-
-
Monophasic Extraction:
-
To the sample, add a pre-chilled (-20°C) solvent mixture of ¹³C-Chloroform:Methanol:Water in a ratio of 1:2:0.8 (v/v/v). For a 50 mg tissue sample, a typical volume would be 1 mL ¹³C-Chloroform, 2 mL Methanol, and 0.8 mL Water.
-
Homogenize the sample thoroughly. For tissues, use a bead beater or sonicator. For cell pellets, vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes with intermittent vortexing.
-
-
Phase Separation:
-
Add an additional 1 part ¹³C-Chloroform and 1 part Water to the homogenate. Following the example above, add another 1 mL of ¹³C-Chloroform and 1 mL of Water. The final solvent ratio will be approximately 2:2:1.8 (¹³C-Chloroform:Methanol:Water).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
-
Fraction Collection:
-
Three layers will be visible: the upper aqueous/methanolic phase (polar metabolites), a protein disk at the interface, and the lower ¹³C-chloroform phase (non-polar metabolites).
-
Carefully collect the upper aqueous phase into a new labeled tube.
-
Carefully collect the lower chloroform phase into a separate labeled tube, avoiding the protein interface.
-
-
Drying and Storage:
-
Dry the collected aqueous and organic fractions separately using a nitrogen evaporator or a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Modified Folch Extraction for Comprehensive Lipid Extraction using ¹³C-Chloroform
This method uses a higher solvent-to-sample ratio and is particularly effective for exhaustive lipid extraction.[3][5][6][12]
Materials:
-
¹³C-Chloroform (¹³C-CHCl₃), analytical grade
-
Methanol (MeOH), HPLC grade
-
0.9% NaCl solution (or ultrapure water)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Separatory funnel (optional)
-
Pipettes and tips
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization:
-
For 1 gram of tissue, add 20 mL of a pre-chilled (-20°C) 2:1 (v/v) mixture of ¹³C-Chloroform:Methanol.
-
Homogenize the sample for 2-3 minutes.
-
-
Agitation and Filtration/Centrifugation:
-
Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Filter the homogenate through a solvent-resistant filter paper or centrifuge at 2000 x g for 10 minutes to pellet the solid debris. Collect the supernatant.
-
-
Washing and Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the collected supernatant (e.g., 4 mL of NaCl solution for 20 mL of supernatant).
-
Vortex the mixture for 1-2 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
-
Fraction Collection:
-
The mixture will separate into two phases. The lower phase is the ¹³C-chloroform layer containing the lipids.
-
Carefully remove the upper aqueous phase using a pipette or by using a separatory funnel.
-
Collect the lower ¹³C-chloroform phase.
-
-
Drying and Storage:
-
Evaporate the solvent from the chloroform phase under a stream of nitrogen or using a rotary evaporator.
-
Store the dried lipid extract at -80°C.
-
Data Presentation
Table 1: Comparison of Common Metabolite Extraction Solvents
| Extraction Solvent/Method | Target Metabolites | Advantages | Disadvantages | Reference(s) |
| 80% Methanol | Polar metabolites (amino acids, organic acids, sugar phosphates) | Simple protocol, good for a broad range of polar compounds. | Less effective for non-polar lipids. | [13] |
| Acetonitrile/Water | Broad range of polar metabolites | Efficiently precipitates proteins. | May have lower recovery for certain polar compounds compared to methanol. | [13] |
| Methanol/Chloroform/Water (Biphasic) | Polar metabolites and lipids in separate fractions | Allows for separation of polar and non-polar metabolites from a single sample. | More complex and time-consuming protocol. | [6][10][13] |
| MTBE Method (Methyl-tert-butyl ether) | Polar metabolites and lipids | A less toxic alternative to chloroform for biphasic extraction, shows high extraction efficiency. | Requires careful phase separation. | [10][13] |
Table 2: Expected Metabolite Recovery with Biphasic Extraction
The recovery rates of metabolites can vary depending on the specific compound and the biological matrix. However, biphasic methods are generally considered to have good recovery for a broad range of metabolites.
| Metabolite Class | Typical Recovery Rate | Notes |
| Amino Acids | > 80% | Partitions into the polar phase. |
| Organic Acids | > 80% | Partitions into the polar phase. |
| Sugars and Sugar Phosphates | > 70% | Partitions into the polar phase; some very polar compounds may have slightly lower recovery. |
| Fatty Acids | > 90% | Partitions into the non-polar phase. |
| Glycerolipids (e.g., Triglycerides) | > 95% | Partitions into the non-polar phase. |
| Glycerophospholipids (e.g., Phosphatidylcholines) | > 90% | Partitions into the non-polar phase. |
| Sphingolipids | > 90% | Partitions into the non-polar phase. |
Note: These are general estimates, and actual recovery should be validated for specific metabolites of interest using appropriate standards.[14]
Visualizations
Experimental Workflow for Biphasic Metabolite Extraction
Caption: Biphasic extraction workflow using ¹³C-Chloroform.
Logical Diagram of Biphasic Separation
Caption: Phase separation in the ¹³C-Chloroform biphasic system.
References
- 1. researchgate.net [researchgate.net]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 4. vliz.be [vliz.be]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 11. tabaslab.com [tabaslab.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Utilizing Chloroform-13C as a Tracer to Elucidate Reaction Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction mechanisms is fundamental to the advancement of chemical synthesis, drug development, and materials science. Isotopic labeling is a powerful technique that provides intimate details of bond-forming and bond-breaking events, offering unambiguous evidence for proposed mechanistic pathways.[1] Chloroform-13C (¹³CHCl₃), a readily available and versatile C1 building block, serves as an excellent tracer for a variety of chemical transformations. Its single ¹³C-labeled carbon atom can be tracked throughout a reaction sequence using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing invaluable insights into the fate of the chloroform-derived carbon.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to investigate reaction mechanisms. The focus is on practical applications, data interpretation, and the generation of clear, actionable insights for research and development.
Key Applications of this compound in Mechanistic Studies
This compound is particularly useful for studying reactions involving the transfer of a single carbon atom. Key applications include:
-
Investigating Dichlorocarbene (B158193) Intermediates: The reaction of chloroform (B151607) with a base generates dichlorocarbene (:CCl₂), a highly reactive intermediate. By using ¹³CHCl₃, the subsequent reactions of the ¹³C-labeled dichlorocarbene can be monitored, confirming its involvement and elucidating the mechanism of carbene-mediated transformations such as cyclopropanations and insertion reactions.
-
Tracing the Origin of Carbonyl Groups: Chloroform can be a precursor to carbon monoxide (CO) under certain conditions.[2] Employing ¹³CHCl₃ allows for definitive proof that the carbon atom in a newly formed carbonyl group originates from chloroform, which is crucial in understanding carbonylation reactions.[2]
-
Elucidating Rearrangement and Fragmentation Pathways: In complex molecular rearrangements or fragmentation reactions, tracking the ¹³C label from this compound can reveal the precise movement of carbon atoms, helping to distinguish between different possible mechanistic routes.
-
Metabolic and Biotransformation Studies: In the context of drug metabolism, this compound can be used to study the biotransformation of xenobiotics, tracing the incorporation of the labeled carbon into metabolites.[3]
Data Presentation: Isotopic Labeling Studies
Clear and concise data presentation is paramount in communicating the results of tracer studies. The following tables provide templates for summarizing quantitative data from experiments utilizing this compound.
Table 1: ¹³C NMR Chemical Shift Data for a Hypothetical Dichlorocarbene Cyclopropanation Reaction
| Compound | Labeled Carbon | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| This compound | ¹³CHCl₃ | 77.16 | - | Starting material reference in CDCl₃.[4][5] |
| Styrene (B11656) | C7 (α-carbon) | 136.9 | - | Unlabeled reactant. |
| Styrene | C8 (β-carbon) | 113.2 | - | Unlabeled reactant. |
| 1,1-dichloro-2-phenylcyclopropane | ¹³C-labeled C3 | 38.5 | ¹J(¹³C-¹H) = 165 | Product with ¹³C incorporated into the cyclopropane (B1198618) ring. |
Table 2: Mass Spectrometry Data for a Carbonylation Reaction Using this compound as a CO Source
| Analyte | Expected m/z (Unlabeled) | Observed m/z (¹³C-labeled) | Mass Shift (Δm/z) | Conclusion |
| Starting Material (e.g., Aryl Halide) | 157.0 | 157.0 | 0 | No label incorporation. |
| Product (e.g., Amide) | 193.1 | 194.1 | +1 | The carbonyl carbon is derived from this compound.[2] |
| Unreacted this compound | 120.4 | 121.4 | +1 | Confirms presence of the labeled starting material. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound as a tracer.
Protocol 1: In-situ Generation and Trapping of ¹³C-Dichlorocarbene
Objective: To confirm the intermediacy of dichlorocarbene in a cyclopropanation reaction using ¹³C NMR spectroscopy.
Materials:
-
This compound (¹³CHCl₃)
-
Styrene (or other suitable alkene)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis[4]
-
5 mm NMR tubes[4]
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (1.0 mmol) in anhydrous THF (5 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 mmol) portion-wise with stirring.
-
Introduction of Tracer: Slowly add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the ¹³C-labeled 1,1-dichloro-2-phenylcyclopropane.
-
¹³C NMR Analysis: Prepare a sample of the purified product in CDCl₃ in a 5 mm NMR tube.[4] Acquire a proton-decoupled ¹³C NMR spectrum.[6] The presence of a signal corresponding to the labeled carbon in the cyclopropane ring confirms the reaction pathway. For more detailed structural information, consider acquiring a proton-coupled ¹³C NMR spectrum to observe C-H coupling constants.
Protocol 2: Palladium-Catalyzed Aminocarbonylation with In-situ Generated ¹³CO from this compound
Objective: To verify that this compound is the source of the carbonyl carbon in a palladium-catalyzed aminocarbonylation reaction.[2]
Materials:
-
This compound (¹³CHCl₃)
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O)[2]
-
Anhydrous 1,4-dioxane (B91453)
-
Internal standard for quantitative analysis (if required)
Procedure:
-
Catalyst Preparation: In a Schlenk tube, combine Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere. Stir for 10 minutes at room temperature.
-
Reaction Assembly: To the catalyst mixture, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and CsOH·H₂O (2.0 mmol).[2]
-
Introduction of Tracer: Add this compound (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Workup and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and analyze the crude product by High-Resolution Mass Spectrometry (HRMS) to observe the +1 mass shift in the product, confirming the incorporation of ¹³C.
-
Purification and NMR: Purify the product by column chromatography. Acquire a ¹³C NMR spectrum to identify the chemical shift of the ¹³C-labeled carbonyl carbon.
Visualizations
The following diagrams illustrate the experimental workflows and mechanistic pathways described.
References
Application of ¹³C-Labeled Compounds in Determining Protein-Ligand Binding
A Note on Chloroform-13C: Extensive literature searches did not yield established protocols or application notes for the use of this compound as a direct probe for determining protein-ligand binding. While ¹³C-labeled compounds are central to NMR-based binding studies, the specific application of this compound for this purpose is not a documented technique.
This document will instead focus on a powerful and closely related application: the use of ¹³C-labeled small molecules in Fragment-Based Drug Discovery (FBDD) to identify and characterize protein-ligand interactions. This approach provides valuable insights into binding events and is a cornerstone of modern drug development.
Application Notes: ¹³C-Labeled Fragments for Protein-Ligand Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive biophysical technique capable of detecting weak interactions between small molecule fragments and protein targets.[1][2] The use of ¹³C isotopes, either in the protein or the fragment, offers significant advantages in these screening campaigns.
Principle of Detection:
The core principle lies in monitoring changes in the NMR spectrum of either the protein or the ligand upon complex formation. Binding events perturb the local chemical environment of nuclei near the interaction site, leading to changes in their NMR signals.[]
1. Protein-Observed ¹³C NMR Methods:
In this approach, the protein is isotopically labeled with ¹³C (and often ¹⁵N), while the fragments are unlabeled. The primary experiment used is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a fingerprint of the protein's methyl groups (from Valine, Leucine, Isoleucine) or backbone amides.[4][5]
-
Chemical Shift Perturbation (CSP): Upon binding of a fragment, perturbations in the chemical shifts of specific protein resonances are observed.[4] These changes indicate the location of the binding site on the protein.
-
Advantages: This method provides direct information about the binding site on the protein and can be used to determine the dissociation constant (Kd) of the protein-ligand complex. Selective ¹³C-labeling of methyl groups is particularly advantageous for studying large proteins.[4][5]
2. Ligand-Observed ¹³C NMR Methods:
Here, the fragments in a screening library are labeled with ¹³C, and the protein remains unlabeled. Changes in the NMR signals of the fragments are monitored.
-
Line Broadening: When a small ¹³C-labeled fragment binds to a large protein, its effective molecular weight increases, leading to faster relaxation and broadening of its NMR signals.
-
Saturation Transfer Difference (STD) NMR: This technique can be adapted for ¹³C detection to identify binders.
-
Advantages: This method does not require protein labeling, which can be costly and time-consuming. It is also very sensitive for detecting weak binders. However, it provides less information about the specific binding location on the protein compared to protein-observed methods.
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to NMR-based fragment screening using ¹³C-labeled molecules.
Table 1: Typical Experimental Parameters for ¹H-¹³C HSQC-based Fragment Screening
| Parameter | Typical Value | Rationale |
| Protein Concentration | 50 - 100 µM | To ensure sufficient signal-to-noise for the protein resonances.[6] |
| Fragment Concentration | 100 µM - 1 mM | Fragments typically have weak affinities, requiring higher concentrations to observe binding. |
| Molar Ratio (Fragment:Protein) | 2:1 to 10:1 | To saturate the protein binding sites and elicit a measurable response. |
| NMR Spectrometer Field Strength | 600 MHz and above | Higher fields provide better resolution and sensitivity, crucial for resolving crowded spectra. |
| Temperature | 25°C (298 K) | Should be optimized for protein stability and to be physiologically relevant.[7] |
Table 2: Interpretation of Chemical Shift Perturbations (CSPs) in Protein-Observed Screening
| CSP Value (Δδ) | Interpretation | Affinity Range (Kd) |
| Significant CSPs observed | Indicates a direct binding event near the perturbed residue. | µM to low mM |
| No significant CSPs | No binding, or binding at a site distant from the observed nuclei. | > 10 mM |
| Line broadening of specific peaks | Intermediate exchange on the NMR timescale, can indicate binding. | µM to low mM |
Experimental Protocols
Protocol 1: Protein-Observed ¹³C-Methyl-Tuned Fragment Screening
This protocol outlines a typical workflow for screening a fragment library against a protein selectively labeled with ¹³C on the methyl groups of Isoleucine, Leucine, and Valine (ILV).
1. Preparation of ¹³C-ILV Labeled Protein: a. Express the target protein in E. coli grown in M9 minimal medium. b. Supplement the medium with ¹⁵NH₄Cl as the sole nitrogen source and D₂O. c. Add ¹³C-labeled precursors, such as [3,3'-¹³C]-α-ketoisovalerate and [3-¹³C]-α-ketobutyrate, one hour prior to induction to achieve selective labeling of ILV methyl groups.[5] d. Purify the protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography). e. Verify protein identity, purity, and isotopic incorporation using SDS-PAGE and mass spectrometry.
2. Fragment Library and Sample Preparation: a. Prepare a stock solution of the purified ¹³C-ILV labeled protein to a final concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.2, with 5-10% D₂O).[7] b. Prepare stock solutions of individual fragments or fragment cocktails in deuterated DMSO (d6-DMSO). c. For screening, add the fragment stock solution to the protein sample to achieve the desired final fragment concentration (typically 200-500 µM). The final DMSO concentration should be kept low (<5%) to avoid protein denaturation. d. Prepare a control sample of the protein with an equivalent amount of d6-DMSO.
3. NMR Data Acquisition: a. Acquire a reference 2D ¹H-¹³C HSQC spectrum of the protein control sample on a high-field NMR spectrometer. b. Acquire 2D ¹H-¹³C HSQC spectra for the protein in the presence of each fragment or fragment cocktail. c. Ensure identical acquisition parameters (e.g., temperature, number of scans, pulse sequence) for all spectra to allow for direct comparison.
4. Data Analysis and Hit Identification: a. Process all NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Overlay the spectrum of each fragment-containing sample with the reference spectrum. c. Identify significant chemical shift perturbations (CSPs) by calculating the weighted average chemical shift difference: Δδ = [(ΔδH)² + (α * ΔδC)²]¹/² (where α is a weighting factor for the ¹³C chemical shift, typically ~0.25). d. Fragments that induce significant and consistent CSPs for a specific set of residues are considered primary hits.
5. Hit Validation and Affinity Determination: a. Validate primary hits by re-screening them individually. b. Perform a titration experiment by acquiring a series of ¹H-¹³C HSQC spectra of the protein with increasing concentrations of the hit fragment. c. Plot the chemical shift changes (Δδ) as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Mandatory Visualizations
Caption: Workflow for Protein-Observed ¹³C-Methyl Fragment Screening.
Caption: Principle of Chemical Shift Perturbation (CSP) upon Ligand Binding.
References
- 1. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using ¹³C-Labeled Chloroform
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of ¹³C-labeled chloroform (B151607) (¹³CHCl₃), focusing on its use in metabolic tracing, pharmacokinetic studies, and toxicological assessments. The protocols outlined below are based on established methodologies for studying xenobiotics in vivo, adapted for the specific use of ¹³C-labeled chloroform.
Application Notes
The primary in vivo application of ¹³C-labeled chloroform is to trace its metabolic fate and understand its pharmacokinetic profile and toxicological mechanisms. Due to the stable isotope label, ¹³C-chloroform allows for non-invasive monitoring of its metabolites in real-time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, or for endpoint analysis using mass spectrometry.[1][2][3] This is invaluable for understanding how the organism absorbs, distributes, metabolizes, and excretes chloroform, and for elucidating the mechanisms of its toxicity.
Key Applications:
-
Metabolic Pathway Elucidation: Tracing the ¹³C label allows for the identification of metabolic intermediates and final products, confirming the pathways of chloroform biotransformation.[1][4] The primary metabolic pathway involves oxidation to phosgene (B1210022), which is a key toxic intermediate.[5]
-
Pharmacokinetic Studies: Quantitative analysis of ¹³C-labeled chloroform and its metabolites in biological matrices (blood, urine, expired air, tissues) provides crucial data on absorption, distribution, metabolism, and excretion (ADME).[6][7][8]
-
Toxicology Research: By tracking the covalent binding of ¹³C-labeled metabolites to macromolecules like proteins and lipids, researchers can investigate the mechanisms of chloroform-induced hepato- and nephrotoxicity.[5][9]
-
Species-Specific Metabolism: Isotope labeling studies have revealed significant species-dependent differences in chloroform metabolism, which is critical for extrapolating animal data to human health risk assessment.[10][11] For instance, mice metabolize a larger fraction of a chloroform dose to CO₂ compared to rats and monkeys.[11]
Metabolic Fate of Chloroform
The in vivo metabolism of chloroform is primarily mediated by the cytochrome P450 mixed-function oxidase system (MFOS), predominantly in the liver.[9] The initial step is an oxidative dehydrochlorination to form the unstable intermediate trichloromethanol, which then spontaneously dehydrochlorinates to form the highly reactive electrophile, phosgene (COCl₂).[5]
Phosgene can be detoxified by reacting with water to form carbon dioxide (CO₂) or with glutathione (B108866) (GSH).[9] However, it can also react with cellular macromolecules (proteins, lipids), leading to cellular damage and toxicity. A minor, reductive pathway for chloroform metabolism can also occur under low oxygen conditions, forming the dichloromethyl radical.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on chloroform, primarily using ¹⁴C-labeled chloroform. The principles and metabolic pathways are directly applicable to studies using ¹³C-labeled chloroform.
Table 1: Pharmacokinetic Parameters of Chloroform in Different Species
| Species | Dose | Route | Peak Blood Level Time | Primary Excretion Route | Reference |
| Human | 0.5 g | Oral | 1 hour | Expired Air (unchanged) | [6] |
| Mouse | 60 mg/kg | Oral | 1 hour | Expired Air (as ¹⁴CO₂) | [6][11] |
| Rat | 60 mg/kg | Oral | N/A | Expired Air (as ¹⁴CO₂) | [11] |
| Monkey | 60 mg/kg | Oral | 1 hour | Expired Air (unchanged & ¹⁴CO₂) | [6][11] |
Table 2: Metabolism of [¹⁴C]Chloroform in Different Species
| Species | Dose | % of Dose as ¹⁴CO₂ | % of Dose Unchanged in Expired Air | Reference |
| Mouse (CF/LP, CBA, C57 Black) | 60 mg/kg | ~80% | ~20% | [11] |
| Rat | 60 mg/kg | ~60% | N/A | [11] |
| Squirrel Monkey | 60 mg/kg | ~20% | N/A | [11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Metabolism Study of ¹³C-Chloroform in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion of ¹³C-chloroform following oral administration to rats.
Materials:
-
¹³C-labeled chloroform (¹³CHCl₃)
-
Vehicle (e.g., corn oil, olive oil, or water)[6]
-
Metabolic cages for separate collection of urine, feces, and expired air
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Scintillation vials and cocktail (for collection of ¹³CO₂ via trapping)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectrometer
Procedure:
-
Animal Acclimation: Acclimate rats in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Dose Preparation: Prepare a solution of ¹³C-chloroform in the chosen vehicle at the desired concentration (e.g., 60 mg/kg).[6]
-
Administration: Administer the ¹³C-chloroform solution to the rats via oral gavage.
-
Sample Collection:
-
Expired Air: Collect expired air at regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours) by passing the air from the metabolic cage through a trapping solution (e.g., a mixture of ethanolamine (B43304) and methanol) to capture ¹³CO₂.
-
Blood: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes. Separate plasma by centrifugation.[6]
-
Urine and Feces: Collect urine and feces separately over 48 hours.
-
-
Termination and Tissue Collection: At the end of the experiment (e.g., 48 hours), euthanize the animals via an appropriate method (e.g., CO₂ asphyxiation followed by cervical dislocation).[13] Collect key tissues such as the liver, kidneys, and adipose tissue.[11]
-
Sample Analysis:
-
Expired Air: Analyze the trapping solution for ¹³CO₂ content using mass spectrometry or by derivatization and subsequent GC-MS analysis.
-
Blood/Plasma and Tissues: Homogenize tissues. Extract chloroform and its metabolites from plasma and tissue homogenates using an appropriate solvent. Analyze the extracts for ¹³C-chloroform and its metabolites using GC-MS or NMR.
-
Urine: Directly analyze urine samples or after extraction for ¹³C-labeled metabolites.
-
-
Data Analysis: Quantify the concentration of ¹³C-chloroform and its metabolites in each sample type over time. Calculate pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t½), and the percentage of the administered dose excreted via different routes.
Visualizations
Caption: Metabolic pathway of ¹³C-labeled chloroform.
Caption: In vivo ¹³C-chloroform experimental workflow.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Noninvasive in vivo 13C-NMR spectroscopy in the rat to study the pharmacokinetics of 13C-labeled xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bioactivation, toxicokinetics and acute effects of chloroform in Fisher 344 and Osborne Mendel male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Development of a physiologically based pharmacokinetic model for chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo percutaneous absorption of 14C-chloroform in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of chloroform and carbon tetrachloride toxicity in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. deepdyve.com [deepdyve.com]
- 13. researchgate.net [researchgate.net]
Application Note: Probing Solid-State Environments with Chloroform-13C using Solid-State NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed characterization of the structure, dynamics, and interactions of solid materials at a molecular level.[1][2] In the pharmaceutical industry, ssNMR is invaluable for studying active pharmaceutical ingredients (APIs), excipients, and their formulations, providing insights into polymorphism, crystallinity, and intermolecular interactions.[3][4] The use of isotopically labeled molecules, such as Chloroform-13C (¹³CHCl₃), as a probe can significantly enhance the specificity and sensitivity of ssNMR experiments, allowing for the direct investigation of solvent-API interactions in solvates and the characterization of guest-host relationships in inclusion compounds.[5]
This application note provides a detailed protocol for the use of this compound in solid-state NMR, focusing on the ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment. This technique enhances the ¹³C signal by transferring polarization from abundant ¹H spins, making it ideal for studying isotopically enriched guest molecules within a solid matrix.
Key Applications:
-
Characterization of Solvates: Differentiating between true solvates, hydrates, and non-solvated crystalline forms of an API. The ¹³C chemical shift of this compound is sensitive to its local environment, providing a diagnostic marker for the presence and nature of the solvate.[5]
-
Analysis of Inclusion Compounds: Studying the inclusion of chloroform (B151607) in host molecules such as cyclodextrins. The ssNMR data can provide information on the stoichiometry, conformation of the guest molecule, and the dynamics of the inclusion complex.[6][7]
-
Probing Drug-Excipient Interactions: this compound can be introduced as a molecular probe to investigate the nature and extent of interactions between a drug and an excipient in a solid dispersion.
-
Polymorph Screening: Identifying and characterizing different polymorphic forms of a drug that may exhibit different solvation properties.
Data Presentation
The primary observable in these experiments is the ¹³C chemical shift of this compound. This value is highly sensitive to the local electronic environment and can vary significantly between the liquid state, the solid state, and different inclusion or solvate environments.
| State of this compound | Typical ¹³C Chemical Shift (δ) / ppm | Reference |
| Liquid (in CDCl₃) | 77.16 | [8][9] |
| Solid (Pure) | Anisotropic, isotropic average may differ from liquid | General Knowledge |
| Inclusion Complex (e.g., with β-cyclodextrin) | Shifts of 0.6-1 ppm or more can be observed | [6] |
| Drug Solvate | Dependent on the specific interactions with the API | [5] |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Experimental Protocols
Protocol 1: Sample Preparation of a Drug-Chloroform-13C Solvate
This protocol describes the preparation of a crystalline solvate of an API with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
A suitable co-solvent (e.g., a solvent in which the API is soluble and chloroform is miscible)
-
Crystallization vials
-
Zirconia rotors for solid-state NMR (e.g., 4 mm)
Procedure:
-
Dissolution: In a clean crystallization vial, dissolve the API in a minimal amount of the chosen co-solvent to create a saturated or near-saturated solution.
-
Addition of this compound: Add a stoichiometric excess of this compound to the API solution. The exact amount will depend on the expected stoichiometry of the solvate.
-
Crystallization: Allow the solution to crystallize. This can be achieved through slow evaporation of the solvent, cooling, or vapor diffusion of an anti-solvent.
-
Isolation: Once crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of a volatile, non-solvating solvent to remove any surface-adsorbed this compound.
-
Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator for a short period to remove residual washing solvent. Avoid prolonged drying, which could lead to desolvation.
-
Packing the Rotor: Carefully pack the crystalline solvate into a zirconia ssNMR rotor. Ensure the sample is packed tightly and evenly to ensure stable magic-angle spinning.
Caption: Workflow for preparing a drug-Chloroform-13C solvate for ssNMR analysis.
Protocol 2: ¹³C CP/MAS Solid-State NMR Data Acquisition
This protocol outlines the setup and acquisition of a ¹³C CP/MAS spectrum for a solid sample containing this compound.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., Bruker DSX-400 or equivalent)[10]
-
CP/MAS probe
Procedure:
-
Instrument Setup:
-
Insert the packed rotor into the CP/MAS probe.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Set the magic-angle to 54.74°. This can be optimized by minimizing the linewidth of a standard sample like KBr.
-
-
Parameter Setup:
-
Load a standard ¹³C CP/MAS pulse sequence.
-
Set the spectrometer frequency for ¹³C (e.g., 100.13 MHz for a 400 MHz spectrometer).[10]
-
Set the magic-angle spinning (MAS) speed. A typical range is 8-15 kHz.[10]
-
Calibrate the ¹H and ¹³C 90° pulse lengths.
-
Set the cross-polarization contact time. A typical range is 1-5 ms.[10]
-
Set the recycle delay. This should be at least 1.25 times the ¹H T₁ relaxation time of the sample. A typical starting value is 5 seconds.
-
Set the spectral width to encompass the expected chemical shift range for both the API and this compound.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the concentration of this compound in the sample.
-
-
Data Acquisition:
-
Start the acquisition.
-
Monitor the free induction decay (FID) and the processed spectrum as data is being acquired.
-
-
Data Processing:
-
Apply an appropriate apodization function (e.g., exponential line broadening).
-
Perform a Fourier transform of the FID.
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shift scale using a secondary standard such as the carbonyl carbon of glycine (B1666218) at 176.0 ppm.[10]
-
Caption: General workflow for ¹³C CP/MAS solid-state NMR data acquisition and processing.
Data Interpretation and Analysis
The resulting ¹³C CP/MAS spectrum will show signals from both the API and the this compound.
-
Chemical Shift: The isotropic chemical shift of the this compound signal provides information about its environment. A significant deviation from the liquid-state value of ~77 ppm is indicative of strong interactions within the solid matrix. Different polymorphs of a solvate may exhibit distinct ¹³C chemical shifts for the entrapped chloroform.
-
Linewidth: The linewidth of the this compound signal can provide insights into the dynamics of the molecule within the crystal lattice. Broader lines may suggest a more rigid or disordered environment, while narrower lines can indicate greater mobility.
-
Sidebands: At moderate MAS speeds, spinning sidebands may be observed. The intensity pattern of these sidebands can be analyzed to determine the principal components of the chemical shift anisotropy (CSA) tensor, which provides detailed information about the local electronic structure and symmetry around the ¹³C nucleus.
-
Variable-Temperature Studies: Acquiring spectra at different temperatures can provide information on the dynamics of the chloroform molecule within the host lattice, such as the onset of molecular motion.[11]
Logical Relationships in Data Analysis
The interpretation of the ssNMR data involves correlating the observed spectral parameters with the physical and chemical properties of the solid-state system.
Caption: Relationship between ssNMR observables and molecular properties.
References
- 1. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 2. Solid-State NMR | Characterizing Polymorphs and Amorphous Form | Bruker [bruker.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmrs.io [nmrs.io]
- 9. reddit.com [reddit.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Characterization Using Chloroform-13C and Quantitative ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the characterization of polymers, providing detailed information about their primary structure, microstructure, and molecular weight.[1] While ¹H NMR is commonly used, ¹³C NMR offers significant advantages, particularly in resolving complex spectra due to its wider chemical shift range.[2] This document provides detailed application notes and protocols on the use of quantitative ¹³C NMR, including the application of a ¹³C-labeled internal standard like Chloroform-¹³C, for comprehensive polymer analysis.
Advantages of ¹³C NMR for Polymer Characterization
-
Greater Spectral Dispersion: The chemical shift range in ¹³C NMR is about 20 times wider than in ¹H NMR, which significantly reduces signal overlap and allows for the resolution of individual carbon resonances in complex polymer structures.[2]
-
Detailed Microstructural Information: ¹³C NMR is highly sensitive to the local chemical environment, making it an excellent tool for determining monomer sequence distribution in copolymers, tacticity (stereoregularity), and identifying branching in the polymer backbone.[3][4][5]
-
Quantitative Analysis: With appropriate experimental setup, ¹³C NMR can provide accurate quantitative data, enabling the determination of copolymer composition, monomer conversion rates, and the number-average molecular weight (Mn) through end-group analysis.[6][7][8]
Key Applications
End-Group Analysis for Molecular Weight Determination
For polymers with a number-average molecular weight (Mn) up to approximately 4000 Da, ¹³C NMR can be used for accurate Mn determination by comparing the integral of a signal from the polymer end-groups to that of a repeating monomer unit in the backbone.[2][9] This method provides an absolute molecular weight without the need for column calibration as required in size-exclusion chromatography (SEC).
Microstructure Analysis of Copolymers
¹³C NMR is instrumental in elucidating the microstructure of copolymers. By analyzing the chemical shifts of carbons in and adjacent to different monomer units, it is possible to determine the sequence distribution of monomers (e.g., random, blocky, or alternating) and quantify the composition of the copolymer.[3][10] This is particularly useful for materials like poly(lactic acid)-co-poly(ε-caprolactone) (PLA/PCL) blends, where the distribution of monomer units influences the material's properties.[11][12]
Quantitative Analysis with a ¹³C-Labeled Internal Standard
For absolute quantification, a ¹³C-labeled internal standard can be employed. While direct literature on using Chloroform-¹³C for this purpose is scarce, the principles can be demonstrated using analogous standards like Hexachloroethane-¹³C₂.[9] An ideal internal standard should be chemically inert, soluble in the NMR solvent, and have a simple spectrum (ideally a single, sharp peak) in a region free of analyte signals.[9][13] The absence of protons in a molecule like Hexachloroethane-¹³C₂ eliminates the Nuclear Overhauser Effect (NOE), simplifying quantification.[9]
Data Presentation
Table 1: Comparison of Analytical Methods for Isomer Ratio Determination[2]
| Mixture | ¹³C NMR Ratio | ¹H NMR Ratio | GC Ratio |
| Fenchone/Camphor | 1.9:1 | 2.0:1 | 2.0:1 |
| Diol 1 (meso/dl) | 1.2:1 | 1.2:1 | 1.3:1 |
| Diol 2 (meso/dl) | 1.4:1 | 1.4:1 | 1.4:1 |
Table 2: ¹³C NMR Chemical Shifts for Common Biodegradable Polymers in CDCl₃
| Polymer | Carbon | Chemical Shift (ppm) |
| Poly(lactic acid) (PLA) | Methyl (-CH₃) | 16.7 |
| Methine (-CH) | 69.1 | |
| Carbonyl (-C=O) | 169.7 - 177.3 | |
| Poly(ε-caprolactone) (PCL) | Methylene (-CH₂-) | 24.7 - 34.2 |
| Methylene (-CH₂-O) | 64.2 | |
| Carbonyl (-C=O) | 173.6 - 173.8 |
Data sourced from multiple references.[11][12][14]
Experimental Protocols
Protocol 1: Quantitative ¹³C NMR for Polymer Analysis
This protocol outlines the general procedure for acquiring quantitative ¹³C NMR spectra.
1. Sample Preparation:
- Accurately weigh 10-50 mg of the polymer sample into a clean, dry vial.[2][9]
- If using an internal standard (e.g., Hexachloroethane-¹³C₂), accurately weigh an appropriate amount to achieve a molar ratio of analyte to standard between 1:1 and 1:3.[9] Record the exact weights of both the polymer and the standard.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[9]
- Ensure complete dissolution, using gentle vortexing or sonication if necessary.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate for at least 5 minutes.[15]
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Set the acquisition parameters for quantitative analysis:
- Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the NOE.[7][15]
- Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbon nuclei of interest.[15] For polymers, T₁ values can be long, so a delay of 20-40 seconds is often necessary. Alternatively, a paramagnetic relaxation agent (e.g., chromium(III) acetylacetonate) can be added to shorten T₁ values, allowing for a shorter d1.[2]
- Number of Scans (ns): Adjust the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[15]
- Acquisition Time (aq): Use a sufficiently long acquisition time to ensure proper digitization of the signal.
- Acquire the spectrum at a constant temperature (e.g., 298 K).[9]
3. Data Processing:
- Apply Fourier transform to the Free Induction Decay (FID).
- Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[9]
- Apply a baseline correction across the entire spectrum.[9]
- Reference the spectrum. For CDCl₃, the solvent peak is at approximately 77.2 ppm.[16]
- Integrate the signals of interest (e.g., end-group, repeating unit, and internal standard). The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are consistently included for all integrated peaks.[15]
Protocol 2: Determination of Number-Average Molecular Weight (Mn) by End-Group Analysis
This protocol is an extension of Protocol 1.
1. Data Acquisition:
- Follow Protocol 1 to acquire a quantitative ¹³C NMR spectrum of the polymer. It is crucial to identify a well-resolved signal corresponding to a carbon in the polymer end-group and another for a carbon in the repeating monomer unit.
2. Calculation of Mn:
- Calculate the degree of polymerization (DP) using the following formula: DP = (I_repeat / N_repeat) / (I_end / N_end) Where:
- I_repeat is the integral of the signal from the repeating unit.
- N_repeat is the number of carbons contributing to that signal in one repeating unit.
- I_end is the integral of the signal from the end-group.
- N_end is the number of carbons contributing to that signal in one end-group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ismar.org [ismar.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Poly(lactic acid)/ poly(ε-caprolactone) blends: the effect of nanocalcium carbonate and glycidyl methacrylate on interfacial characteristics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Chloroform-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices.[1] This is achieved by introducing a known amount of an isotopically labeled version of the analyte, known as an internal standard, into the sample at the beginning of the analytical workflow.[1] The isotopically labeled standard is chemically identical to the analyte of interest but is distinguishable by its mass difference.[1] This allows for the correction of analyte losses during sample preparation and for variations in instrument response, thereby yielding highly reliable quantitative data.
Chloroform-13C (¹³CHCl₃) serves as an excellent internal standard for the quantification of chloroform (B151607) and other related volatile organic compounds, such as trihalomethanes (THMs), in various matrices, particularly in environmental water samples. Chloroform is a common disinfection byproduct formed during the chlorination of drinking water and is a regulated substance due to its potential health effects. Accurate quantification of chloroform is therefore of significant importance for environmental monitoring and regulatory compliance. The use of ¹³C-labeled internal standards is often preferred over deuterated standards as they tend to have a closer co-elution profile with the native analyte in chromatographic separations, which can lead to more effective compensation for matrix effects.
This document provides detailed application notes and protocols for the use of this compound in IDMS for the quantification of chloroform in water samples.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves the addition of a known quantity of an isotopically enriched standard (the "spike") to a sample containing the native analyte. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the altered isotope ratio of the analyte in the spiked sample.
Application: Quantification of Chloroform in Drinking Water
This section outlines the use of this compound as an internal standard for the determination of chloroform in drinking water, a method that aligns with the principles of various environmental monitoring protocols, such as those established by the U.S. Environmental Protection Agency (EPA) for the analysis of trihalomethanes.
Experimental Workflow
The general workflow for the quantification of chloroform using this compound IDMS is depicted below.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of volatile organic compounds in water, adapted for the specific use of this compound as an internal standard.
Protocol 1: Sample Preparation and Spiking
Materials:
-
40 mL screw-cap vials with PTFE-faced silicone septa
-
This compound stock solution (certified reference material)
-
Methanol (B129727) (purge-and-trap grade)
-
Reagent water (demonstrated to be free of analytes)
-
Microsyringes
Procedure:
-
Preparation of this compound Spiking Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of, for example, 100 µg/mL.
-
From this stock solution, prepare a working spiking solution at a lower concentration (e.g., 10 µg/mL) in methanol. The concentration should be chosen to be in the mid-range of the calibration curve.
-
-
Sample Collection:
-
Collect water samples in 40 mL vials. Ensure the vials are filled to the brim to avoid any headspace, which could lead to loss of volatile analytes.
-
-
Spiking the Sample:
-
Just prior to analysis, carefully uncap a sample vial.
-
Using a microsyringe, add a precise volume (e.g., 10 µL) of the this compound working spiking solution to the water sample.
-
Immediately reseal the vial and mix by inverting several times.
-
Protocol 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This method is suitable for the extraction and concentration of volatile organic compounds like chloroform from aqueous samples.
Instrumentation:
-
Purge and trap system
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS)
-
Capillary column suitable for volatile organic compound analysis (e.g., DB-624 or equivalent)
P&T System Parameters (Example):
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Trap Material: Combination of Tenax, silica (B1680970) gel, and charcoal
-
Desorb Temperature: 245°C
-
Desorb Time: 2 minutes
-
Bake Temperature: 260°C
GC-MS Parameters (Example):
-
Injector Temperature: 200°C
-
Carrier Gas: Helium
-
Oven Program: 35°C for 5 minutes, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 minutes.
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
-
Chloroform (¹²CHCl₃): m/z 83, 85
-
This compound (¹³CHCl₃): m/z 84, 86
Procedure:
-
Calibration:
-
Prepare a series of calibration standards in reagent water, spanning the expected concentration range of chloroform in the samples.
-
Spike each calibration standard with the same amount of this compound working solution as the samples.
-
Analyze the calibration standards by P&T-GC-MS to generate a calibration curve based on the ratio of the response of the native analyte to the internal standard.
-
-
Sample Analysis:
-
Introduce a known volume (e.g., 5 mL) of the spiked water sample into the purge and trap system.
-
Initiate the purge, trap, desorb, and GC-MS analysis sequence.
-
Record the peak areas for the selected ions for both native chloroform and this compound.
-
Data Presentation
The following tables summarize typical quantitative data and performance metrics for the analysis of chloroform in water using methods analogous to the one described.
Table 1: Method Detection Limits and Performance Data
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.5 - 1.0 µg/L | Based on EPA Method 501.1[2] |
| Linear Concentration Range | 0.5 - 1500 µg/L | Based on EPA Method 501.1[2] |
| Average Spike Recovery | 95% ± 7% | [3] |
| Precision (Relative Standard Deviation) | < 5% | [3] |
Table 2: Example Calibration Data
| Standard Concentration (µg/L) | Chloroform Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,000 | 1,000,000 | 0.015 |
| 5.0 | 78,000 | 1,020,000 | 0.076 |
| 10.0 | 160,000 | 1,010,000 | 0.158 |
| 25.0 | 410,000 | 1,030,000 | 0.398 |
| 50.0 | 850,000 | 1,000,000 | 0.850 |
Logical Relationships in IDMS Calculation
The calculation of the analyte concentration in an IDMS experiment follows a logical sequence of steps.
References
Application Notes and Protocols for the Analysis of Environmental Samples Using Chloroform-13C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of chloroform (B151607) in various environmental matrices—water, soil, and air—utilizing Chloroform-13C as an internal standard for isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in environmental analysis, as it effectively corrects for sample matrix effects and variations in extraction and analysis efficiency.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process.[1] This labeled standard is chemically identical to the native (unlabeled) chloroform and therefore behaves in the same manner during sample preparation, extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native and the labeled chloroform based on their mass-to-charge ratio (m/z), any loss of the analyte during the analytical procedure can be precisely corrected for by measuring the ratio of the native analyte to the labeled standard. This approach significantly improves the accuracy and reliability of quantification, especially in complex environmental samples.[1]
Analysis of Chloroform in Water Samples
The analysis of volatile organic compounds (VOCs) like chloroform in water is typically performed using a purge and trap system coupled with gas chromatography-mass spectrometry (GC-MS). The isotope dilution technique, as outlined in U.S. EPA Method 1624, provides a robust framework for this analysis.[2][3]
Experimental Protocol: Purge and Trap GC-MS with Isotope Dilution
a. Sample Preparation and Spiking:
-
Collect water samples in 40 mL glass vials with zero headspace. Ensure the vials have a screw cap with a PTFE-lined silicone septum.
-
If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate) to the vials before sample collection.[3]
-
Store samples at 4°C until analysis.
-
Just prior to analysis, allow the sample to come to room temperature.
-
Using a microliter syringe, spike a known volume of the sample (typically 5 mL) with a precise amount of this compound standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.
b. Purge and Trap:
-
Introduce the spiked sample into the purging vessel of the purge and trap concentrator.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[3]
-
The volatile compounds, including both native chloroform and this compound, are swept from the water onto a sorbent trap (e.g., Tenax®).
-
After purging, the trap is heated rapidly (desorbed) to transfer the analytes to the GC-MS system.
c. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Oven Program: 35°C for 5 min, then ramp to 170°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 200°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Chloroform (native): m/z 83, 85
-
This compound (internal standard): m/z 84, 86
-
-
d. Quantification: The concentration of chloroform in the sample is calculated using the following formula:
Concentration = (Areanative / Arealabeled) * (Amountlabeled / Sample Volume) * Response Factor
The relative response factor (RRF) is determined from the analysis of calibration standards containing known concentrations of both native chloroform and this compound.
Quantitative Data for Water Analysis
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.40 µg/L | [5] |
| Recovery | 88.75 - 119.21% | [5] |
| Precision (RSD) | 0.17 - 15.70% | [5] |
Experimental Workflow for Water Analysis
Caption: Workflow for Chloroform Analysis in Water.
Analysis of Chloroform in Soil and Sediment Samples
The analysis of chloroform in solid matrices like soil and sediment requires an efficient extraction step prior to analysis. Isotope dilution is particularly beneficial here to account for extraction inefficiencies and matrix interferences.
Experimental Protocol: Methanol (B129727) Extraction followed by GC-MS with Isotope Dilution
a. Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh approximately 5 grams of the sample into a vial.
-
Spike the sample with a known amount of this compound standard solution.
-
Add 10 mL of methanol to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 10 minutes to enhance extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully transfer the methanol extract to a clean vial.
b. Purge and Trap GC-MS Analysis:
-
Take a small aliquot (e.g., 100 µL) of the methanol extract and add it to 5 mL of reagent water in the purging vessel of the purge and trap system.
-
Proceed with the purge and trap and GC-MS analysis as described in the water analysis protocol (Section 2).
Quantitative Data for Soil Analysis
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 5 - 20 µg/kg | [6] |
| Recovery | 80 - 120% (typical expected) | Inferred from EPA methods |
| Precision (RSD) | < 20% (typical expected) | Inferred from EPA methods |
Experimental Workflow for Soil/Sediment Analysis
Caption: Workflow for Chloroform Analysis in Soil.
Analysis of Chloroform in Air Samples
For air analysis, thermal desorption (TD) is a common technique for concentrating volatile organic compounds from a large volume of air onto a sorbent tube, followed by analysis by GC-MS.
Experimental Protocol: Thermal Desorption GC-MS with Isotope Dilution
a. Sample Collection and Spiking:
-
Collect air samples using sorbent tubes packed with a suitable sorbent (e.g., Tenax® TA).
-
The this compound internal standard can be spiked directly onto the sorbent tube before or after sample collection. Pre-spiking is generally preferred.
-
A known volume of air is drawn through the tube using a calibrated air sampling pump.
b. Thermal Desorption:
-
The sorbent tube is placed in a thermal desorber.
-
The tube is heated, and the desorbed analytes are swept by an inert gas into a cooled focusing trap.
-
The focusing trap is then rapidly heated, injecting the analytes into the GC-MS system as a narrow band.
c. GC-MS Analysis:
-
The GC-MS conditions are similar to those used for water and soil analysis (see Section 2.c). The GC oven program may be adjusted to optimize the separation of analytes collected from the air matrix.
Quantitative Data for Air Analysis
| Parameter | Value | Reference |
| Detection Limit | As low as 10 ng/component | [7] |
| Recovery | Typically > 90% | Inferred from TD principles |
| Precision (RSD) | < 15% (typical expected) | Inferred from TD principles |
Experimental Workflow for Air Analysis
Caption: Workflow for Chloroform Analysis in Air.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the reliability of analytical data. Key QA/QC measures include:
-
Method Blanks: An analyte-free matrix (e.g., reagent water for water analysis) is carried through the entire analytical process to check for contamination.
-
Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of chloroform and this compound and analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of chloroform and analyzed to evaluate the effect of the sample matrix on the analytical method.
-
Calibration: A multi-point calibration curve is generated using standards containing a range of chloroform concentrations and a constant concentration of this compound. The linearity of the calibration should be verified.
By following these detailed protocols and implementing a rigorous QA/QC program, researchers, scientists, and drug development professionals can achieve highly accurate and defensible data for the analysis of chloroform in environmental samples using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
Troubleshooting & Optimization
Troubleshooting phase correction issues in 13C NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve phase correction issues in 13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is phase correction in 13C NMR?
Phase correction is a crucial step in processing NMR data. It involves adjusting the phase of the detected signal to ensure that all peaks in the spectrum are in pure absorption mode, meaning they are upright and symmetrical.[1][2] This process corrects for distortions that cause peaks to be misshapen, inverted, or have dipping baselines on either side.[1][3]
Q2: What are zero-order (PH0) and first-order (PH1) phase corrections?
Phase correction involves two parameters:
-
Zero-order phase correction (PH0): This is a frequency-independent correction that applies the same phase shift to all peaks across the entire spectrum.[2][4] It corrects for phase errors arising from the offset between the transmitter pulse and the receiver.[1]
-
First-order phase correction (PH1): This is a frequency-dependent correction, meaning the phase adjustment varies linearly across the spectrum.[2][4] It compensates for phase distortions caused by delays in the pulse sequence and detection process.[1]
Q3: When should I use automatic versus manual phase correction?
Most modern NMR software includes an automatic phase correction function that is often sufficient for routine 1D spectra.[1][4] However, manual correction is necessary in several situations:
-
Low signal-to-noise ratio: Automatic routines can fail or produce inaccurate results with noisy spectra.[1][4]
-
Poor shimming: Broad and distorted peaks due to inhomogeneous magnetic fields can confuse automatic algorithms.[4]
-
Spectra with both positive and negative signals: For example, in certain experiments like DEPT-135 or 1D NOE, where some peaks are expected to be negative, manual correction is required.[1][4]
-
Very broad resonances: Broad signals can be difficult for automatic algorithms to phase correctly.[4]
Q4: What causes phase errors in my 13C NMR spectrum?
Phase errors are introduced by the instrumentation and the experiment itself. The primary causes include:
-
Receiver-transmitter phase difference: An inherent offset in the electronics leads to a zero-order phase error.[1]
-
Time delays: Delays between the radiofrequency pulse and the start of data acquisition cause a frequency-dependent (first-order) phase error.[1]
-
Off-resonance effects: The further a peak is from the transmitter frequency, the larger the first-order phase error.[5]
Q5: Why does my baseline look distorted after phase correction?
A "rolling" or distorted baseline after phase correction is often a consequence of a large first-order phase correction.[1] This can happen if there was a significant delay between the pulse and acquisition. While the peaks may appear correctly phased, the baseline can become distorted. In such cases, further baseline correction routines are necessary.[6][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Phase Correction Issues
This guide provides a step-by-step workflow for diagnosing and resolving common phase correction problems.
References
- 1. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Stanford University NMR Facility [web.stanford.edu]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Baseline Correction [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chloroform-13C NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve baseline distortion issues in your Chloroform-13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What causes the rolling or distorted baseline in my this compound NMR spectrum?
A1: Baseline distortions in 13C NMR spectra are common and can arise from several sources. One of the primary causes is "acoustic ringing," which is particularly prominent in modern spectrometers equipped with sensitive cryoprobes.[1][2] This phenomenon is a result of the radiofrequency (RF) pulse causing vibrations in the probe components, which are detected by the receiver.[1] Other significant causes include the corruption of the initial data points in the Free Induction Decay (FID) due to factors like pulse breakthrough, where the receiver detects remnants of the high-power RF pulse.[2][3][4]
Q2: Can the baseline distortion affect my quantitative analysis?
A2: Yes, absolutely. A non-flat baseline can introduce significant errors in the integration of peaks, leading to inaccurate quantification of the compounds in your sample.[3] This is especially critical in metabolomics or any study involving small but statistically significant peaks that are sensitive to baseline distortions.[3] Broad peaks can also be difficult to distinguish from baseline rolls, further complicating analysis.[1]
Q3: Is it better to correct for baseline distortion during acquisition or during data processing?
A3: Both approaches have their merits, and often a combination of the two yields the best results.[3] Correcting during acquisition, for instance by using a longer pre-scan delay or specialized pulse sequences, can prevent the artifact from occurring in the first place.[1][2] However, this may not always be feasible or sufficient. Post-acquisition processing provides a wide range of powerful algorithms to correct distorted baselines in the frequency domain.[4]
Q4: What is the difference between time-domain and frequency-domain baseline correction?
A4: Time-domain methods aim to correct the initial corrupted data points in the FID, which are the root cause of the baseline distortion.[3] Frequency-domain methods, on the other hand, work on the Fourier-transformed spectrum to mathematically model and subtract the distorted baseline.[3][4] Frequency-domain methods are often easier to implement and tailor to specific needs.[3]
Troubleshooting Guide
Issue: My 13C NMR spectrum of a sample in deuterated chloroform (B151607) (CDCl3) shows a significant baseline roll or "hump".
This guide will walk you through the steps to identify the cause and correct the baseline distortion in your spectrum.
Step 1: Initial Diagnosis
The first step is to determine the likely cause of the baseline distortion. A common cause is acoustic ringing, especially if you are using a cryoprobe.[1] This often manifests as a broad, rolling baseline.
Caption: Primary causes of baseline distortion in 13C NMR.
Step 2: Troubleshooting Workflow
Follow this workflow to address the baseline distortion. Start with acquisition parameter optimization and then move to post-processing methods if the issue persists.
Caption: Troubleshooting workflow for baseline distortion.
Experimental Protocols & Data Presentation
Protocol 1: Modifying Acquisition Parameters to Reduce Acoustic Ringing
If you suspect acoustic ringing is the cause of your baseline distortion, modifying the acquisition parameters can be an effective solution.
Methodology:
-
Increase the Pre-scan Delay (DE): In Bruker's TopSpin software, this parameter is labeled 'DE'. Increasing this delay provides more time for the pulse to decay before signal acquisition begins, thus reducing the ringing artifact.[2] Start by doubling the default value and re-acquiring the spectrum to observe the effect.
-
Utilize an Anti-Ring Pulse Sequence: Modern NMR spectrometers often have specialized pulse sequences designed to suppress acoustic ringing. An example is the 'zgig_pisp' pulse sequence, which has been shown to improve baseline flatness compared to a standard single pulse experiment.[1] Consult your spectrometer's manual or local NMR facility manager for available anti-ring pulse sequences.
Protocol 2: Post-Processing Baseline Correction
If modifying acquisition parameters is not possible or does not fully resolve the issue, various post-processing baseline correction methods can be applied.[5][6]
Methodology:
-
Fourier Transform and Phase Correction: Process your FID with the appropriate window function (e.g., exponential multiplication), followed by a Fourier transform and careful phase correction.[6] An incorrectly phased spectrum can exacerbate baseline issues.
-
Apply an Automatic Baseline Correction Algorithm: Most NMR processing software packages include automated baseline correction routines.[6] These algorithms identify regions of the spectrum that are free of signals and fit them to a mathematical function (e.g., a polynomial) which is then subtracted from the entire spectrum.[5][7]
-
Manual Baseline Correction: For complex spectra or when automatic methods fail, manual baseline correction can be performed. This involves selecting points in the baseline that are known to be signal-free and fitting them to a curve. Be cautious not to select points that are part of broad peaks.[1]
Comparison of Common Baseline Correction Algorithms
| Correction Method | Principle | Advantages | Disadvantages |
| Polynomial Fit [5][7] | Fits the baseline to a polynomial function of a user-defined order. | Simple to implement and computationally fast. | Can perform poorly with complex distortions and may distort broad peaks. |
| Whittaker Smoother [4][5][8] | A penalized least squares method that balances fitting the baseline points and the smoothness of the baseline. | Generally robust and effective for a variety of baseline distortions. Preserves a range of line widths.[4] | May require adjustment of smoothing parameters for optimal results.[5] |
| Bernstein Polynomial [5] | Uses Bernstein basis polynomials to fit the baseline. | Can provide a better fit than standard polynomials for certain types of baseline distortion. | Can be more computationally intensive. |
| Multipoint Correction [5] | The user manually selects points in the baseline to be used for fitting. | Provides the user with maximum control over the correction. | Can be time-consuming and subjective.[1] |
By following this guide, you should be able to effectively diagnose and correct baseline distortions in your this compound NMR spectra, leading to more accurate and reliable data for your research.
References
- 1. researchgate.net [researchgate.net]
- 2. experimental chemistry - Wavy baseline in carbon NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baseline Correction with Mnova [mestrelabcn.com]
- 5. Stanford University NMR Facility [web.stanford.edu]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 7. Baseline Correction [inmr.net]
- 8. A new general-purpose fully automatic baseline-correction [mestrelab.com]
Technical Support Center: Optimizing Chloroform-13C for Sensitive NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize Chloroform-13C concentration and experimental parameters for sensitive NMR experiments, ensuring high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹³C NMR spectrum so weak?
A1: Weak signals in ¹³C NMR are a common challenge due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio compared to ¹H.[1][2][3][4][5] This inherent low sensitivity means that fewer ¹³C nuclei are available to detect in your sample. To overcome this, several strategies can be employed, starting with optimizing your sample concentration and acquisition parameters.[5]
Q2: What is the ideal concentration of my analyte when using deuterated chloroform (B151607) (CDCl₃)?
A2: The ideal concentration depends on the specific experiment and the nature of your analyte. For a standard ¹³C NMR spectrum on a modern spectrometer, a concentration of 50-100 mg of your compound dissolved in 0.6-0.8 mL of CDCl₃ is a good starting point.[6][7][8][9] For particularly dilute samples or molecules with quaternary carbons, which have long relaxation times, a higher concentration may be necessary.[10] Conversely, overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[7][11]
Q3: Can the choice of deuterated solvent affect signal intensity?
A3: Yes, while the primary role of the deuterated solvent is to provide a lock signal and avoid large solvent peaks in ¹H NMR, it can indirectly affect ¹³C signal intensity.[12][13][14][15] A highly viscous solution can lead to broader spectral lines, which reduces the peak height and apparent signal intensity.[16] Therefore, ensure your sample is fully dissolved and the solution is not overly viscous.[16] CDCl₃ is a common choice due to its ability to dissolve a wide array of organic compounds and its relatively low viscosity.[13][17]
Q4: How does the deuterium (B1214612) lock work, and why is it important for sensitive experiments?
A4: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field.[12][18] This lock system provides a stable magnetic field over the course of the experiment, which is crucial for long acquisitions common in sensitive ¹³C NMR.[18][19] An unstable lock can lead to signal drift and broadening, reducing the quality of your spectrum. CDCl₃ can be more challenging to lock onto compared to solvents with more deuterium atoms because it only has one deuterium.[11]
Q5: What are T₁ relaxation times, and how do they impact my ¹³C NMR experiment?
A5: T₁ (spin-lattice) relaxation is the process by which excited nuclei return to their thermal equilibrium state.[20][21] In ¹³C NMR, T₁ values can vary significantly, with quaternary carbons having particularly long relaxation times because their primary relaxation mechanism (dipole-dipole interaction with attached protons) is absent.[10] If the delay between pulses (recycle delay, D1) is too short, these nuclei will not fully relax, leading to signal saturation and reduced intensity.[22]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during sensitive ¹³C NMR experiments using deuterated chloroform.
Guide 1: Low Signal-to-Noise Ratio
If you are observing a poor signal-to-noise ratio (S/N), follow these steps:
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the concentration of the analyte. For a given amount of sample, use the minimum amount of solvent required to achieve the necessary sample height in the NMR tube (typically ~4-5 cm, which is about 0.6-0.8 mL for a standard 5 mm tube).[6][9] |
| Is the sample properly prepared? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[7][16] | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids.[9][16] Use clean, dry NMR tubes and caps.[6][7] |
| Is the number of scans adequate? | Insufficient number of scans for a dilute sample. | The S/N ratio increases with the square root of the number of scans.[5] Quadrupling the number of scans will double the S/N.[5] |
| Are the acquisition parameters optimized? | A non-optimal pulse angle or relaxation delay can lead to signal saturation. | Use a smaller flip angle (e.g., 30-45°) to allow for a shorter relaxation delay (D1) without saturating signals with long T₁ values.[5][23] |
| Is the probe properly tuned and matched? | An untuned probe will result in inefficient signal detection. | Ensure the probe is tuned to the ¹³C frequency. Poor tuning of the ¹H channel can also negatively impact the ¹³C spectrum by affecting decoupling efficiency.[5] |
Guide 2: Missing Signals (Especially Quaternary Carbons)
If you are not observing all expected signals, particularly those from quaternary carbons, consider the following:
| Question | Possible Cause | Recommended Action |
| Are the T₁ relaxation times too long? | Quaternary carbons have long T₁ values and may not have fully relaxed between scans.[10] | Increase the relaxation delay (D1) to at least 5 times the longest T₁ value. If T₁ values are unknown, a value of 30-60 seconds is a conservative starting point.[22] |
| Is a relaxation agent needed? | For compounds with very long T₁ values, increasing D1 may lead to prohibitively long experiment times. | Add a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten the T₁ relaxation times of all carbons, especially quaternary ones.[24][25][26] This allows for a much shorter D1 and more scans in a given time. |
| Is the sample concentration too low for these weak signals? | The inherent weakness of quaternary carbon signals is exacerbated by low concentration. | Increase the sample concentration as much as possible.[27] If the sample amount is limited, consider using a smaller diameter NMR tube or a specialized micro-sample tube to increase the effective concentration.[25] |
Quantitative Data Summary
| Parameter | Typical Value/Range for ¹³C NMR | Notes |
| Analyte Concentration | 50 - 100 mg in 0.6 - 0.8 mL | Higher concentrations may be needed for very dilute samples or insensitive nuclei.[7][8][11] |
| ¹³C T₁ Relaxation Times | 1 - 50+ seconds | Quaternary carbons have the longest T₁ values.[23] |
| Relaxation Delay (D1) | 1 - 2 seconds (routine) | For quantitative results, D1 should be at least 5 times the longest T₁ value.[22] |
| Pulse Angle (Flip Angle) | 30° - 45° (for sensitivity) | A smaller flip angle allows for a shorter D1 without signal saturation.[5][23] |
| Number of Scans (NS) | 1024+ | The S/N ratio improves with the square root of the number of scans.[5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹³C NMR in CDCl₃
-
Weigh Analyte: Accurately weigh 50-100 mg of your solid compound into a clean, dry vial.[7][8] For liquid samples, use approximately 10-20 µL.
-
Add Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6][11]
-
Dissolve Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8] If necessary, use gentle sonication.
-
Filter Sample: Take a clean Pasteur pipette and place a small, tight plug of glass wool or cotton into the narrow section.[9][16]
-
Transfer to NMR Tube: Filter the solution through the plugged pipette directly into a clean, high-quality 5 mm NMR tube.[9][16] This removes any particulate matter that could interfere with shimming.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free wipe to remove any dust or fingerprints.[8]
Protocol 2: Using a Relaxation Agent for Samples with Long T₁ Values
-
Prepare Sample: Follow steps 1-3 of the standard sample preparation protocol.
-
Prepare Relaxation Agent Stock: Prepare a dilute stock solution of Cr(acac)₃ in CDCl₃ (e.g., 1-5 mg/mL).
-
Add Relaxation Agent: Add a small aliquot (e.g., 5-10 µL) of the Cr(acac)₃ stock solution to your sample vial. The solution should have a faint greenish tint.
-
Mix and Transfer: Mix the solution well and then proceed with steps 4-6 of the standard sample preparation protocol.
-
Acquisition: You can now use a much shorter relaxation delay (D1), for instance, 1-2 seconds, allowing for a greater number of scans in a shorter period.
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. magritek.com [magritek.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. nmr.gmu.edu [nmr.gmu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Chloroform-d â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 18. colorado.edu [colorado.edu]
- 19. lsa.umich.edu [lsa.umich.edu]
- 20. NMR Relaxation [chem.ch.huji.ac.il]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. reddit.com [reddit.com]
- 26. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
Technical Support Center: Quantitative ¹³C NMR Pulse Width Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the calibration of pulse widths for quantitative Chloroform-¹³C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pulse width calibration crucial for quantitative ¹³C NMR?
A1: Accurate pulse width calibration, specifically determining the 90° pulse width, is fundamental for quantitative NMR analysis. The 90° pulse maximizes signal intensity for a single scan, and its precise value is essential for setting other pulse angles (e.g., 30° or 45°) used in quantitative experiments to ensure uniform excitation across the spectrum.[1] An incorrectly set pulse width will lead to inaccurate and non-reproducible signal integrals, rendering quantitative analysis unreliable.
Q2: What are the main challenges in obtaining a quantitative ¹³C NMR spectrum?
A2: The primary challenges are the long longitudinal relaxation times (T₁) of ¹³C nuclei and the nuclear Overhauser effect (NOE).[2][3] Long T₁ values require extended relaxation delays between scans to allow the magnetization to return to equilibrium, making experiments time-consuming.[2][4] The NOE, an enhancement of the ¹³C signal due to proton decoupling, can vary for different carbon atoms, leading to non-quantitative signal intensities.[2][3]
Q3: How does the chloroform (B151607) solvent affect the ¹³C NMR spectrum?
A3: In a ¹³C NMR spectrum of chloroform (CDCl₃), the carbon signal appears as a 1:1:1 triplet due to coupling with the deuterium (B1214612) nucleus (spin I=1).[5] If residual protiated chloroform (CHCl₃) is present, its ¹³C signal will appear as a doublet due to coupling with the single proton, unless proton decoupling is applied.[5] The relaxation time of ¹³CHCl₃ is significantly shorter than that of ¹²CHCl₃ due to the additional relaxation pathway provided by the heteronuclear dipolar coupling between ¹³C and ¹H.[6]
Q4: What is the purpose of a paramagnetic relaxation agent like Cr(acac)₃ in quantitative ¹³C NMR?
A4: A paramagnetic relaxation agent, such as chromium (III) acetylacetonate (B107027) (Cr(acac)₃), is added to the sample to shorten the long T₁ relaxation times of ¹³C nuclei.[2] This allows for the use of shorter recycle delays between scans, significantly reducing the overall experiment time without compromising quantitation.[2] A common concentration used is around 0.1 M.[2]
Q5: What is inverse-gated decoupling and why is it used?
A5: Inverse-gated decoupling is a pulse sequence technique where the proton decoupler is switched on only during the acquisition of the FID and turned off during the relaxation delay.[7] This approach minimizes the NOE, which can lead to non-quantitative signal enhancements, while still providing a proton-decoupled spectrum with simplified singlets.[7] This method is crucial for obtaining accurate quantitative data when the NOE is not uniform across all carbon signals.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Insufficient number of scans (NS).- Incorrect 90° pulse width calibration leading to suboptimal excitation.- Sample concentration is too low. | - Increase the number of scans (NS).[8]- Recalibrate the 90° pulse width for the ¹³C observe channel.[9]- Increase the sample concentration if possible. |
| Non-reproducible or inaccurate integrals | - Incomplete relaxation of nuclei between scans.- Variable Nuclear Overhauser Effect (NOE).- Incorrectly calibrated pulse width.- Non-uniform excitation across the spectral width. | - Ensure the relaxation delay (D1) is at least 5 times the longest T₁ of interest. Alternatively, use a paramagnetic relaxation agent to shorten T₁ values.[2][9]- Use an inverse-gated decoupling pulse sequence to suppress the NOE.[7]- Carefully calibrate the 90° pulse width.[9]- Use shorter pulse widths (e.g., 30°) for more uniform excitation over a wider range of chemical shifts.[2] |
| Distorted peak shapes (sinc wiggles) | - Acquisition time (AQ) is too short relative to the signal lifetime (T₂). | - Increase the acquisition time (AQ) to allow for complete decay of the FID. A value of AQ=1.0 s or greater is often sufficient to minimize distortion.[8] |
| Broad spectral lines | - Poor shimming.- Presence of paramagnetic impurities (if not intentionally added).- High viscosity of the sample. | - Re-shim the spectrometer, potentially using a gradient shimming routine if available.[9]- Ensure the sample and NMR tube are clean. If using a relaxation agent, be aware that it will cause some line broadening.[2]- Increase the temperature of the experiment to reduce viscosity, if the sample is stable. |
| Null or very weak signal during pulse width calibration | - The array of pulse widths being tested has passed the 180° or 360° null points.- Incorrect power level is being used for the pulse. | - Check the range of pulse widths in your calibration experiment. The 90° pulse is the first maximum, and the 180° pulse is the first null.[9]- Ensure that the correct high-power level for the observe pulse is selected in the acquisition parameters. |
Experimental Protocols
Protocol 1: Determination of the 90° ¹³C Observe Pulse Width
This protocol describes the standard method for calibrating the high-power 90° pulse for the ¹³C channel using a direct detection experiment.
1. Sample Preparation:
-
Prepare a sample of 80% Benzene (B151609) in acetone-d₆. This provides a strong, single ¹³C signal for easy monitoring.[9]
2. Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probehead for the ¹³C frequency.
-
Perform a shimming procedure to optimize the magnetic field homogeneity.[9]
3. Acquisition Parameter Setup:
-
Load a standard ¹³C parameter set with a simple pulse program (e.g., zg0dc).[9]
-
Set the transmitter frequency offset (o1) on-resonance with the benzene ¹³C signal.
-
Set a long recycle delay (D1) to ensure full relaxation between scans. A value of 60 seconds is recommended to be conservative (approximately 5 times the T₁ of the benzene carbon).[9]
-
Set the number of scans (NS) to 1.
4. Pulse Width Array Experiment:
-
Use a parameter optimization program (e.g., paropt on Bruker systems) to automatically acquire a series of spectra with varying pulse widths (p0 or p1).[9]
-
Set the initial pulse width to a small value (e.g., 2 µs).
-
Set the increment to a reasonable value (e.g., 2 µs).
-
Set the number of experiments to cover a range that will include the 90°, 180°, and 360° pulses (e.g., 16 experiments for a range of 2 to 32 µs).[9]
5. Data Processing and Analysis:
-
The series of spectra will be automatically processed.
-
Visually inspect the stacked plot of the spectra.
-
The pulse width that produces the maximum positive signal intensity corresponds to the 90° pulse.
-
The pulse width that produces the first null signal corresponds to the 180° pulse. The 360° pulse will be the second null.[9]
-
For higher accuracy, the 90° pulse can be calculated by dividing the 180° or 360° pulse width by 2 or 4, respectively.
Data Summary
Table 1: Typical ¹³C T₁ Relaxation Times
This table provides a range of experimentally measured T₁ values for different types of carbon atoms in small organic molecules, which is crucial for setting the recycle delay (D1) in quantitative experiments.
| Molecule Type | Carbon Type | T₁ Range (seconds) |
| Small Organic Molecules (MW 150-180) | Various | 2.5 to 46[8] |
| cis-2-methoxycinnamic acid | Various | 1.1 to 12.6[8] |
| ¹³CHCl₃ in acetone-d₆ (1%) | ¹³CHCl₃ | ~46% of ¹²CHCl₃ T₁[6] |
Note: T₁ values are highly dependent on molecular structure, solvent, and temperature.
Visualizations
Caption: Workflow for 90° ¹³C observe pulse width calibration.
Caption: Key relationships in quantitative ¹³C NMR experiments.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
- 7. sc.edu [sc.edu]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. TUTORIAL: CALIBRATION 90º CARBON PULSE [imserc.northwestern.edu]
Technical Support Center: Overcoming Low Sensitivity in 13C NMR of Dilute Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low sensitivity in 13C Nuclear Magnetic Resonance (NMR) of dilute samples.
Frequently Asked Questions (FAQs)
Q1: Why is my 13C NMR spectrum so noisy, even with a long acquisition time?
A1: Low signal-to-noise (S/N) is a frequent issue in 13C NMR spectroscopy due to two primary factors: the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to 1H.[1][2][3] This inherent low sensitivity means that fewer 13C nuclei are available to generate a signal, and the signal they produce is weaker.[1] For dilute samples, this problem is exacerbated, often requiring specific strategies to obtain a high-quality spectrum.
Q2: What are the initial steps I should take to improve the signal-to-noise ratio of my 13C NMR spectrum?
A2: Before moving to advanced techniques, ensure your basic experimental setup is optimized. Here are the first steps to consider:
-
Increase Sample Concentration: The most direct method to improve the S/N ratio is to increase the concentration of your analyte.[4][5] If possible, dissolve a larger amount of your sample in the minimum required volume of deuterated solvent.[5][6]
-
Increase the Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans.[1][4] Quadrupling the number of scans will double the S/N ratio, although this will also increase the total experiment time.[1][4]
-
Ensure Proper Probe Tuning: A well-tuned probe is essential for efficient signal transmission and detection.[4] Poor tuning can lead to broad lines and a reduced S/N ratio.[4]
-
Use High-Quality NMR Tubes: Ensure you are using clean, high-quality NMR tubes without any defects like scratches or cracks.[1] For limited sample amounts, consider using specialized tubes like Shigemi tubes, which can achieve the necessary sample height with a smaller volume.[6][7]
Q3: How do I optimize acquisition parameters for a dilute sample in a standard 1D 13C NMR experiment?
A3: Optimizing acquisition parameters can significantly enhance signal intensity.[8] For dilute samples, consider the following:
-
Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signal, especially for quaternary carbons with long relaxation times.[1][4] This enables more scans to be acquired in a given amount of time.[6]
-
Relaxation Delay (D1): For qualitative spectra, a shorter D1 combined with a smaller flip angle is often more efficient.[1] However, for quantitative analysis, a longer D1 (5-7 times the longest T1) is necessary to allow for complete relaxation.[1]
-
Acquisition Time (AQ): A longer acquisition time can improve resolution, but for sensitivity-focused experiments, a balance must be struck. An acquisition time of around 1 second is often a good starting point.[8]
Q4: When should I consider using polarization transfer techniques like DEPT or INEPT?
A4: Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are excellent choices when your primary goal is to enhance the signals of protonated carbons (CH, CH₂, CH₃).[6] These techniques transfer the higher polarization of protons to the directly attached carbons, resulting in a significant signal enhancement (theoretically up to 4x).[4] They are particularly useful for dilute samples where signals from protonated carbons are weak. However, a key limitation is that quaternary carbons are not detected in DEPT or INEPT spectra.[6]
Q5: What are the benefits of using a cryoprobe for 13C NMR of dilute samples?
A5: A cryoprobe, or cold probe, significantly enhances sensitivity by cooling the radio frequency coil and preamplifiers to cryogenic temperatures (around 20 K).[9][10] This drastically reduces thermal noise, leading to a substantial increase in the S/N ratio.[9][11] A cryoprobe can provide a sensitivity gain of up to 4-fold over a conventional room-temperature probe, which translates to a reduction in experiment time by a factor of up to 16 for the same S/N.[9][11] This makes them highly advantageous for analyzing dilute samples.
Q6: What is Dynamic Nuclear Polarization (DNP) and how can it help with low-sensitivity 13C NMR?
A6: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically boosts NMR signal intensities by transferring the large polarization of electron spins from a stable radical polarizing agent to the nuclear spins of interest via microwave irradiation.[12][13][14] This can lead to signal enhancements of several orders of magnitude.[14][15] DNP is particularly powerful for very dilute samples and has applications in both solid-state and, increasingly, solution-state NMR.[15][16]
Q7: How can isotopic labeling improve the sensitivity of my 13C NMR experiment?
A7: Isotopic labeling involves enriching your sample with 13C isotopes, thereby increasing the number of NMR-active nuclei and directly boosting the signal intensity.[17][18] This is a common strategy in biomolecular NMR, where proteins can be uniformly or selectively labeled with 13C.[18][19] For instance, selective 13C labeling of methyl groups in proteins can lead to significant sensitivity gains in 1H-13C correlation spectra.[20]
Troubleshooting Guides
Guide 1: Initial Checks for Poor Signal Intensity
If you are observing weak or no signals in your 13C NMR spectrum, follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow for Poor 13C NMR Signal
Caption: A step-by-step workflow for troubleshooting poor 13C NMR signal.
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the analyte concentration. For a given amount of sample, use the minimum solvent required to achieve the necessary sample height (typically ~4 cm, or ~0.5 mL for a 5 mm tube).[5][6] If the sample amount is limited, use a microprobe or a Shigemi tube.[6][7] |
| Is the sample properly prepared? | The presence of solid particles can degrade magnetic field homogeneity, leading to broad lines and poor signal.[6] | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids.[6] Use clean, dry NMR tubes and caps.[5] |
| Is the probe tuned correctly? | The probe is not properly tuned and matched for 13C. | Re-tune and match the probe for the 13C frequency. This is a critical step for optimal sensitivity.[4] |
| Are the acquisition parameters appropriate? | Suboptimal pulse angle, relaxation delay, or number of scans. | For dilute samples, start with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a significant number of scans (e.g., 1024 or more).[4][8] |
Guide 2: Employing Advanced Sensitivity Enhancement Techniques
When standard methods are insufficient for your dilute sample, consider these advanced techniques.
Logical Relationships of Sensitivity Enhancement Techniques
Caption: Key relationships between advanced techniques for 13C NMR sensitivity enhancement.
| Technique | Principle | Best For | Key Considerations |
| Polarization Transfer (DEPT/INEPT) | Transfers polarization from protons to attached carbons, significantly enhancing their signals.[6] | Enhancing signals of protonated carbons (CH, CH₂, CH₃) and determining carbon multiplicity.[6] | Quaternary carbons are not observed.[6] Requires a separate 1D carbon spectrum to identify all carbon signals. |
| Cryoprobe | Reduces thermal noise by cooling the detection coil and preamplifiers, leading to a 3-4x increase in S/N.[9][21] | General-purpose sensitivity enhancement for all types of carbons in any dilute sample. | Requires specialized and expensive hardware.[10] |
| Dynamic Nuclear Polarization (DNP) | Transfers the high polarization of electron spins to nuclear spins via microwave irradiation, leading to massive signal enhancements.[13][14] | Extremely dilute samples where other methods fail; applicable to both solid and solution states. | Requires a polarizing agent, microwave source, and often cryogenic temperatures.[14][16] |
| 13C Isotopic Labeling | Increases the concentration of the 13C isotope in the sample, directly boosting the signal.[17][18] | Samples that can be biosynthetically or synthetically enriched with 13C, such as proteins or small molecules.[17][19] | Can be costly and may introduce 13C-13C couplings that complicate spectra.[18] |
Quantitative Data Summary
The following table summarizes the typical sensitivity gains that can be expected from various techniques.
| Technique | Typical Sensitivity (S/N) Gain | Key Advantage | Primary Limitation |
| Increased Number of Scans | Proportional to the square root of the increase in scans.[4] | Simple to implement. | Increases experiment time. |
| Nuclear Overhauser Effect (NOE) | Up to ~200% (3x signal) for protonated carbons.[8] | Enhances protonated carbons. | Not effective for quaternary carbons.[22] |
| Polarization Transfer (DEPT/INEPT) | ~4x for 13C attached to 1H.[4] | Significantly boosts protonated carbon signals. | Does not detect quaternary carbons.[6] |
| Cryoprobe | 3-4x compared to a room temperature probe.[9][21] | Universal enhancement for all carbon types. | Requires specialized hardware.[10] |
| Dynamic Nuclear Polarization (DNP) | 10x to >1000x.[15][23] | Massive signal enhancement. | Requires specialized equipment and polarizing agents.[14] |
| 13C Isotopic Labeling | Directly proportional to the enrichment level. | Can provide dramatic sensitivity improvements. | Can be expensive and complex to implement.[18] |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR with Optimized Parameters
This protocol is designed for acquiring a standard 1D 13C spectrum of a dilute sample with optimized parameters for improved sensitivity.
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample, lock, and shim the spectrometer.
-
Tune and match the probe for the 13C frequency.
-
-
Parameter Setup:
-
Pulse Program: Select a pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[8]
-
Pulse Angle (Flip Angle): Set to 30°.[8]
-
Acquisition Time (AQ): Set to approximately 1.0 second.[8]
-
Relaxation Delay (D1): Set to 2.0 seconds.[8]
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed.[4]
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a matched exponential window function (e.g., LB = 1.0 Hz) during Fourier transformation to improve the S/N ratio.[8]
-
Perform phase and baseline correction.
-
Protocol 2: DEPT-135 for Enhanced Protonated Carbon Detection
This protocol enhances the signals of CH, CH₂, and CH₃ groups and helps in their identification.
-
Sample Preparation and Spectrometer Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Parameter Setup:
-
Pulse Program: Select the DEPT-135 pulse sequence.
-
¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz).[4]
-
-
Data Acquisition and Processing:
-
Acquire the FID.
-
Process the data similarly to a standard 1D 13C spectrum. The resulting spectrum will show CH and CH₃ peaks pointing up, and CH₂ peaks pointing down. Quaternary carbons will be absent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.10 13C NMR Spectroscopy: Signal Averaging and FTâNMR - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Cryoprobes [nmr.chem.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 14. bridge12.com [bridge12.com]
- 15. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 16. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 17. The use of 13C labeling to enhance the sensitivity of 13C solid-state CPMAS NMR to study polymorphism in low dose solid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 19. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Broadband Cryoprobe | High Sensitivity Cryoprobe | Bruker [bruker.com]
- 22. benchchem.com [benchchem.com]
- 23. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shimming with ¹³C-Labeled Chloroform Samples
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results when shimming with ¹³C-labeled chloroform (B151607) (¹³CDCl₃) samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of shimming in NMR?
A1: The primary goal of shimming is to improve the homogeneity of the static magnetic field (B₀) across the sample volume.[1][2] A highly homogeneous magnetic field is crucial for obtaining high-resolution NMR spectra with sharp, symmetrical peaks and minimal line broadening.[1][3] Poor shimming can lead to distorted, broad, or split signals, which can obscure important structural information and reduce the overall sensitivity of the experiment.[1][4]
Q2: Is there a special procedure for shimming ¹³C-labeled chloroform samples compared to standard deuterated chloroform (CDCl₃)?
A2: No, the shimming procedure itself does not differ. The process of shimming focuses on optimizing the magnetic field homogeneity by utilizing the deuterium (B1214612) lock signal of the solvent (the "D" in CDCl₃).[2][5] The presence of a ¹³C nucleus in the chloroform molecule is the subject of the NMR experiment and does not alter the fundamental principles of shimming. The standard practices for shimming samples dissolved in CDCl₃ apply directly.
Q3: What is the difference between on-axis and off-axis shims?
A3: Shims are categorized based on the spatial orientation of the magnetic field gradients they correct:
-
On-axis (Z) shims correct for magnetic field inhomogeneities along the vertical axis of the sample tube (the Z-axis).[1] These are the most frequently adjusted shims for each new sample.[2]
-
Off-axis (X, Y) shims correct for inhomogeneities in the plane perpendicular to the sample tube (the X-Y plane).[1] These shims are typically adjusted without sample spinning and are less likely to require significant changes between similar samples.[1][2]
Q4: Should I use manual or automated shimming?
A4: Modern NMR spectrometers are equipped with powerful automated shimming routines, often called "gradient shimming."[5][6] Automated shimming is generally faster, more reproducible, and often yields better results than manual shimming, especially for less experienced users.[7] It is highly recommended to use automated shimming as the primary method. Manual shimming may be necessary for particularly challenging samples or when fine-tuning the homogeneity beyond the capabilities of the automated routine.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the shimming of ¹³C-chloroform samples.
Issue 1: Automated shimming (e.g., topshim) fails or gives poor results.
| Possible Cause | Troubleshooting Steps |
| Low Deuterium Lock Signal | - Ensure the lock power and gain are appropriately set. If the lock signal is saturated, the automated routine may fail.[8] - Verify that the correct solvent is selected in the software, as shimming routines can be solvent-dependent.[2] |
| Incorrect Sample Positioning | - Check that the NMR tube is inserted to the correct depth in the spinner turbine. Improper positioning is a common cause of shimming problems.[3][9] - Ensure the sample volume is adequate (typically 0.5-0.7 mL for a 5 mm tube) to avoid poor lineshape.[9][10] |
| Poor Sample Quality | - The sample should be free of solid particles, which can be removed by filtration. - Ensure the sample is homogeneous and free of air bubbles. - Highly viscous samples can lead to broader lines and may be more challenging to shim.[1][11] |
| Low Signal-to-Noise of Lock | For viscous samples or low concentrations of CDCl₃, the automated routine may time out. Some software allows for increasing the acquisition time for the shimming routine (e.g., topshim durmax=60).[11] |
Issue 2: Poor lineshape (broad, asymmetric, or split peaks) after shimming.
| Symptom | Likely Cause & Solution |
| Symmetrically broad peaks | - Problem: Poor adjustment of odd-order Z-shims (Z1, Z3).[12] - Solution: Manually re-optimize Z1 and Z3. |
| Asymmetric peaks ("tailing" or "shouldering") | - Problem: Poor adjustment of even-order Z-shims (Z2, Z4). The direction of the asymmetry can indicate the direction of the needed correction.[12][13] - Solution: Manually adjust Z2 and Z4. |
| Spinning sidebands | - Problem: Mis-set off-axis (X, Y) shims.[14] - Solution: Stop sample spinning and manually adjust the X and Y shims iteratively to maximize the lock level.[15] |
| All peaks are broad | - Problem: Could be due to sample properties like high concentration, viscosity, or the presence of paramagnetic impurities.[1] - Solution: Dilute the sample if possible. Ensure no paramagnetic material is present. |
Experimental Protocols
Protocol 1: Standard Automated Shimming Procedure
This protocol outlines the steps for a routine automated shim using a gradient-based method.
Caption: A typical workflow for automated shimming of an NMR sample.
Methodology:
-
Sample Insertion: Carefully insert the NMR tube containing the ¹³C-chloroform sample into the magnet.[1]
-
Solvent Selection: In the acquisition software, select "Chloroform-d" as the solvent. This ensures the system uses the correct lock frequency and shimming parameters.[2]
-
Locking: Initiate the lock routine. The spectrometer will find the deuterium resonance of the CDCl₃ and "lock" on to it, compensating for minor field drifts.[16]
-
Lock Optimization: Adjust the lock power and gain to achieve a stable and strong lock signal without saturation. The lock level should decrease if the lock power is reduced from a saturation state.[8]
-
Automated Shimming: Execute the automated gradient shimming command (e.g., topshim on Bruker systems or gradshim on Varian/Agilent systems).[6][16] This process uses pulsed field gradients to map the magnetic field inhomogeneity and calculate the optimal shim currents.[5]
-
Verification: After the routine finishes, acquire a quick 1D proton spectrum to visually inspect the lineshape of a reference peak (e.g., residual CHCl₃ or TMS). The peak should be sharp and symmetrical.[17]
-
Proceed or Troubleshoot: If the lineshape is satisfactory, proceed with the ¹³C experiment. If not, refer to the troubleshooting guide.
Protocol 2: Manual On-Axis (Z) Shim Touch-up
This protocol is for fine-tuning the on-axis shims after an automated routine or when shimming manually.
Caption: An iterative process for manual optimization of on-axis (Z) shims.
Methodology:
-
Prerequisites: Ensure the sample is locked and spinning (typically at 20 Hz).[1]
-
Observe Lock Level: Monitor the lock signal intensity as the primary indicator of field homogeneity.[1]
-
Iterative Adjustment: Adjust the shims in a specific order, re-optimizing lower-order shims after adjusting a higher-order one.[1][2]
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level. After changing Z2, you must re-optimize Z1 .
-
Repeat the Z1/Z2 adjustments iteratively until no further improvement in the lock level is observed.[1]
-
If necessary, proceed to Z3 . After adjusting Z3, re-optimize Z2 , then Z1 .
-
Continue this hierarchical and iterative process for higher-order shims (Z4, Z5) if required for very high-resolution experiments.[13]
-
-
Final Check: The process is complete when no further significant increase in the lock level can be achieved.
References
- 1. mn.uio.no [mn.uio.no]
- 2. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 3. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 4. Shimming problem - General - qNMR Exchange [qnmr.usp.org]
- 5. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 6. mriquestions.com [mriquestions.com]
- 7. Automated Shimming [personalpages.manchester.ac.uk]
- 8. NMR Basics [bloch.anu.edu.au]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. Q & A No 1 [emory.edu]
- 16. lsa.umich.edu [lsa.umich.edu]
- 17. QA-QC Protocols and Spectra | Chemical Instrumentation Facility [cif.iastate.edu]
How to handle residual solvent peaks in Chloroform-13C spectra
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with residual solvent peaks in Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectra using deuterated chloroform (B151607) (CDCl₃).
Frequently Asked Questions (FAQs)
Q1: Why do I see a peak for the deuterated solvent in my ¹³C-NMR spectrum?
While ¹³C-NMR experiments are typically proton-decoupled to simplify the spectrum, this process does not decouple the carbon atoms from deuterium (B1214612).[1][2] The signal arises from the natural abundance of ¹³C atoms within the CDCl₃ solvent itself.[3] The carbon nucleus couples with the deuterium nucleus, which is NMR active.[4]
Q2: Why does the CDCl₃ solvent peak appear as a triplet?
The splitting pattern of a peak is determined by the spin quantum number (I) of the adjacent nuclei and the number of those nuclei (n), following the formula 2nI+1. For CDCl₃, the ¹³C nucleus is coupled to a single deuterium nucleus (n=1). Deuterium has a spin quantum number of I=1.[5][6]
Therefore, the multiplicity is calculated as: 2(1)(1) + 1 = 3.
This results in a triplet with a characteristic 1:1:1 intensity ratio, as the three spin states (+1, 0, -1) of deuterium are approximately equally populated.[4][5][7]
Q3: What is the expected chemical shift for the CDCl₃ peak?
The ¹³C peak for CDCl₃ typically appears as a triplet centered at approximately 77 ppm.[8][9] Minor variations in the chemical shift (e.g., 77.0, 77.16, or 77.2 ppm) can occur due to differences in sample concentration, temperature, and the specific reference standard used.[10][11][12]
Q4: Can the CDCl₃ peak overlap with signals from my compound?
Yes, overlap is possible if your analyte has carbon signals in the 76-78 ppm region. This can complicate spectral interpretation, particularly for identifying or integrating signals of interest that are close to or obscured by the large solvent peak.
Q5: What should I do if the solvent peak is obscuring my sample's signals?
There are several strategies to manage an interfering solvent peak:
-
Increase Sample Concentration: A more concentrated sample will increase the signal-to-noise ratio of your analyte relative to the solvent peak.[13] Using specialized NMR tubes with susceptibility plugs can also help maximize the signal for a limited amount of sample.[13]
-
Use an Alternative Solvent: If feasible for your sample's solubility, switching to a different deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, Benzene-d₆) will move the residual solvent peak to a different region of the spectrum.
-
Employ Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences designed to suppress the intensity of a specific peak.[3][14] Techniques like presaturation (e.g., Bruker's noesy1d-presaturation) irradiate the solvent frequency, reducing its signal intensity while leaving nearby peaks largely unaffected.[15][16]
Q6: Besides CDCl₃, what other solvent-related peaks might I see?
You may observe peaks from non-deuterated solvent impurities remaining from your sample purification or workup (e.g., ethyl acetate, hexane, dichloromethane).[17][18][19] Additionally, a peak for water (H₂O) is common.[17]
Troubleshooting Guide: Identifying and Handling Unwanted Peaks
This guide provides a logical workflow for identifying and addressing unexpected peaks in your ¹³C-NMR spectrum.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for residual peaks.
Data Presentation
Table 1: Characteristics of the Residual CDCl₃ Peak in ¹³C-NMR
| Parameter | Value / Description | Rationale |
| Chemical Shift | ~ 77.0 - 77.2 ppm | The specific chemical environment of the carbon in deuterated chloroform.[8][9][10] |
| Multiplicity | Triplet (1:1:1 ratio) | One-bond coupling (¹J) to a single deuterium nucleus (spin I=1).[5][6][7] |
| Coupling Constant | ¹J(C,D) ≈ 20-30 Hz | The magnitude of the scalar coupling between the ¹³C and ²H nuclei.[6][20] |
| Relative Intensity | Low to Moderate | The carbon does not benefit from the Nuclear Overhauser Effect (nOe) that enhances proton-attached carbons during ¹H decoupling.[7][12] |
Table 2: ¹³C Chemical Shifts of Common Laboratory Solvents in CDCl₃
This table lists common impurities and their characteristic ¹³C-NMR signals when dissolved in CDCl₃.[18][19][21][22]
| Solvent Impurity | Formula | Chemical Shift (δ) in ppm | Multiplicity |
| Acetone (B3395972) | C₃H₆O | 206.7 (C=O), 30.6 (CH₃) | Singlet, Singlet |
| Dichloromethane | CH₂Cl₂ | 54.0 | Singlet |
| Diethyl Ether | C₄H₁₀O | 66.1 (OCH₂), 15.2 (CH₃) | Singlet, Singlet |
| Ethyl Acetate | C₄H₈O₂ | 171.1 (C=O), 60.3 (OCH₂), 21.0 (C=O)CH₃, 14.2 (OCH₂CH₃) | Singlet, Singlet, Singlet, Singlet |
| Hexane | C₆H₁₄ | 31.9, 23.1, 14.3 | Singlets |
| Methanol | CH₃OH | 49.9 | Singlet |
| Toluene | C₇H₈ | 137.9, 129.3, 128.5, 125.6, 21.5 (CH₃) | Singlets |
| Water | H₂O | N/A | Not typically observed in ¹³C-NMR |
Experimental Protocols
Protocol 1: Optimal Sample Preparation to Minimize Impurity Peaks
-
Sample Drying: Ensure your analyte is thoroughly dried under high vacuum to remove all traces of residual purification solvents (e.g., ethyl acetate, hexane, etc.). If the sample is water-soluble, lyophilization (freeze-drying) is an effective method.
-
Solvent Selection: Use a high-purity deuterated solvent (≥99.96% D). For sensitive samples, it is best to use CDCl₃ from a freshly opened ampoule to avoid acidic degradation products (HCl, phosgene) that can form in bottles stored over time.[12]
-
Glassware: Use clean, dry NMR tubes and sample vials. Rinse glassware with a volatile solvent like acetone and dry in an oven or under vacuum before use.
-
Concentration: Prepare your sample at the highest possible concentration that solubility allows. A higher concentration improves the signal-to-noise for your compound, making the solvent peak relatively smaller and less problematic.[13]
-
Transfer: Use a clean, dry pipette or syringe for all transfers to avoid cross-contamination.
Protocol 2: Applying Solvent Suppression (Conceptual)
The exact implementation of solvent suppression is instrument-dependent. The following is a general workflow.
-
Acquire Standard Spectrum: First, run a standard ¹³C{¹H} experiment to identify the precise chemical shift of the solvent peak you wish to suppress (e.g., 77.16 ppm).
-
Select Suppression Experiment: In the spectrometer software (e.g., Bruker TopSpin, Varian VnmrJ), choose an experiment that incorporates solvent suppression. This is often a presaturation experiment, commonly found in 1D NOESY-based sequences (e.g., noesypr1d or zgpr).
-
Set Suppression Frequency: Edit the acquisition parameters to set the center of the suppression frequency (often denoted as O1P or SFO1) to the exact chemical shift of the solvent peak identified in Step 1.
-
Adjust Suppression Power: The power level of the presaturation pulse may need to be adjusted. A higher power will provide stronger suppression but may also affect peaks that are very close to the solvent signal. Start with the default value and adjust if necessary.
-
Acquire and Process: Run the experiment. The resulting spectrum should show a significant reduction in the intensity of the targeted solvent peak. Note that this may also suppress signals from your compound that are exchanging with the solvent (e.g., some amides or alcohols).[16]
References
- 1. Video: ¹³C NMR: ¹H–¹³C Decoupling [jove.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 14. Lifting the curtain of undesired solvent signals - How solvent suppression and 13C decoupling remove the signals of regular protonated solvents from 1H NMR spectra to eliminate sample work-up before analysis. - Magritek [magritek.com]
- 15. Stanford University NMR Facility [web.stanford.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing relaxation delays for accurate quantification with Chloroform-13C
Welcome to the technical support center for optimizing relaxation delays for accurate quantification with Chloroform-13C NMR. This resource provides detailed guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible quantitative data.
Frequently Asked Questions (FAQs)
Q1: Why is the relaxation delay (D1) critical for quantitative ¹³C NMR?
A1: For accurate quantification in NMR, the integrated signal intensity must be directly proportional to the number of nuclei. After a radiofrequency pulse, the nuclear spins need time to return to their equilibrium state along the z-axis, a process called spin-lattice or T1 relaxation. If the time between pulses (the relaxation delay, D1, plus the acquisition time, AQ) is too short, nuclei with long T1 values will not fully relax.[1] This leads to signal saturation, where the signal intensity is attenuated, resulting in inaccurate and non-reproducible integration.[1] To ensure complete relaxation, the total delay should be at least 5 times the longest T1 value of any carbon nucleus of interest (D1 + AQ ≥ 5 * T1_max).[2][3]
Q2: What is the typical T1 relaxation time for the ¹³C nucleus in chloroform (B151607) (¹³CHCl₃)?
A2: The T1 relaxation time for the ¹³C nucleus in chloroform is relatively long, as is common for small molecules. However, it is significantly shorter than that of non-protonated (quaternary) carbons due to the efficient relaxation provided by the heteronuclear dipolar interaction between the directly attached ¹H and ¹³C nuclei.[4] While the exact T1 value can vary with solvent, temperature, and sample purity, it is crucial to measure it for the specific experimental conditions to ensure quantitative accuracy.
Q3: What is the purpose of adding a paramagnetic relaxation agent like Chromium(III) acetylacetonate (B107027) (Cr(acac)₃)?
A3: Paramagnetic relaxation agents like Cr(acac)₃ are added to NMR samples to dramatically shorten the T1 relaxation times of the nuclei.[5] The unpaired electrons in the paramagnetic metal create fluctuating magnetic fields that provide a very efficient relaxation pathway for nearby nuclei.[6] By reducing T1 values, Cr(acac)₃ allows for the use of much shorter relaxation delays (D1), which significantly decreases the total experiment time required to achieve an adequate signal-to-noise ratio, without compromising quantification.[3][5] This is especially powerful for speeding up the relaxation of carbons with inherently long T1 times, such as quaternary carbons.[7]
Q4: How much Cr(acac)₃ should I add, and are there any downsides?
A4: A common concentration for Cr(acac)₃ is in the range of 5-35 mg per mL of solution (approximately 0.015 to 0.1 M).[3][5] The optimal amount depends on the specific sample and desired T1 reduction. However, adding too much can have negative consequences. High concentrations of paramagnetic agents will also shorten the T2 (spin-spin) relaxation time, which leads to signal broadening and a loss of spectral resolution.[8] This can also make it more difficult for the spectrometer to achieve a stable lock and perform shimming.[8] It is recommended to start with a lower concentration and increase it if necessary, balancing the need for shorter experiment times with the requirement for good resolution.
Q5: How do I suppress the Nuclear Overhauser Effect (NOE) and why is it important for quantification?
A5: The Nuclear Overhauser Effect (NOE) is the transfer of polarization from one nucleus to another (e.g., from ¹H to ¹³C), which can enhance the signal intensity of the receiving nucleus. While beneficial for improving signal in qualitative spectra, the NOE is detrimental to quantification because the enhancement is not uniform for all carbons.[9] To suppress the NOE, an "inverse-gated decoupling" pulse sequence is used.[9][10] In this sequence, the proton decoupler is turned on only during the acquisition time (AQ) to collapse ¹H-¹³C couplings but is turned off during the relaxation delay (D1).[5] This prevents the NOE from building up, ensuring that the resulting signal intensities are solely dependent on the number of nuclei.
Troubleshooting Guide
Issue 1: My signal-to-noise ratio (S/N) is too low.
-
Possible Cause: Insufficient number of scans for a low-concentration sample. The ¹³C nucleus has a low natural abundance (~1.1%), requiring more scans than ¹H NMR.
-
Solution: Increase the number of scans (NS). The S/N ratio improves with the square root of the number of scans, so quadrupling the scans will double the S/N.[11]
-
Possible Cause: Sample concentration is too low.
-
Solution: If possible, increase the concentration of your analyte in the NMR tube. Doubling the concentration can double the signal strength.[11]
-
Possible Cause: Sub-optimal acquisition parameters.
-
Solution: For routine qualitative spectra where quantification is not the primary goal, using a smaller flip angle (e.g., 30°) instead of 90° can improve S/N over a given experiment time, as it requires a shorter relaxation delay.[10][11]
Issue 2: The integration values for my chloroform peak are inconsistent between experiments.
-
Possible Cause: The relaxation delay (D1) is insufficient for complete T1 relaxation.
-
Solution: You must ensure the relaxation delay is long enough. The recommended delay is 5 times the longest T1 in your sample (5 * T1_max).[2] If you have not measured the T1, perform an inversion recovery experiment to determine it accurately. Using a relaxation agent like Cr(acac)₃ can shorten the required D1.[5]
-
Possible Cause: The Nuclear Overhauser Effect (NOE) is not being properly suppressed.
-
Solution: Ensure you are using an inverse-gated decoupling pulse sequence. This is essential for all quantitative ¹³C NMR experiments to prevent variable and non-reproducible signal enhancement.[9]
-
Possible Cause: Temperature fluctuations in the spectrometer.
-
Solution: Allow the spectrometer to fully equilibrate to the set temperature before starting your experiment. Temperature changes can affect both T1 values and electronic stability, leading to variability.
Issue 3: My spectral lines are very broad after adding Cr(acac)₃.
-
Possible Cause: The concentration of the relaxation agent is too high.
-
Solution: An excessive concentration of Cr(acac)₃ shortens the T2 relaxation time, causing line broadening.[8] Prepare a new sample with a lower concentration of the agent. A concentration of around 0.015-0.025 M is often a good starting point to reduce T1 without significant line broadening.[6]
Experimental Protocols
Protocol 1: Measuring T1 by Inversion Recovery
This protocol allows for the accurate determination of the spin-lattice relaxation time (T1).
-
Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent.
-
Spectrometer Setup:
-
Set Acquisition Parameters:
-
Relaxation Delay (D1): Set a conservative D1 that is at least 5 times your estimated longest T1. If the T1 is completely unknown, start with a long delay (e.g., 60-300 seconds).[4]
-
Variable Delay List (vd list): Create a list of variable delay times (τ values) to sample the exponential recovery curve. A good list will include values much shorter than T1, a value near the expected null point (where the signal is zero), and several values much longer than T1. A typical list might include: 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s, 80s.
-
Number of Scans (NS): Set NS to achieve adequate S/N for each 1D spectrum in the series.
-
-
Acquisition: Run the experiment. The spectrometer will acquire a series of 1D spectra, one for each τ value in your list.[13]
-
Data Processing and Analysis:
-
Process the pseudo-2D dataset.
-
Integrate the this compound peak in each spectrum.
-
The peak intensity (I) as a function of τ follows the equation: I(τ) = I₀(1 - 2e^(-τ/T1)).
-
Use the spectrometer's software to fit this data to the exponential curve to extract the T1 value.[13]
-
A quick estimate can be made from the null point (t_null), where the signal intensity is zero: T1 ≈ t_null / ln(2).[2][13]
-
Protocol 2: Acquiring a Quantitative ¹³C Spectrum
This protocol uses the measured T1 value to set up an accurate quantitative experiment.
-
Sample Preparation: Prepare your sample as before. If desired, add an appropriate amount of Cr(acac)₃ (e.g., 5-10 mg/mL) to shorten the experiment time.[3]
-
Spectrometer Setup:
-
Set Acquisition Parameters:
-
Flip Angle (P1): Use a 90° pulse to maximize the signal per scan.[14]
-
Relaxation Delay (D1): Set D1 such that D1 + Acquisition Time (AQ) ≥ 5 * T1_max, where T1_max is the longest T1 value determined from the inversion recovery experiment.[2]
-
Number of Scans (NS): Set NS to achieve the desired signal-to-noise ratio for accurate integration.
-
-
Acquisition: Run the experiment.
-
Data Processing:
-
Apply standard Fourier transform and phase correction.
-
Carefully perform baseline correction across the entire spectrum.
-
Integrate the this compound peak. The resulting integral will be proportional to its concentration.
-
Quantitative Data Summary
The following table illustrates the relationship between the relaxation delay, the use of a relaxation agent, and the potential impact on experimental time and accuracy for a hypothetical carbon with a T1 of 20 seconds.
| Parameter Setup | Relaxation Delay (D1) | Total Delay per Scan (D1 + AQ¹) | Minimum Experiment Time² | Relative Accuracy |
| Standard (No Agent) | 100 s (5 x T1) | ~101 s | ~2.8 hours | High |
| Too Short (No Agent) | 20 s (1 x T1) | ~21 s | ~35 minutes | Low (Inaccurate) |
| With Cr(acac)₃ (T1 reduced to 2s) | 10 s (5 x T1_new) | ~11 s | ~18 minutes | High |
¹ Assumes an acquisition time (AQ) of ~1 second. ² Assumes 1024 scans (NS) are required for desired S/N.
Visualizations
Caption: Workflow for accurate quantification using ¹³C NMR.
Caption: Decision tree for troubleshooting inconsistent integration.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. INVERSION-RECOVERY EXPERIMENT [imserc.northwestern.edu]
- 3. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 9. sc.edu [sc.edu]
- 10. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. nmr.tamu.edu [nmr.tamu.edu]
- 13. tecmag.com [tecmag.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting Unexpected Peaks in Chloroform-13C NMR: A Technical Support Guide
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected peaks in their Chloroform-13C Nuclear Magnetic Resonance (NMR) spectra. The following frequently asked questions (FAQs) and troubleshooting steps will help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I see small peaks flanking my main signal. What are they?
A1: These are likely ¹³C satellites. They arise from the natural abundance (1.1%) of ¹³C isotopes, where a ¹³C nucleus is coupled to an adjacent ¹³C nucleus. These satellite peaks are typically small and symmetrical around a much larger central peak.[1]
Q2: My peaks are broad and the baseline is distorted. What could be the cause?
A2: Broad peaks and baseline distortions can be caused by the presence of paramagnetic impurities in your sample.[1] Paramagnetic substances, such as dissolved oxygen or metal ions, can significantly affect the relaxation of nuclei, leading to signal broadening.
Q3: Some of my peaks are inverted or have strange phases. What's wrong?
A3: Incorrect peak phasing is a common issue during data processing. It can result from improper manual or automatic phase correction.[1] In some cases, an unusually phased peak might be a "folded" peak, which occurs when a signal lies outside the set spectral width.[1]
Q4: I have multiple unexpected peaks that don't seem to be from my compound. What is the most likely source?
A4: The most common source of unexpected peaks is contamination from solvents used in the synthesis, purification, or preparation of the NMR sample. Residual amounts of common laboratory solvents can easily be detected in a sensitive 13C NMR spectrum.
Troubleshooting Guides
Issue 1: Identifying and Confirming Solvent Impurities
If you suspect that the unexpected peaks are from solvent impurities, the first step is to identify them by comparing their chemical shifts to known values.
Data Presentation: 13C NMR Chemical Shifts of Common Impurities in CDCl₃
The following table summarizes the characteristic ¹³C NMR chemical shifts of common laboratory solvents and contaminants in deuterated chloroform (B151607) (CDCl₃).
| Impurity | Chemical Shift (δ, ppm) |
| Acetone | 206.7, 30.9 |
| Acetonitrile | 118.7, 1.3 |
| Benzene | 128.4 |
| Dichloromethane | 54.0 |
| Diethyl ether | 66.1, 15.4 |
| Dimethylformamide (DMF) | 162.7, 36.5, 31.3 |
| Dimethyl sulfoxide (B87167) (DMSO) | 40.5 |
| Ethanol | 58.6, 18.5 |
| Ethyl acetate | 171.1, 60.5, 21.1, 14.2 |
| Hexane | 31.9, 23.0, 14.3 |
| Methanol | 49.9 |
| Tetrahydrofuran (THF) | 67.9, 25.7 |
| Toluene | 137.9, 129.3, 128.5, 125.6, 21.5 |
| Water (H₂O) | Not typically observed in ¹³C NMR |
| Silicone Grease | ~1.0 |
Issue 2: Troubleshooting Workflow for Unexpected Peaks
The following workflow provides a systematic approach to identifying and resolving the source of unexpected peaks in your 13C NMR spectrum.
Caption: Troubleshooting workflow for unexpected peaks in 13C NMR.
Experimental Protocols
Protocol 1: Removal of Paramagnetic Impurities
Paramagnetic impurities, such as dissolved O₂ or metal ions, can cause significant line broadening.
A. Degassing by Freeze-Pump-Thaw (for dissolved oxygen):
-
Prepare the Sample: Dissolve your compound in CDCl₃ in a standard NMR tube that is attached to a vacuum line via a ground glass joint.
-
Freeze: Carefully freeze the sample by immersing the bottom of the NMR tube in liquid nitrogen.
-
Pump: Once the solvent is completely frozen, open the tube to the vacuum line to evacuate the headspace.
-
Thaw: Close the valve to the vacuum and thaw the sample. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Seal: After the final cycle, seal the NMR tube under vacuum or backfill with an inert gas like nitrogen or argon.
B. Removal of Metal Ions:
-
Use High-Purity Solvents: Ensure that the CDCl₃ and any other solvents used are of high purity to minimize metal contamination.
-
Avoid Metal Contact: Do not use metal spatulas when handling the sample.
-
Chelating Agents: If metal contamination is suspected, consider passing the sample solution through a small plug of a chelating resin (e.g., Chelex) in a Pasteur pipette before transferring it to the NMR tube.[1]
Protocol 2: Manual Phasing and Baseline Correction
If you suspect processing artifacts, reprocessing the raw data (FID) is necessary.
-
Open Raw Data: In your NMR processing software, open the raw FID file.
-
Fourier Transform: Apply a Fourier transform to the FID without any automatic phasing or baseline correction.
-
Zero-Order Phase Correction: Select a large, well-defined peak, preferably on one side of the spectrum. Adjust the zero-order phase (ph0) until the baseline on both sides of this peak is level.
-
First-Order Phase Correction: Now, observe a peak on the opposite side of the spectrum. Adjust the first-order phase (ph1) until the baseline around this peak is also level. You may need to iterate between adjusting ph0 and ph1 for an optimal result across the entire spectrum.
-
Baseline Correction: After phasing, if the baseline is still distorted (e.g., rolling), apply a polynomial baseline correction. Select regions of the spectrum that are known to be free of peaks to define the baseline. The software will then fit a polynomial to these regions and subtract it from the spectrum.
By following these troubleshooting guides and protocols, you can effectively identify and mitigate the common causes of unexpected peaks in your this compound NMR spectra, leading to cleaner and more reliable data for your research.
References
Technical Support Center: Improving Spectral Resolution in Crowded ¹³C NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to crowded ¹³C NMR spectra and enhance spectral resolution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your ¹³C NMR experiments in a direct question-and-answer format.
Issue 1: My ¹³C spectrum has broad peaks, leading to poor resolution.
Broad peaks are a common cause of spectral crowding. The following workflow can help you diagnose and resolve this issue.
Caption: Troubleshooting workflow for broad ¹³C NMR peaks.
-
Is your sample concentration optimal?
-
Problem: Very high concentrations can increase the solution viscosity, leading to broader lines.[1]
-
Solution: Dilute your sample. For small molecules, a concentration of 10-50 mg in 0.6-1.0 mL of solvent is often a good starting point. For larger molecules or when using a cryoprobe, lower concentrations may be sufficient.[2]
-
-
Are there paramagnetic impurities?
-
Is the spectrometer properly shimmed?
-
Problem: Poor magnetic field homogeneity is a primary cause of broad and distorted peaks.
-
Solution: Carefully re-shim the magnet, particularly the higher-order shims, until the narrowest possible linewidth is achieved for a standard reference sample.
-
-
Are your acquisition parameters appropriate?
-
Problem: An acquisition time that is too short can truncate the Free Induction Decay (FID), leading to artificially broadened lines.
-
Solution: Increase the acquisition time (AQ) to allow the FID to decay fully.
-
-
Could temperature or solvent effects be at play?
-
Problem: Conformational exchange on a timescale similar to the NMR experiment can cause line broadening.
-
Solution: Varying the temperature can sometimes either slow down or speed up the exchange process, resulting in sharper signals. Changing to a solvent with a different polarity or viscosity may also alter chemical shifts and improve resolution.
-
Issue 2: I have too many overlapping signals, especially in the aromatic or aliphatic regions.
When dealing with complex molecules, signal overlap is a major challenge. Here's a guide to de-crowd your spectrum.
-
Have you optimized your 1D acquisition?
-
Solution: Increasing the digital resolution by increasing the acquisition time and the number of data points can sometimes resolve closely spaced signals. Applying resolution enhancement window functions during processing can also be beneficial, but often at the cost of signal-to-noise.
-
-
Have you considered 2D NMR?
-
Problem: A 1D spectrum plots all signals along a single frequency axis.
-
Solution: Two-dimensional (2D) NMR experiments spread the signals out onto a second frequency axis, providing a powerful way to resolve overlap.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). Since protons typically have a larger chemical shift dispersion, this is an excellent way to resolve overlapping carbon signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, which do not appear in an HSQC spectrum, and for piecing together molecular fragments.[5]
-
-
Issue 3: My experiment is taking too long, especially my 2D experiments.
Long acquisition times are a significant bottleneck. Non-Uniform Sampling (NUS) is a powerful technique to address this.
-
What is Non-Uniform Sampling (NUS)?
-
How much time can I save?
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for low resolution in ¹³C NMR?
A1: The primary challenge in ¹³C NMR is the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C isotope compared to ¹H.[1][11] This results in a lower signal-to-noise ratio, often requiring a higher sample concentration or a longer acquisition time. In complex molecules, the sheer number of carbon atoms with similar chemical environments leads to signal overlap.
Q2: How can I improve the signal-to-noise ratio of my ¹³C spectrum?
A2: Improving the signal-to-noise ratio can indirectly improve effective resolution by making weak signals more apparent.
-
Increase Sample Concentration: The most direct method is to increase the concentration of your analyte.[1]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can boost the signal-to-noise ratio by a factor of 3-4.[2]
-
Optimize Relaxation Delay (D1) and Pulse Angle: For carbons with long relaxation times (T1), especially quaternary carbons, ensure the relaxation delay is sufficient to avoid signal saturation. Using a smaller flip angle (e.g., 30-45°) can also help.
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like Cr(acac)₃ can shorten the T1 of quaternary carbons, allowing for more scans in a given time.[1]
Q3: When should I choose an HSQC experiment over an HMBC?
A3:
-
Choose HSQC when you need to resolve protonated carbon signals. It provides a direct one-bond correlation between ¹H and ¹³C, and generally offers better resolution in the indirect dimension compared to HMQC.[12]
-
Choose HMBC when you need to identify quaternary carbons and piece together the carbon skeleton through two- and three-bond correlations.[5] It is less sensitive than HSQC and typically requires a longer experiment time.[5]
Q4: What is TROSY and when is it useful for ¹³C NMR?
A4: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a technique primarily used for large biomolecules (>25 kDa).[13] It works by reducing the transverse relaxation rate, which is a major cause of line broadening in large molecules.[13] This results in significantly sharper peaks and improved sensitivity.[13] For ¹³C detection in large, labeled proteins, TROSY can provide a 4- to 10-fold sensitivity gain for aromatic ¹³C-¹H correlation peaks.[14] The TROSY effect is most pronounced at high magnetic fields.[15]
Data Presentation
Table 1: Comparison of Resolution Enhancement Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| 1D ¹³C with Optimized Parameters | Standard 1D acquisition with optimized shimming, acquisition time, and processing. | General purpose, small to medium-sized molecules. | Simple and fast to set up. | Limited resolution for complex molecules with significant signal overlap. |
| HSQC | 2D correlation of ¹³C with directly attached ¹H. | Resolving protonated carbon signals. | Excellent resolution enhancement by spreading signals into a second dimension.[4] | Does not detect quaternary carbons; longer experiment time than 1D. |
| HMBC | 2D correlation of ¹³C with ¹H two or three bonds away. | Identifying quaternary carbons and establishing connectivity. | Provides crucial connectivity information for structure elucidation.[5] | Lower sensitivity than HSQC; can have complex cross-peak patterns.[5] |
| NUS | Acquires a subset of data in the indirect dimension of a 2D experiment. | Reducing experiment time or increasing resolution in a fixed time for 2D experiments. | Can reduce experiment time by 50% or more with minimal loss in data quality.[6][7] | Can introduce artifacts if the sampling percentage is too low; requires specific processing software.[16] |
| TROSY | Minimizes transverse relaxation by exploiting interference between relaxation mechanisms. | Large biomolecules (>25 kDa). | Dramatically improves resolution and sensitivity for large molecules.[13] | Requires isotopic labeling; most effective at high magnetic fields.[15] |
Table 2: Non-Uniform Sampling (NUS) Time Savings in a 2D HSQC Experiment
| Sampling Percentage | Number of Increments Acquired (out of 256) | Experiment Time | Time Saving |
| 100% (Conventional) | 256 | ~15 minutes | 0% |
| 50% | 128 | ~7.5 minutes | 50% |
| 25% | 64 | ~3.75 minutes | 75% |
Data adapted from a 600 MHz ¹H-¹³C HSQC experiment on sucrose.[7]
Experimental Protocols
Protocol 1: Gradient-Selected ¹³C HSQC
This protocol provides a general guideline for acquiring a standard gradient-selected, sensitivity-enhanced ¹³C HSQC experiment.
Caption: Experimental workflow for a ¹³C HSQC experiment.
-
Sample Preparation: Prepare a sample of appropriate concentration in a suitable deuterated solvent.
-
Initial Setup: Lock on the deuterium (B1214612) signal of the solvent and carefully shim the magnetic field to achieve good homogeneity. Turn sample spinning off.[17]
-
Acquire a 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (sw) and the transmitter frequency offset (o1p) for the proton dimension.[17]
-
Load HSQC Pulse Program: Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).
-
Set Parameters:
-
The ¹H spectral width and offset will be automatically set from the 1D spectrum.
-
Set the ¹³C spectral width (e.g., 160 ppm) and offset to cover the expected range of carbon signals.
-
Set the number of increments in the indirect dimension (F1), typically 128-256, which will determine the resolution in the ¹³C dimension.
-
Set the number of scans (NS) per increment based on the sample concentration.
-
The one-bond ¹J(C-H) coupling constant is typically set to an average value of 145 Hz.
-
-
Acquisition: Start the 2D acquisition.
-
Processing: After acquisition, perform a 2D Fourier transform, followed by phase and baseline correction in both dimensions.
Protocol 2: Gradient-Selected ¹³C HMBC
This protocol outlines the steps for acquiring a gradient-selected ¹³C HMBC experiment.
-
Initial Setup: Follow steps 1-3 from the HSQC protocol.
-
Load HMBC Pulse Program: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set Parameters:
-
Set the ¹H and ¹³C spectral widths and offsets as in the HSQC experiment. The ¹³C spectral width may need to be wider to include carbonyl signals (e.g., 220 ppm).[5]
-
Set the number of increments in the indirect dimension (F1).
-
The crucial parameter in HMBC is the long-range coupling constant (ⁿJCH), which is used to set the evolution delay. A typical value is 8 Hz, which is a compromise for detecting correlations over a range of coupling constants.[18]
-
-
Acquisition: Start the 2D acquisition.
-
Processing: Process the data similarly to the HSQC experiment. HMBC spectra are often processed in magnitude mode, which does not require phase correction.[19]
Protocol 3: Setting up a Non-Uniform Sampling (NUS) Experiment
This protocol describes how to modify a standard 2D experiment to use NUS on a Bruker TopSpin system.
-
Set up a Conventional 2D Experiment: First, set up the desired 2D experiment (e.g., HSQC or HMBC) as you normally would.
-
Enable NUS:
-
In the acquisition parameters (acqu), change the FnTYPE from traditional to non-uniform_sampling.[6]
-
-
Set NUS Parameters:
-
Acquisition: Run the experiment as usual. The experiment time will be reduced according to the sampling percentage.
-
Processing:
-
In the processing parameters (proc), go to the NUS section.
-
Set the reconstruction method (MDD_mod) to cs or mdd.[10]
-
Process the data using the standard commands (e.g., xfb). The software will first reconstruct the missing data points and then perform the Fourier transform.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. NUS NMR [nmr.chem.ucsb.edu]
- 7. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. gHMQC [nmr.chem.ucsb.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spindynamics.org [spindynamics.org]
- 16. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 17. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 18. chem.as.uky.edu [chem.as.uky.edu]
- 19. 2D HMBC Experiment [imserc.northwestern.edu]
Strategies for reducing experiment time in quantitative 13C NMR
Welcome to the technical support center for quantitative ¹³C NMR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experiments and reduce acquisition time.
Troubleshooting Guide: Common Issues in Quantitative ¹³C NMR
Q1: My ¹³C NMR experiment is taking too long. What are the primary factors I should check?
A1: Long experiment times in quantitative ¹³C NMR are typically due to the need for long relaxation delays (d1) to allow for full magnetization recovery of all carbon nuclei, especially quaternary carbons which have long T₁ relaxation times.[1][2] To ensure accurate quantification, the recycle delay (d1 + acquisition time) should be at least 5-7 times the longest T₁ in your sample.[3][4]
Initial Troubleshooting Steps:
-
Review Relaxation Delay (d1): Is your d1 unnecessarily long? While 5-7 x T₁ is ideal, this can lead to prohibitively long experiments.[2][3] Consider if a shorter delay could be sufficient for your required level of accuracy.
-
Check Pulse Angle: A 90° pulse requires the longest relaxation delay. Reducing the flip angle (e.g., to 30°) can significantly shorten the required d1.[3]
-
Sample Concentration: Low sample concentration will necessitate a higher number of scans (ns) to achieve an adequate signal-to-noise ratio (S/N), directly increasing experiment time.[1]
A workflow for troubleshooting long experiment times is presented below.
Caption: Troubleshooting workflow for long ¹³C NMR experiment times.
Q2: I have weak signals, especially for my quaternary carbons. How can I improve the signal-to-noise ratio without excessively long experiment times?
A2: Weak signals, particularly for quaternary carbons, are a common challenge due to their long T₁ relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement in quantitative experiments.[1]
Troubleshooting Steps:
-
Increase Number of Scans (ns): The most direct way to improve S/N is to increase the number of scans. However, this linearly increases experiment time.
-
Optimize Pulse Angle: For a given relaxation delay, there is an optimal pulse angle, known as the Ernst angle, that maximizes signal intensity. While determining the exact Ernst angle can be time-consuming, using a smaller flip angle (e.g., 30°) is often a good compromise.[5]
-
Use a Relaxation Agent: Adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can dramatically shorten the T₁ values of all carbons, allowing for a much shorter relaxation delay and more scans in a given amount of time.[2][6]
-
Consider Polarization Transfer Pulse Sequences: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can enhance the signal of protonated carbons.[7] However, standard DEPT and INEPT are not directly quantitative. Quantitative versions (Q-DEPT) have been developed. Note that quaternary carbons are not observed in DEPT spectra.[1]
The relationship between key acquisition parameters and signal intensity is illustrated below.
Caption: Key relationships between acquisition parameters and signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to reduce experiment time in quantitative ¹³C NMR?
A1: There are three primary strategies to reduce experiment time:
-
Optimization of Acquisition Parameters: This involves adjusting parameters like the pulse angle and relaxation delay.
-
Use of Relaxation Agents: Adding a paramagnetic compound to shorten T₁ relaxation times.
-
Advanced Pulse Sequences: Employing modern NMR pulse sequences designed for faster acquisition.
A comparison of these strategies is provided in the table below.
| Strategy | Principle | Advantages | Disadvantages |
| Parameter Optimization | Reduce the pulse angle (e.g., to 30°) to allow for a shorter relaxation delay (d1).[3] | Simple to implement; no sample modification needed. | May not provide a dramatic reduction in time; requires careful balancing of parameters.[8] |
| Relaxation Agents | Add a paramagnetic agent (e.g., Cr(acac)₃) to shorten T₁ values of all carbons.[6][9] | Significant reduction in d1 is possible, leading to a large decrease in experiment time.[2] | Sample is modified; can cause line broadening if too much is added.[6] |
| Advanced Pulse Sequences | Use polarization transfer (e.g., Q-DEPT) or methods that reduce NOE buildup during acquisition (e.g., EXACT NMR).[10] | Can provide significant time savings (30-50% with EXACT NMR) and enhance signals for certain carbons.[10][11] | May require more complex setup and processing; some methods are not suitable for all carbon types (e.g., DEPT for quaternary carbons).[1][7] |
Q2: How do I choose the right strategy for my sample?
A2: The choice of strategy depends on your specific sample, the required level of accuracy, and the available instrumentation. The following decision tree can guide your choice.
Caption: Decision tree for selecting a time-reduction strategy.
Experimental Protocols
Protocol 1: Quantitative ¹³C NMR with Reduced Flip Angle
This protocol is a straightforward method to reduce experiment time without modifying the sample.
-
Sample Preparation: Prepare your sample as you normally would for quantitative NMR, ensuring accurate weighing for concentration determination.
-
Spectrometer Setup & Acquisition:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence to suppress the NOE.
-
Flip Angle: Reduce the flip angle to 30°.[3] This shortens the time needed for magnetization to return to equilibrium.
-
Relaxation Delay (d1): A shorter delay can be used compared to a 90° pulse. A delay of 10-20 seconds may be sufficient for many molecules, but should be tested for your specific sample.[3]
-
Acquisition Time (aq): Set to a value that provides good digital resolution (typically 1-2 seconds).[3]
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio.
-
-
Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve S/N.
-
Carefully phase and baseline correct the spectrum.
-
Protocol 2: Using a Paramagnetic Relaxation Agent (Cr(acac)₃)
This method is highly effective for significantly reducing experiment time, especially for samples with long T₁ values.
-
Sample Preparation:
-
Spectrometer Setup & Acquisition:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence.
-
Flip Angle: A 30° or 45° flip angle is often a good choice.
-
Relaxation Delay (d1): The presence of the relaxation agent allows for a much shorter d1. Delays of 1-5 seconds are often sufficient.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans for good S/N. Due to the shorter d1, many more scans can be acquired in the same amount of time.
-
-
Processing: Process the data as described in Protocol 1. Be aware that the relaxation agent may cause some line broadening.
Protocol 3: EXACT (EXtended ACquisition Time) NMR
This is an advanced technique that can reduce experiment time by 30-50% by minimizing NOE buildup during acquisition.[10][11]
-
Sample Preparation: Prepare your sample as usual.
-
Spectrometer Setup & Acquisition:
-
Pulse Sequence: Use an EXACT NMR pulse sequence. This involves acquiring the FID in short, ¹H-decoupled chunks separated by periods where both the receiver and decoupler are off.[5][10]
-
Relaxation Delay (d1): Shorter relaxation delays can be used compared to standard inverse-gated experiments to achieve the same level of quantitative accuracy.[5]
-
Acquisition Parameters: The duration of the acquisition chunks and the gaps will need to be optimized for your specific experiment.
-
-
Processing: The data from EXACT NMR may require specific processing steps to reconstruct the final FID before Fourier transformation.
Quantitative Data Summary
The following table summarizes the potential time savings and key parameters for different quantitative ¹³C NMR methods.
| Method | Typical Relaxation Delay (d1) | Typical Pulse Angle | Estimated Time Savings (vs. Standard) | Key Considerations |
| Standard Inverse-Gated | > 5 x T₁ (can be several minutes) | 90° | Baseline | Most accurate but very time-consuming.[3] |
| Reduced Flip Angle | 10-30 s | 30° | 20-40% | Simple to implement, good for moderate time savings.[3] |
| With Relaxation Agent | 1-5 s | 30-45° | > 50% | Very effective but modifies the sample and can broaden lines.[2][6] |
| EXACT NMR | 10-40 s | 90° | 30-50% | Advanced method, reduces NOE buildup allowing for shorter d1.[5][10] |
| Q-DEPT | Dictated by ¹H T₁ (shorter than ¹³C T₁) | N/A | Variable (depends on sample) | Enhances protonated carbons, does not detect quaternary carbons.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. nmr spectroscopy - Paramagnetic relaxation in 13C nmr - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 11. Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chloroform-13C and Deuterated Chloroform as NMR Solvents
For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical decision that directly impacts the quality and interpretability of the experimental data. Among the most common solvents is chloroform (B151607), utilized in its deuterated form (CDCl₃) for proton NMR (¹H NMR) and valued for its signal in carbon-13 NMR (¹³C NMR). This guide provides an objective comparison of the characteristics and performance of deuterated chloroform in both ¹H and ¹³C NMR spectroscopy, supported by experimental data and protocols.
Performance Comparison at a Glance
Deuterated chloroform (chloroform-d) is the standard choice for many organic chemists due to its excellent solubilizing power for a wide range of organic compounds, its volatility for easy sample recovery, and its relatively low cost.[1][2] While the term "Chloroform-13C" is not a standard descriptor for a distinct NMR solvent, it is understood here to refer to the naturally abundant ¹³C isotope within the deuterated chloroform molecule, which gives rise to a characteristic signal in ¹³C NMR spectroscopy. The comparison, therefore, lies in the utility and characteristics of deuterated chloroform in ¹H NMR versus ¹³C NMR experiments.
| Property | Deuterated Chloroform (CDCl₃) in ¹H NMR | Deuterated Chloroform (CDCl₃) in ¹³C NMR |
| Primary Use | Solvent for analyzing proton signals of a dissolved analyte. | Solvent whose carbon signal can be used as a chemical shift reference. |
| Solvent Signal | Residual, non-deuterated CHCl₃ appears as a singlet at ~7.26 ppm.[3][4] | The ¹³C atom coupled to deuterium (B1214612) (¹³C-D) appears as a triplet at ~77.16 ppm.[3][5] |
| Signal Interference | The residual proton peak can overlap with analyte signals in the aromatic region.[6] | The triplet signal is in a region where few analyte signals appear, making it a reliable reference. |
| Deuterium Lock | The deuterium signal is essential for the spectrometer's field-frequency lock.[3][6] | The deuterium signal is essential for the spectrometer's field-frequency lock.[3][6] |
| Isotopic Purity | Typically >99.8% deuterated to minimize the residual proton signal.[2][7] | Natural abundance of ¹³C is ~1.1%.[8] |
| Sample Recovery | Low boiling point (~61°C) allows for easy evaporation and recovery of the analyte.[1][7] | Low boiling point (~61°C) allows for easy evaporation and recovery of the analyte.[1][7] |
Experimental Protocols
A standard protocol for preparing a sample for NMR spectroscopy is crucial for obtaining high-quality data. The following is a generalized methodology.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 2-10 mg of the purified and dried analyte.[1]
-
Solvent Addition: Dissolve the analyte in approximately 0.6-1.0 mL of deuterated chloroform (CDCl₃).[1] Ensure the chosen deuteration level (e.g., 99.8% or 99.96%) is appropriate for the experiment to minimize the residual solvent peak in ¹H NMR.[2]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. The sample depth should be at least 4.5 cm.[1]
-
Filtration (if necessary): If the sample does not fully dissolve, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the NMR magnet.
Visualizing Experimental Workflows and Logic
To further clarify the decision-making process and experimental procedures, the following diagrams are provided.
Caption: Decision tree for selecting chloroform-based NMR experiments.
Caption: Workflow for preparing an NMR sample with deuterated chloroform.
Detailed Comparison
Deuterated Chloroform in ¹H NMR
In ¹H NMR spectroscopy, the primary goal is to observe the signals from the hydrogen atoms (protons) of the analyte. To avoid a massive, overwhelming signal from the solvent's own protons, deuterated solvents are used where most hydrogen atoms are replaced with deuterium.[3][6] However, deuteration is never 100% complete. Commercial deuterated chloroform typically contains a small amount (often ≤0.2%) of non-deuterated chloroform (CHCl₃).[3] This results in a small singlet peak in the ¹H NMR spectrum at a chemical shift of approximately 7.26 ppm.[3][4] While this residual peak is often used as a convenient internal chemical shift reference, its presence can be problematic if the analyte has signals in this aromatic region, potentially leading to overlap and difficulty in interpretation.[6]
Deuterated Chloroform in ¹³C NMR
In ¹³C NMR spectroscopy, the signals from the carbon atoms of the analyte are observed. The carbon atom in the deuterated chloroform (CDCl₃) molecule itself gives a distinct signal. Due to the coupling with the attached deuterium atom (which has a nuclear spin of 1), the ¹³C signal of CDCl₃ appears as a triplet (a set of three peaks of roughly equal intensity) at approximately 77.16 ppm.[3][5] This triplet is a hallmark of CDCl₃ in ¹³C NMR and is widely used as a chemical shift reference.[3] Unlike the residual proton peak in ¹H NMR, the ¹³C signal of the solvent is less likely to interfere with the signals of the analyte, as most organic compounds do not have signals in this specific region.
Conclusion
Deuterated chloroform is a versatile and widely used solvent in NMR spectroscopy. Its utility in ¹H NMR is primarily as a medium to dissolve the analyte with minimal interference, although the residual proton peak must be considered. In ¹³C NMR, the solvent's own carbon signal becomes a valuable tool, serving as a reliable internal reference. The choice between focusing on the ¹H or ¹³C spectrum depends on the specific structural information a researcher aims to obtain, and in many cases, both spectra are acquired to gain a comprehensive understanding of the molecule under investigation. Understanding the distinct characteristics of deuterated chloroform in both types of experiments is fundamental to accurate spectral interpretation and successful structural elucidation.
References
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. Chloroform-d â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. How To [chem.rochester.edu]
The Superior Accuracy of ¹³C-Labeled Internal Standards in LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) analysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. While various types of internal standards are available, stable isotope-labeled (SIL) compounds are the gold standard for their ability to effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] Among SILs, Carbon-13 (¹³C)-labeled standards, such as Chloroform-¹³C, are increasingly recognized for their superior performance over other alternatives, particularly deuterated (²H) standards.
This guide provides an objective, data-driven comparison of the accuracy of ¹³C-labeled internal standards with other common choices, supported by experimental principles and data from analogous compounds. We will delve into the key performance differences, provide detailed experimental protocols, and illustrate the underlying principles of internal standardization in LC-MS.
Key Performance Differences: ¹³C-Labeled vs. Other Internal Standards
The primary advantages of ¹³C-labeled internal standards stem from their chemical and physical properties, which more closely mimic the unlabeled analyte of interest compared to other standards like deuterated compounds or structural analogs.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is due to a heavier isotope of carbon within the molecular backbone, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound. In contrast, deuterated standards often exhibit a chromatographic shift, typically eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This "isotope effect" can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.
Isotopic Stability: ¹³C labels are exceptionally stable and not susceptible to the back-exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon that can sometimes occur with deuterated standards, especially those with deuterium (B1214612) atoms on heteroatoms or at acidic positions.[1] This ensures the integrity of the internal standard throughout the analytical process.
The following diagram illustrates the principle of internal standardization in LC-MS and the ideal behavior of a ¹³C-labeled internal standard.
Quantitative Data Comparison
Table 1: Accuracy of Deoxynivalenol (B1670258) (DON) Quantification in Maize and Wheat using a Fully ¹³C-Labeled Internal Standard
| Matrix | Method | Apparent Recovery (%) |
| Wheat | No Internal Standard | 29 ± 6 |
| With ¹³C₁₅-DON IS | 95 ± 3 | |
| Maize | No Internal Standard | 37 ± 5 |
| With ¹³C₁₅-DON IS | 99 ± 3 |
Data adapted from a study on the determination of the mycotoxin deoxynivalenol.[2] The use of the ¹³C-labeled internal standard dramatically improved the accuracy of the measurement by correcting for matrix effects.
Table 2: Comparison of ¹³C-Labeled vs. Deuterated Internal Standards for Amphetamine Quantification
| Internal Standard Type | Retention Time Difference (Analyte vs. IS) | Compensation for Ion Suppression |
| Deuterated (²H₅-Amphetamine) | Separated | Partial |
| Carbon-13 (¹³C₆-Amphetamine) | Co-eluting | Complete |
Based on a study comparing the use of ¹³C and ²H labeled internal standards for the determination of amphetamine and methamphetamine by UPLC-MS/MS.[3] The co-eluting ¹³C-labeled standard provided superior compensation for ion suppression effects.
Table 3: Performance Comparison of ¹³C-Labeled vs. Analog Internal Standard for Kahalalide F
| Performance Metric | Analog Internal Standard | ¹³C-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
Adapted from a study on the depsipeptide marine anticancer agent kahalalide F. The ¹³C-labeled internal standard showed a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).[4]
Experimental Protocols
To achieve the high accuracy demonstrated with ¹³C-labeled internal standards, a well-designed and validated experimental protocol is essential. The following provides a generalized methodology for the quantification of a non-polar analyte in a biological matrix using Chloroform-¹³C as the internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the Chloroform-¹³C internal standard solution (in a compatible solvent like methanol) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient elution program to separate the analyte from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Chloroform-¹³C IS: Monitor the corresponding mass-shifted precursor to product ion transition.
-
The logical relationship for selecting an appropriate internal standard is depicted in the following diagram.
Conclusion
For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their quantitative LC-MS analyses, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices. While the initial cost of ¹³C-labeled standards may be higher than other alternatives, the long-term benefits of improved data quality, reduced need for repeat analyses, and increased confidence in results often justify the investment. When the goal is to achieve the most accurate and reliable quantification, the evidence strongly supports the use of ¹³C-labeled internal standards like Chloroform-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to Validating Quantitative NMR Results with Chloroform-13C
For researchers, scientists, and drug development professionals, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an indispensable primary analytical method for determining the concentration and purity of substances. The accuracy of qNMR hinges on the use of a reliable internal standard. This guide provides an objective comparison of ¹³C-labeled Chloroform (B151607) (¹³CHCl₃) as a quantitative internal standard against the widely used alternative, 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS). The information presented is based on the ideal characteristics of a qNMR internal standard and established principles of ¹³C qNMR.
Comparison of Internal Standards
The choice of an appropriate internal standard is critical for the accuracy and reliability of qNMR results. An ideal internal standard should exhibit high purity, be chemically inert, soluble in the deuterated solvent, and have a simple spectrum with signals that do not overlap with those of the analyte.[1]
| Property | Chloroform-¹³C (¹³CHCl₃) | DSS (d₆-DSS) |
| Purity | High isotopic and chemical purity can be achieved through synthesis. | Widely available as a certified reference material with high, well-documented purity. |
| ¹³C NMR Signal | A single sharp signal at approximately 77.16 ppm in CDCl₃.[2] | A sharp singlet from the trimethylsilyl (B98337) group at approximately 0 ppm. |
| Signal Overlap | The signal is in a region where many organic molecules also have signals, potentially leading to overlap. | The 0 ppm signal is in a relatively uncrowded region of the spectrum, minimizing the likelihood of overlap with most analyte signals. |
| Solubility | Highly soluble in most organic deuterated solvents. | Soluble in aqueous and some organic solvents like DMSO-d₆ and methanol-d₄, but less so in chloroform-d. |
| Chemical Inertness | Generally inert, but can be reactive under certain basic conditions or with specific reagents. | Highly chemically inert and stable across a wide range of conditions. |
| T₁ Relaxation Time | The ¹³C nucleus in chloroform has a relatively long T₁ relaxation time, which can necessitate longer experimental delays for accurate quantification. However, the direct heteronuclear dipolar coupling to the proton can shorten this compared to quaternary carbons.[3] | The methyl carbons in DSS have relatively short T₁ relaxation times, allowing for faster repetition rates in qNMR experiments. |
| Cost & Availability | Less common as a certified qNMR standard and may require custom synthesis, potentially increasing costs. | Readily available from various chemical suppliers as a certified qNMR standard. |
Experimental Protocols
Accurate and precise qNMR results are contingent on a well-designed experimental setup. Below are detailed methodologies for performing quantitative ¹³C NMR using an internal standard.
Key Experimental Parameters for Quantitative ¹³C NMR
To ensure the validity of quantitative results, several acquisition parameters must be carefully optimized:
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal for a given number of scans.
-
Relaxation Delay (D1): This is a crucial parameter. To ensure complete relaxation of all ¹³C nuclei between pulses and avoid saturation effects, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any signal of interest (both analyte and standard).[4] For carbons with very long T₁ times, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be considered to shorten the experimental time, though its potential for interference should be assessed.[5]
-
Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrals, an inverse-gated decoupling sequence should be employed. In this sequence, the proton decoupler is on only during the acquisition of the FID and off during the relaxation delay.[4][6]
-
Digital Resolution: Sufficient digital resolution is necessary to accurately define and integrate the peaks. This is achieved by ensuring an adequate acquisition time (AQ).
-
Signal-to-Noise Ratio (S/N): A high S/N ratio is essential for accurate integration. An S/N of at least 250:1 is recommended for an integration error of less than 1%.[4] This can be achieved by increasing the number of scans (NS) or using a higher concentration of the sample.
Sample Preparation Protocol
-
Accurate Weighing: Accurately weigh a known amount of the analyte and the internal standard (e.g., ¹³C-Chloroform or DSS) using a calibrated microbalance.
-
Dissolution: Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask to ensure a homogenous solution.
-
Transfer: Transfer a precise volume of the solution to a high-quality NMR tube.
Data Presentation: A Comparative Analysis
The following table presents a hypothetical but representative comparison of the quantitative performance of ¹³C-Chloroform versus DSS as internal standards for the determination of the purity of a model compound, based on typical expectations for qNMR experiments.
| Parameter | ¹³C-Chloroform as Internal Standard | DSS as Internal Standard |
| Analyte | Quinine | Quinine |
| Solvent | CDCl₃ | DMSO-d₆ |
| Known Purity | 99.5% | 99.5% |
| Measured Purity (Mean, n=6) | 99.2% | 99.4% |
| Accuracy (Recovery) | 99.7% | 99.9% |
| Precision (RSD) | 0.8% | 0.3% |
| Relaxation Delay (D1) | 30 s | 15 s |
| Total Experiment Time | ~45 min | ~20 min |
This data is illustrative and actual results may vary depending on the specific analyte, instrumentation, and experimental conditions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a quantitative ¹³C NMR experiment and the decision-making process for selecting a suitable internal standard.
Conclusion
Validating quantitative NMR results requires careful consideration of the internal standard and experimental parameters. While ¹³C-Chloroform offers the advantage of a simple, single-peak spectrum and high solubility in organic solvents, its potential for signal overlap and longer T₁ relaxation times present challenges compared to a more conventional standard like DSS. DSS provides a chemically inert reference with a signal in a clear spectral region and favorable relaxation properties, making it a more robust choice for a wider range of applications. Ultimately, the selection of an internal standard should be guided by the specific properties of the analyte and the solvent system, and the chosen method must be validated to ensure accurate and precise quantitative results.
References
Cross-Validation of Quantitative ¹³C NMR Methods Utilizing Chloroform-¹³C with Gas Chromatography-Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is fundamental to discovery and development. The use of carbon-13 (¹³C) labeled compounds, such as ¹³C-Chloroform, in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful analytical tool. However, to ensure the robustness and reliability of such methods, cross-validation against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is essential.
This guide provides a comparative framework for the cross-validation of a quantitative ¹³C NMR (q¹³C-NMR) method, hypothetically employing ¹³C-Chloroform as an internal standard, against a conventional GC-MS method. While direct, published cross-validation studies specifically for ¹³C-Chloroform methods are not extensively available, this guide synthesizes established principles and experimental data from analogous ¹³C-labeled small molecule analyses to provide a practical and illustrative comparison.
Overview of Analytical Techniques
Quantitative ¹³C NMR (q¹³C-NMR) is a primary analytical method that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material. Its key advantages include being non-destructive and providing rich structural information. However, it generally has lower sensitivity and longer analysis times compared to mass spectrometry. For a ¹³C NMR spectrum to be quantitative, the integrated area of each signal must be directly proportional to the number of nuclei it represents, which requires specific experimental parameters to overcome challenges like long spin-lattice relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is a highly sensitive and selective method, making it a gold standard for the quantification of volatile and semi-volatile compounds in complex matrices. The use of stable isotope-labeled internal standards, which are chemically identical to the analyte, is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[4]
Comparative Quantitative Performance
The following table summarizes the typical validation parameters for the quantification of a small molecule analyte using q¹³C-NMR with a ¹³C-labeled internal standard and a standard GC-MS method. The presented data is illustrative and based on performance characteristics observed in validated methods for similar small molecules.[5]
| Validation Parameter | Quantitative ¹³C NMR | GC-MS with ¹³C-Internal Standard | Key Findings |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | -2.0% to +2.0% | -5.0% to +5.0% | q¹³C-NMR can offer slightly higher accuracy due to its primary measurement nature. |
| Precision (%RSD) | < 2.0% | < 5.0% | The precision of both methods is well within typical analytical requirements. |
| Limit of Quantification (LOQ) | µg/mL - mg/mL range | pg/mL - ng/mL range | GC-MS offers significantly higher sensitivity, making it suitable for trace analysis.[4] |
| Analysis Time | 30 minutes - several hours | 15 - 45 minutes | GC-MS generally provides a higher sample throughput. |
Illustrative Comparison of Quantitative Results
This table presents hypothetical quantitative results for a model analyte in five different sample batches, as determined by both q¹³C-NMR and GC-MS, to illustrate the expected level of agreement between the two cross-validated methods.
| Sample ID | q¹³C-NMR Result (mg/mL) | GC-MS Result (mg/mL) | % Difference |
| Batch-001 | 5.12 | 5.08 | 0.78% |
| Batch-002 | 4.98 | 5.01 | -0.60% |
| Batch-003 | 5.05 | 5.10 | -0.99% |
| Batch-004 | 5.21 | 5.15 | 1.16% |
| Batch-005 | 4.92 | 4.88 | 0.82% |
Experimental Protocols
Quantitative ¹³C NMR Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of a small molecule analyte using ¹³C-Chloroform as an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte and 10 mg of a relaxation agent (e.g., chromium(III) acetylacetonate) into a vial.
-
Add a precise volume (e.g., 1.0 mL) of ¹³C-Chloroform (of known purity) to the vial to serve as the internal standard.
-
Vortex the mixture until the analyte is completely dissolved.
-
Transfer an appropriate volume (e.g., 0.7 mL) of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Inverse-gated decoupling to suppress the NOE.[5]
-
Acquisition Parameters:
-
Flip Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the carbons of interest and the ¹³C-Chloroform signal.
-
Acquisition Time (aq): ≥ 2 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
-
-
-
Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz and perform Fourier transformation.
-
Manually phase and baseline correct the spectrum.
-
Integrate the characteristic signals of the analyte and the ¹³C-Chloroform signal.
-
Calculate the concentration of the analyte using the following equation:
-
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (MW_analyte / MW_IS) * (Mass_IS / Volume_solution)
-
Where N is the number of carbons giving rise to the signal, and MW is the molecular weight.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of a volatile small molecule analyte using a ¹³C-labeled analog as an internal standard.
-
Sample Preparation:
-
Prepare a stock solution of the analyte and a separate stock solution of its ¹³C-labeled internal standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.
-
Prepare the unknown samples by adding the same constant concentration of the internal standard.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using at least two characteristic ions for the analyte and its ¹³C-labeled internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the selected ions for the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualizations
Caption: Workflow for Quantitative ¹³C NMR Analysis.
Caption: Workflow for GC-MS Quantitative Analysis.
Caption: Logical Flow for Cross-Validation of Analytical Methods.
References
A Comparative Guide to 13C and 15N Labeling for Metabolic Studies
In the landscape of metabolic research, stable isotope labeling is a powerful technique for elucidating the intricate network of biochemical reactions within a cell. Among the most utilized stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The choice between these two isotopes is contingent upon the specific biological question, the class of molecules being investigated, and the analytical platform available. This guide provides an objective comparison of ¹³C and ¹⁵N labeling for metabolic studies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
While the initial topic specified Chloroform-¹³C, it is important to note that chloroform (B151607) is not a standard substrate for metabolic labeling studies. Instead, ¹³C is typically introduced into cellular systems through central carbon metabolites like glucose or amino acids. This guide will therefore focus on the broader and more common applications of ¹³C labeling in comparison to ¹⁵N labeling.
Core Principles and Applications
¹³C Labeling: This method involves the introduction of ¹³C-enriched precursors, such as glucose or amino acids, into a biological system.[1] As these molecules are metabolized, the ¹³C isotope is incorporated into the carbon backbone of a wide array of downstream metabolites.[1][2] This makes ¹³C labeling the gold standard for Metabolic Flux Analysis (MFA), a technique used to quantify the rates of metabolic reactions.[2][3] By tracking the distribution of ¹³C through various metabolic pathways, researchers can gain a detailed understanding of cellular metabolism.[4][5]
¹⁵N Labeling: In contrast, ¹⁵N labeling utilizes compounds enriched with the heavy isotope of nitrogen, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[6][7] Nitrogen is a fundamental component of proteins and nucleic acids.[8] Consequently, ¹⁵N labeling is an invaluable tool for quantitative proteomics, allowing for the accurate measurement of protein synthesis and turnover.[6][8][9] It is also employed in metabolomics to trace the flow of nitrogen through pathways involved in amino acid and nucleotide metabolism.[7][8]
Quantitative Comparison of ¹³C and ¹⁵N Labeling
The selection of an isotopic tracer is a critical step in designing a metabolic labeling experiment. The following table summarizes the key quantitative differences between ¹³C and ¹⁵N labeling.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Rationale & Implications |
| Natural Abundance | ~1.1%[][11] | ~0.37%[][11] | ¹⁵N has a lower natural abundance, leading to lower background signals in mass spectrometry and potentially higher sensitivity.[][11] |
| Mass Shift per Atom | +1.00335 Da[11] | +0.99703 Da[11] | ¹³C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks.[11] |
| Primary Biomolecules Traced | Central carbon metabolites (sugars, amino acid backbones, fatty acids) | Nitrogen-containing compounds (amino acids, proteins, nucleosides, nucleotides) | The choice of isotope is fundamentally tied to the metabolic pathway of interest. |
| Primary Application | Metabolic Flux Analysis (MFA)[2] | Quantitative Proteomics (e.g., SILAC)[2] | ¹³C is ideal for tracking the flow of carbon, while ¹⁵N is suited for monitoring protein dynamics. |
| Typical Labeled Precursors | ¹³C-glucose, ¹³C-glutamine, ¹³C-amino acids[5][] | ¹⁵NH₄Cl, ¹⁵N-amino acids[6][12] | The precursor choice depends on the specific metabolic pathways being interrogated. |
| Analytical Platforms | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[][13] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[][14] | Both isotopes are amenable to analysis by MS and NMR, with specific considerations for each technique. |
Experimental Protocols
The following are generalized protocols for ¹³C and ¹⁵N metabolic labeling experiments. The specific details may vary depending on the cell type, experimental goals, and analytical methods.
This protocol is adapted from methods used for studying bacterial metabolism through ¹³C-labeling.[4]
1. Cell Culture and Labeling:
- Grow E. coli in a defined minimal medium with a non-labeled carbon source (e.g., glucose) to mid-log phase.
- Inoculate a fresh culture in the same minimal medium, but with the standard carbon source replaced by a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
- To ensure high enrichment, a second subculture into the ¹³C-labeled medium may be performed.[4]
- Grow the culture to the desired growth phase (e.g., mid-log phase).
2. Harvesting and Quenching:
- Harvest the cells by centrifugation.
- Rapidly quench metabolic activity by resuspending the cell pellet in an ice-cold solution, such as saline or a methanol-based quenching solution.[11]
3. Sample Preparation for Analysis:
- For metabolomic analysis, extract metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
- For proteomic analysis, hydrolyze the protein content of the cells to release amino acids.[4]
4. LC-MS/MS Analysis:
- Analyze the extracted metabolites or amino acid hydrolysates by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment and distribution.
This protocol is a generalized procedure for ¹⁵N labeling in bacteria for quantitative proteomics.[6]
1. Preparation of Labeling Medium:
- Prepare M9 minimal medium.
- For the "heavy" medium, use ¹⁵NH₄Cl as the sole nitrogen source.[6][7]
- For the "light" (control) medium, use the standard ¹⁴NH₄Cl.[6]
- Aseptically add sterile glucose, MgSO₄, CaCl₂, and trace elements.[6]
2. Cell Culture and Labeling:
- Inoculate a pre-culture in a rich medium and grow to high density.
- Use the pre-culture to inoculate both the "light" and "heavy" M9 minimal media.[6]
- Grow the cultures to the desired growth phase.
3. Harvesting and Mixing:
- Harvest the cells from both "light" and "heavy" cultures by centrifugation.
- For relative quantification, mix equal amounts of the "light" and "heavy" cell pellets.[6]
4. Protein Extraction and Digestion:
- Lyse the mixed cells to extract the total protein.
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[6]
- Digest the proteins into peptides using an enzyme such as trypsin.[6]
5. LC-MS/MS Analysis:
- Desalt the resulting peptide mixture.
- Analyze the peptides by LC-MS/MS. The mass difference between the ¹⁴N and ¹⁵N-labeled peptides allows for the relative quantification of proteins.
Visualizing Metabolic Labeling Workflows and Pathways
Diagrams created with Graphviz can effectively illustrate the experimental workflows and metabolic pathways involved in stable isotope labeling studies.
Caption: A generalized workflow for metabolic labeling experiments.
Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.
Conclusion
Both ¹³C and ¹⁵N are indispensable stable isotopes in metabolic research, each offering unique insights into cellular function. The choice between them is dictated by the research question: ¹³C labeling is paramount for elucidating the flow of carbon through metabolic pathways and quantifying reaction rates, while ¹⁵N labeling is the method of choice for investigating the dynamics of the proteome and nitrogen metabolism. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can design robust experiments to unravel the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
Inter-laboratory Comparison of Quantification Using Chloroform-¹³C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of a target analyte using Chloroform-¹³C as an internal standard. It offers objective criteria and hypothetical supporting experimental data to evaluate analytical performance among different laboratories. The principles and methodologies described are applicable to a wide range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Stable isotope-labeled internal standards, such as Chloroform-¹³C, are crucial for accurate quantification in complex matrices by correcting for sample preparation variability and matrix effects.[1][2] An inter-laboratory comparison is essential for assessing the proficiency and consistency of laboratories in performing such quantitative analyses.[3][4]
Data Presentation: A Hypothetical Inter-Laboratory Study
To illustrate the expected performance of different analytical approaches, the following tables summarize the results of a hypothetical inter-laboratory comparison involving five laboratories. A standardized sample containing a known concentration of a target analyte was distributed to each participating laboratory. Performance is evaluated using Z-scores, which indicate how far a laboratory's result deviates from the consensus value.[3] A Z-score between -2 and 2 is generally considered satisfactory.[3]
Table 1: Summary of Reported Concentrations and Performance Scores for GC-MS Analysis
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Standard Deviation for Proficiency Assessment | Z-Score | Performance Assessment |
| Lab-001 | 4.90 | 5.00 | 0.50 | -0.20 | Satisfactory |
| Lab-002 | 5.45 | 5.00 | 0.50 | 0.90 | Satisfactory |
| Lab-003 | 4.30 | 5.00 | 0.50 | -1.40 | Satisfactory |
| Lab-004 | 6.15 | 5.00 | 0.50 | 2.30 | Questionable |
| Lab-005 | 3.95 | 5.00 | 0.50 | -2.10 | Unsatisfactory |
Note: The assigned value is the consensus concentration determined from the results of all participating laboratories.[3]
Table 2: Comparison of Method Validation Parameters Across Laboratories
| Laboratory ID | Analytical Method | Accuracy (%) | Precision (RSD %) | LOQ (ng/mL) |
| Lab-001 | GC-MS | 98.0 | 4.8 | 0.5 |
| Lab-002 | GC-MS | 109.0 | 5.2 | 0.4 |
| Lab-003 | LC-MS/MS | 99.5 | 3.5 | 0.1 |
| Lab-004 | GC-MS | 123.0 | 8.5 | 0.5 |
| Lab-005 | LC-MS/MS | 98.8 | 4.1 | 0.2 |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and validity of quantitative results. The following are example protocols for sample preparation and analysis using Chloroform-¹³C as an internal standard.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (for GC-MS and LC-MS/MS)
This protocol is a common method for extracting analytes from a biological matrix like plasma.
-
Sample Aliquoting : Take a 100 µL aliquot of the test sample (e.g., plasma).
-
Internal Standard Spiking : Spike the sample with 10 µL of a Chloroform-¹³C internal standard solution of a known concentration.
-
Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.[5]
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solvent Addition : Transfer the supernatant to a clean tube and add 50 mL of dichloromethane (B109758) to a separatory funnel containing the sample.
-
Extraction : Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[3]
-
Phase Separation : Allow the layers to separate. The organic layer (bottom) contains the analyte and internal standard.
-
Drying : Transfer the organic layer to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC-MS, or a mobile phase-like solvent for LC-MS).[6]
Protocol 2: GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A suitable capillary column for the separation of the target analyte.
-
Injection : Inject 1 µL of the prepared sample in splitless mode.
-
Oven Temperature Program : An appropriate temperature gradient to ensure good separation of the analyte from other components.
-
Carrier Gas : Helium at a constant flow rate.[7]
-
Acquisition Mode : Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.[3]
-
Ions to Monitor :
-
Target Analyte : A specific, abundant, and interference-free ion should be chosen for quantification.[3]
-
Chloroform-¹³C : Monitor the appropriate mass-to-charge ratio (m/z) for the labeled internal standard.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[8]
-
Column : A suitable C18 or other appropriate column for reversed-phase or normal-phase chromatography.
-
Mobile Phase : A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) to elute the analyte.
-
Flow Rate : A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[5]
-
Monitoring Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
MRM Transitions :
-
Target Analyte : A specific precursor ion to product ion transition.
-
Chloroform-¹³C : A specific precursor ion to product ion transition for the internal standard.
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for quantitative analysis using an internal standard.
Logical Relationship in Proficiency Testing
Caption: The logical flow of an inter-laboratory proficiency test.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Assessing the Stability of Chloroform-13C as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in mass spectrometry-based assays, the selection of a suitable internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations. This guide provides a comprehensive assessment of the stability of Chloroform-13C as an internal standard, comparing its performance with other common alternatives and providing supporting experimental frameworks.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Among these, 13C-labeled compounds, such as this compound, are increasingly preferred over their deuterated counterparts.[2] The primary justification for this preference lies in the "isotope effect." The significant mass difference between hydrogen and deuterium (B1214612) can lead to slight differences in physicochemical properties, potentially causing chromatographic separation from the analyte and compromising the accuracy of quantification.[2][3] In contrast, the mass difference between carbon-12 and carbon-13 is proportionally smaller, resulting in nearly identical chemical and physical behavior to the unlabeled analyte.[4]
Comparative Performance of Internal Standards
The choice of internal standard can significantly impact assay performance. The following table summarizes the key performance characteristics of this compound compared to Chloroform-d (deuterated) and an external standard.
| Performance Metric | This compound | Chloroform-d | External Standard |
| Chromatographic Co-elution | Excellent (typically co-elutes with analyte)[2] | Good (potential for slight retention time shift)[3] | Not Applicable |
| Correction for Matrix Effects | Superior[2] | Good to Moderate | None |
| Isotopic Stability | High (C-C bonds are very stable)[1] | Moderate (C-D bonds can be susceptible to exchange)[5] | Not Applicable |
| Compensation for Recovery Loss | Excellent | Excellent | None |
| Potential for Isotope Effect | Minimal[4] | Can be significant[3] | Not Applicable |
| Commercial Availability | Generally available | Widely available | Not Applicable |
Experimental Protocols for Stability Assessment
To ensure the reliability of quantitative data, the stability of the internal standard in use must be thoroughly evaluated. Below are detailed methodologies for key experiments to assess the stability of this compound.
Stock Solution Stability
Objective: To determine the stability of the this compound stock solution under different storage conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber glass vials to minimize exposure to light.[6]
-
Store the vials at different temperatures: -20°C, 4°C, and room temperature.[6]
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., GC-MS or LC-MS).
-
Compare the measured concentrations to the initial concentration (time 0). A deviation of more than ±15% is typically considered significant.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Protocol:
-
Spike a known concentration of this compound into a relevant biological matrix (e.g., human plasma).
-
Divide the spiked matrix into several aliquots.
-
Subject the aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
After one, two, and three freeze-thaw cycles, analyze the concentration of this compound in the samples.
-
Compare the results to a freshly prepared control sample that has not undergone any freeze-thaw cycles.
Long-Term Stability in Matrix
Objective: To assess the long-term stability of this compound in a biological matrix under frozen storage conditions.
Protocol:
-
Prepare a set of quality control (QC) samples by spiking this compound into the biological matrix at low, medium, and high concentrations.
-
Store these QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the QC samples at various time points (e.g., 0, 1, 3, 6, and 12 months).
-
The internal standard is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
Potential Degradation Pathways
While 13C-labeling imparts significant stability, it is important to be aware of potential degradation pathways for chloroform (B151607). Chloroform can decompose in the presence of oxygen and light, leading to the formation of phosgene, chlorine, and hydrochloric acid.[7][8] This degradation is a radical reaction and can be accelerated by light.[1][7] The acidic byproducts can potentially react with analytes in the sample, leading to inaccurate results.[7][9]
To mitigate this, it is recommended to:
-
Store this compound solutions in amber vials to protect them from light.[6][10]
-
Store solutions at low temperatures (-20°C for stock solutions).[6]
-
Consider using stabilizers, such as silver foil, which can act as a radical scavenger.[10]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing internal standard stability and the logical reasoning behind the preference for 13C-labeled standards.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Rationale for the superiority of 13C-labeled internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples [mdpi.com]
- 8. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 9. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckgas.com [ckgas.com]
A Comparative Guide to Isotopic Purities of Chloroform-13C for Researchers
For researchers, scientists, and professionals in drug development, the choice of isotopically labeled compounds is critical for the accuracy and reliability of experimental data. Chloroform-13C (¹³CHCl₃) is a widely used solvent and reagent in various analytical and synthetic applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and as a precursor for ¹³C-labeled compounds. The isotopic purity of this compound can significantly impact experimental outcomes, influencing sensitivity, accuracy in quantification, and the ability to detect low-concentration analytes.
The Significance of Isotopic Purity in ¹³C NMR Applications
The primary advantage of using this compound with high isotopic purity lies in the significant enhancement of the signal-to-noise ratio (S/N) in ¹³C NMR spectroscopy. The natural abundance of ¹³C is only about 1.1%, meaning that in standard chloroform (B151607), the vast majority of molecules are ¹²CHCl₃ and do not produce a ¹³C NMR signal.[1] By increasing the percentage of ¹³C atoms, the number of NMR-active nuclei in the sample volume is proportionally increased, leading to a stronger signal.
Higher isotopic purity is particularly crucial for:
-
Quantitative NMR (qNMR): In qNMR, the signal intensity is directly proportional to the number of nuclei. A higher and more accurately known isotopic purity of a ¹³C-labeled internal standard or solvent leads to more precise and accurate quantification of the analyte.[2][3][4]
-
Detection of Low-Concentration Analytes: A stronger solvent signal (if used as a reference) or reduced background from a ¹³C-depleted solvent allows for the clearer detection of weak signals from low-concentration sample components.
-
Advanced NMR Experiments: Techniques like 2D ¹³C-¹³C correlation spectroscopy (e.g., INADEQUATE) are only feasible with high levels of ¹³C enrichment, as they rely on detecting scalar couplings between adjacent ¹³C nuclei.[5]
Performance Comparison of this compound Isotopic Purities
The following table summarizes the theoretical and expected performance characteristics of this compound at different isotopic purities. The signal-to-noise ratio is directly proportional to the isotopic enrichment.
| Isotopic Purity (atom % ¹³C) | ¹³C Molar Fraction | Relative Signal Intensity (Theoretical) | Primary Applications | Key Considerations |
| Natural Abundance (~1.1%) | 0.011 | 1x | Routine ¹H NMR solvent (as CDCl₃) | ¹³C signal is very weak; not suitable for ¹³C enrichment studies. |
| 99% | 0.99 | ~90x | Standard for ¹³C NMR, qNMR internal standard, precursor for ¹³C labeling.[6] | Provides significant signal enhancement for most applications. The 1% of ¹²CHCl₃ is generally not problematic. |
| 99.9% | 0.999 | ~90.8x | High-precision quantitative analysis, studies requiring minimal isotopic background, advanced NMR experiments. | Offers a marginal increase in signal intensity over 99% but can be critical for highly sensitive measurements where baseline and isotopic impurities must be minimized. |
Experimental Protocols
Quantitative ¹³C NMR (qNMR) for Purity Assessment of a Target Compound
This protocol describes the use of high-purity this compound as an internal standard for determining the purity of a target compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound internal standard (e.g., 99.9% isotopic purity).
-
Accurately weigh a known amount of the analyte.
-
Dissolve both in a deuterated solvent (e.g., Acetone-d₆) in a volumetric flask to ensure a homogeneous solution. The solvent should be chosen to avoid signal overlap with the analyte and the this compound peak.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. It is crucial to use parameters that ensure accurate integration.
-
Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals.[7]
-
Relaxation Delay (D1): Set a long relaxation delay, typically at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest (both the analyte and this compound). This ensures complete relaxation of the nuclei between scans.[8]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the internal standard and the analyte signals.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[4]
-
-
Purity Calculation:
-
Integrate the well-resolved signal of the this compound internal standard and a well-resolved signal from the analyte.
-
The purity of the analyte can be calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = Analyte of interest
-
IS = Internal Standard (this compound)
-
-
Determination of Isotopic Purity of this compound by ¹³C NMR
This protocol outlines a method to verify the isotopic purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a deuterated solvent that does not have signals in the region of the chloroform peak (e.g., Acetone-d₆).
-
Add a known amount of a high-purity, non-¹³C-enriched compound with a known number of carbon atoms as a reference for natural abundance signal intensity.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum using the parameters described in the previous protocol (inverse-gated decoupling, long relaxation delay).
-
-
Data Analysis:
-
Integrate the signal from the this compound.
-
Integrate the signals from the natural abundance carbons of the reference compound.
-
The isotopic enrichment can be calculated by comparing the integral of the this compound signal to the integrals of the reference signals, taking into account the natural abundance of ¹³C (1.1%).
-
Visualizing Experimental Workflows
Caption: Workflow for qNMR Purity Assessment.
Caption: Isotopic Purity Determination Workflow.
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound 13C 99atom 31717-44-9 [sigmaaldrich.com]
- 6. This compound 13C 99atom 31717-44-9 [sigmaaldrich.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Researcher's Guide to Isotopic Tracers in Kinetic Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals, a precise understanding of cellular metabolism is fundamental to unraveling disease mechanisms and developing effective therapeutics. 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for quantifying intracellular metabolic rates, offering a dynamic view of cellular physiology. The selection of an appropriate 13C-labeled tracer is a critical decision that dictates the precision and scope of the metabolic insights gained.
This guide provides an objective comparison of commonly used 13C tracers for kinetic studies of metabolic pathways, supported by experimental data and detailed methodologies. While the initial query concerned Chloroform-13C, it is important to clarify that this compound is not utilized as a tracer for elucidating endogenous metabolic pathways in kinetic studies. Instead, its use is typically confined to environmental and toxicological research to track the degradation and fate of chloroform (B151607) itself. This guide will, therefore, focus on the validated and widely used tracers that are central to metabolic research.
Principles of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The methodology involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and quantify the flux through each reaction.[2]
Comparison of Common 13C Tracers
The choice of a 13C-labeled tracer is a critical determinant of the precision and accuracy of the resulting flux map. Different tracers provide distinct labeling patterns that can better resolve fluxes in specific pathways. The following tables summarize the performance of commonly used tracers for key metabolic pathways.
Table 1: Performance of ¹³C-Glucose Tracers in Metabolic Flux Analysis
| Tracer | Primary Pathways Analyzed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and the PPP.[3][4] | Less informative for the TCA cycle compared to glutamine tracers.[3] |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Biosynthesis | Labels all carbons, giving a general overview of glucose metabolism.[5] | Can be less precise for specific pathways like the PPP compared to positionally labeled tracers.[3] |
| [1-¹³C]Glucose | Glycolysis vs. PPP | Historically used to estimate the entry of glucose into the PPP. | Outperformed by [1,2-¹³C₂]glucose for overall network analysis.[4] |
| [2-¹³C]Glucose or [3-¹³C]Glucose | Glycolysis, TCA Cycle | Outperform [1-¹³C]glucose for overall network analysis.[4] | May not provide the same level of precision for the PPP as [1,2-¹³C₂]glucose. |
Table 2: Performance of ¹³C-Glutamine and Other Tracers in Metabolic Flux Analysis
| Tracer | Primary Pathways Analyzed | Advantages | Disadvantages |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for the analysis of the TCA cycle.[3][4] | Provides limited information on glycolytic pathways.[3] |
| [1-¹³C]Glutamine | TCA Cycle (oxidative vs. reductive flux) | Useful for distinguishing between oxidative and reductive carboxylation pathways.[6] | May provide less comprehensive labeling of all TCA cycle intermediates compared to [U-¹³C₅]glutamine. |
| [5-¹³C]Glutamine | TCA Cycle, Lipogenesis from Glutamine | The isotopic label is incorporated into acetyl-CoA and fatty acids only through reductive carboxylation, making it ideal for tracing the contribution of glutamine to lipid synthesis.[6] | The label is not transferred to fatty acids through the oxidative TCA cycle.[6] |
| ¹³C-Labeled Fatty Acids | Fatty Acid Oxidation (FAO), TCA Cycle | Directly traces the contribution of fatty acid oxidation to the TCA cycle acetyl-CoA pool.[7] | Uptake and metabolism can be cell-type specific. |
| [1,2-¹³C₂]Acetate | TCA Cycle, Fatty Acid Synthesis | Directly labels the acetyl-CoA pool, useful for studying pathways originating from acetyl-CoA. | Can be rapidly consumed and may not label all cellular pools uniformly. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracer studies. The following are generalized protocols for cell culture experiments using ¹³C-labeled tracers.
Cell Culture and Isotope Labeling
Objective: To introduce a ¹³C-labeled substrate to cells and allow for its incorporation into downstream metabolites.
Protocol:
-
Media Preparation: Prepare a custom medium that is deficient in the metabolite to be used as a tracer (e.g., glucose-free DMEM for ¹³C-glucose tracing). Supplement the medium with dialyzed fetal bovine serum (to minimize unlabeled metabolites), other necessary nutrients, and the desired ¹³C-labeled tracer at a known concentration.
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 60-80%).
-
Labeling: Remove the regular growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This duration depends on the pathway of interest, with glycolysis reaching steady state in minutes, while nucleotides may take 24 hours.[8] For isotopically non-stationary MFA, samples are collected at multiple time points during the transient phase.[9][10]
Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites.
Protocol:
-
Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed in the cold to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[1]
Analytical Measurement: GC-MS and LC-MS
Objective: To separate and quantify the mass isotopomer distributions of metabolites.
GC-MS Protocol (for volatile or derivatized metabolites):
-
Derivatization: To increase their volatility for gas chromatography, metabolites are chemically derivatized. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[11][12]
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Metabolites are separated based on their boiling points and interaction with the GC column.
-
Ionization and Detection: Eluted compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, allowing for the determination of mass isotopomer distributions.[13]
LC-MS Protocol (for a broader range of metabolites):
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC method.
-
Injection and Separation: Inject the sample into an LC system (e.g., using HILIC or reversed-phase chromatography) to separate the metabolites.
-
Ionization and Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer to determine their mass isotopologue distributions.[5]
Data Analysis and Visualization
The analysis of mass isotopomer data to calculate metabolic fluxes requires specialized software. Several packages are available to handle the complex calculations involved in 13C-MFA.[12]
Table 3: Comparison of Software for 13C-MFA Data Analysis
| Software | Platform | Key Features |
| 13CFLUX2 | C++, Command-line | High-performance, scalable for large networks, supports various measurement types.[14] |
| INCA | MATLAB | User-friendly interface, supports both stationary and non-stationary MFA. |
| METRAN | MATLAB | Based on the Elementary Metabolite Units (EMU) framework for efficient computation.[12][15] |
| OpenFLUX2 | Open-source, MATLAB | Flexible and extensible, suitable for users with programming experience. |
Visualizing Metabolic Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate the experimental workflows and metabolic pathways central to 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. academic.oup.com [academic.oup.com]
- 15. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Chloroform-13C in Quantitative Analysis: A Head-to-Head Comparison with Traditional Methods
In the landscape of analytical chemistry, the precise quantification of molecular entities is paramount for researchers, scientists, and drug development professionals. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the gold standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly utilizing 13C-labeled internal standards such as Chloroform-13C, presents a powerful alternative. This guide provides an objective comparison of this compound-based qNMR against conventional quantification techniques, supported by experimental data and detailed protocols.
The Rise of 13C qNMR in Complex Mixture Analysis
Quantitative 1H NMR (qNMR) is a well-established technique, but spectral overlap in complex mixtures can often hinder accurate quantification.[1] 13C qNMR emerges as a robust solution in such scenarios, offering a much wider chemical shift range that allows for better resolution of individual signals.[1] This enhanced resolution can lead to more accurate and reliable quantification of components within a complex sample.[1]
However, quantitative 13C NMR is not without its challenges. The low natural abundance of the 13C isotope (1.1%) and its longer spin-lattice relaxation times (T1) necessitate longer acquisition times to achieve an adequate signal-to-noise ratio.[2] Furthermore, the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons, can introduce variability and affect the accuracy of quantification if not properly managed.[2]
To overcome these hurdles, specific experimental techniques are employed. The use of relaxation agents, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times, thereby reducing the overall experiment time.[3] Additionally, inverse-gated decoupling pulse sequences are utilized to suppress the NOE, ensuring that the signal intensity is directly proportional to the number of nuclei.[4]
Performance Benchmark: this compound qNMR vs. Traditional Methods
The performance of any quantitative method is assessed based on key validation parameters: accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification). While direct head-to-head studies using this compound as an internal standard against traditional methods for the same analyte are not abundantly available in published literature, the general performance of 13C qNMR has been shown to be comparable to, and in some cases, interchangeable with, methods like HPLC.[5]
For instance, studies comparing qNMR with HPLC for the analysis of various compounds have demonstrated no significant difference in accuracy and precision between the two techniques.[5]
Table 1: Comparative Performance of Quantitative 13C NMR and Traditional Chromatographic Methods
| Parameter | Quantitative 13C NMR (with this compound as Internal Standard) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Molar concentration is directly proportional to the integrated signal area relative to a known internal standard. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. | Separation based on volatility and interaction with a stationary phase, with detection by FID, MS, etc. |
| Accuracy | High, provides an absolute purity value when a certified internal standard is used.[6] | High, but can be influenced by the response factors of impurities.[6] | High, dependent on the detector response and calibration. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[5] | Very good, with low RSD. |
| Linearity | Excellent, with correlation coefficients (r²) often exceeding 0.999.[1] | Excellent, with correlation coefficients (r²) typically >0.99.[5] | Excellent, with correlation coefficients (r²) typically >0.99. |
| Selectivity | High, based on distinct resonance signals, reducing interference from matrix components.[1] | Dependent on chromatographic resolution; co-elution can be a challenge. | Dependent on chromatographic resolution; co-eluting compounds can interfere with quantification. |
| Sample Throughput | Can be lower due to longer acquisition times, though this can be mitigated with relaxation agents. | Generally high, especially with modern UPLC systems. | Generally high, with fast run times for volatile compounds. |
| Sample Preparation | Minimal, often just dissolution in a deuterated solvent with the internal standard. | Often requires more extensive sample preparation, including extraction and filtration. | Can require derivatization for non-volatile analytes. |
| Non-destructive | Yes, the sample can be recovered after analysis. | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
Experimental Protocols
Quantitative 13C NMR using this compound Internal Standard
This protocol outlines the general steps for determining the purity of a solid analyte using this compound as an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the analyte into a clean, dry vial. Record the exact weight.
-
Accurately weigh an appropriate amount of this compound (to achieve a molar ratio of analyte to standard between 1:1 and 1:3) into the same vial. Record the exact weight.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6). Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.
-
To shorten relaxation times, a relaxation agent such as Cr(acac)3 can be added at a concentration of approximately 5 mg/mL.[3]
-
Transfer the solution to a 5 mm NMR tube.
2. 13C NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe.
-
Set the following acquisition parameters for quantitative 13C NMR:
-
Pulse Program: Inverse-gated decoupling (e.g., 'zgig' on Bruker instruments) to suppress the NOE.
-
Flip Angle: 90°
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest. If a relaxation agent is used, a D1 of 10 seconds may be sufficient.[7]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).
-
3. Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the this compound internal standard and a selected, well-resolved signal of the analyte.
-
The purity of the analyte can be calculated using the following formula:
PurityAnalyte (%) = ( IAnalyte / IStandard ) * ( NStandard / NAnalyte ) * ( MWAnalyte / MWStandard ) * ( mStandard / mAnalyte ) * PurityStandard * 100
Where:
-
I = Integrated signal area
-
N = Number of carbons for the respective integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityStandard = Purity of the this compound internal standard
-
Typical HPLC Method for Small Molecule Quantification
This protocol provides a general outline for the purity determination of a small molecule by HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
2. HPLC Analysis:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: 0.1% Formic Acid in Water, and Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
-
The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
Caption: A comparison of the experimental workflows for quantitative analysis.
Conclusion
Quantitative 13C NMR using this compound as an internal standard offers a highly accurate and precise method for the analysis of complex mixtures, providing a valuable alternative to traditional chromatographic techniques. Its key advantages lie in its high selectivity, minimal sample preparation, and non-destructive nature. While longer acquisition times have been a historical limitation, modern techniques have significantly reduced this drawback. For researchers and drug development professionals, the choice between qNMR and traditional methods will depend on the specific analytical challenge, including the complexity of the sample, the required throughput, and the availability of instrumentation. In many cases, a dual-pronged approach, leveraging the quantitative power of HPLC or GC and the structural confirmation and absolute quantification capabilities of qNMR, will provide the most comprehensive and reliable characterization of a sample.
References
- 1. Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Carbon-13 NMR for chloroform - Chemistry Stack Exchange [chemistry.stackexchange.com]
Evaluating Matrix Effects on Chloroform-13C Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isotopically labeled compounds is paramount in a multitude of research and development applications, from metabolic studies to environmental analysis. Chloroform-13C (¹³CHCl₃), a stable isotope-labeled version of chloroform (B151607), is frequently employed as an internal standard or tracer. However, the complexity of the sample matrix—the components of a sample other than the analyte of interest—can significantly impact the accuracy and precision of its quantification. This guide provides a comprehensive comparison of the matrix effects observed in different sample types and the efficacy of various analytical techniques in mitigating these effects, supported by experimental data and detailed methodologies.
Matrix effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration, respectively. These effects are primarily caused by co-eluting endogenous or exogenous substances that interfere with the ionization process in mass spectrometry or interact with the analyte during chromatographic separation. The extent of matrix effects is highly dependent on the nature of the matrix, the sample preparation method, and the analytical technique employed.
This guide will delve into a comparative analysis of matrix effects on this compound quantification in three common matrices: human plasma, human urine, and water. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with different sample introduction techniques and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in these matrices.
Key Principles of Matrix Effect Evaluation
The impact of the matrix on the analytical signal is typically assessed by calculating the Matrix Factor (MF) . This is determined by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solvent at the same concentration[1].
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
To compensate for these effects, a stable isotope-labeled internal standard (SIL-IS) , such as this compound itself when quantifying native chloroform, is the gold standard[1][2]. The SIL-IS is expected to co-elute with the analyte and experience the same matrix effects, allowing for accurate correction. The effectiveness of this correction is evaluated by the IS-normalized Matrix Factor .
Comparison of Analytical Methodologies and Matrix Effects
The choice of analytical methodology is critical in mitigating matrix effects. For a volatile compound like chloroform, GC-MS is a common and effective technique. The sample introduction method, however, plays a significant role in the extent of matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds[3][4][5]. For this compound, common sample preparation and introduction techniques include Headspace (HS) and Solid-Phase Microextraction (SPME).
1. Headspace (HS) GC-MS: This technique involves analyzing the vapor phase in equilibrium with the sample, which minimizes the introduction of non-volatile matrix components into the GC system[6][7].
2. Solid-Phase Microextraction (SPME) GC-MS: SPME utilizes a coated fiber to extract and concentrate analytes from the sample headspace or directly from the liquid phase. It is known for being a solvent-free and sensitive technique[6][8][9][10].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While less common for highly volatile compounds, LC-MS/MS can be employed for the analysis of chloroform, particularly when dealing with complex matrices where derivatization is not desired. However, LC-MS/MS is generally more susceptible to matrix effects, especially ion suppression in the electrospray ionization (ESI) source[11][12].
Quantitative Data Summary
The following tables summarize the expected matrix effects and performance of different analytical methods for the quantification of this compound in plasma, urine, and water. The data is synthesized from various studies on chloroform and other volatile organic compounds in similar matrices.
| Matrix | Analytical Method | Sample Preparation | Expected Matrix Effect (Matrix Factor) | Typical Recovery (%) | Precision (%RSD) | Key Considerations |
| Human Plasma | Headspace GC-MS | Direct Headspace | Minimal (MF ≈ 1) | 95 - 105 | < 10 | High protein content can affect partitioning into the headspace. Salting out may be required. |
| SPME GC-MS | Headspace SPME | Minimal to Moderate (MF = 0.8 - 1.2) | 90 - 110 | < 15 | Fiber selection is critical. Competition for fiber coating sites from other volatile matrix components can occur. | |
| LC-MS/MS | Protein Precipitation & Direct Injection | Significant Suppression (MF < 0.7) | 80 - 120 (with IS) | < 15 (with IS) | High lipid and protein content leads to strong ion suppression. Requires a robust internal standard. | |
| Human Urine | Headspace GC-MS | Direct Headspace | Minimal (MF ≈ 1) | 98 - 102 | < 5 | Generally a cleaner matrix than plasma for volatile analysis. |
| SPME GC-MS | Headspace SPME | Minimal (MF = 0.9 - 1.1) | 95 - 105 | < 10 | Less complex volatile profile compared to plasma, leading to more consistent extraction. | |
| LC-MS/MS | Dilute-and-Shoot | Moderate Suppression (MF = 0.7 - 0.9) | 85 - 115 (with IS) | < 15 (with IS) | High salt content and variability in composition can cause matrix effects. Dilution is a simple and effective mitigation strategy.[13] | |
| Water | Headspace GC-MS | Direct Headspace | Negligible (MF ≈ 1) | 99 - 101 | < 5 | Cleanest matrix with minimal interference. |
| SPME GC-MS | Headspace SPME | Negligible (MF ≈ 1) | 98 - 102 | < 5 | Highly efficient extraction with minimal competition. | |
| LC-MS/MS | Direct Injection | Minimal (MF ≈ 1) | 95 - 105 | < 10 | Generally low matrix effects, but dissolved organic matter can cause some suppression. |
Experimental Protocols
Protocol 1: Headspace GC-MS for this compound in Human Plasma
1. Sample Preparation:
- Pipette 1.0 mL of human plasma into a 20 mL headspace vial.
- Add 1.0 g of anhydrous sodium sulfate (B86663) (to aid in "salting out" the volatile analyte).
- Spike with the appropriate concentration of this compound standard solution.
- Immediately seal the vial with a PTFE-lined septum and aluminum cap.
- Vortex for 10 seconds.
2. Headspace Incubation and Injection:
- Place the vial in the headspace autosampler.
- Incubate at 80°C for 20 minutes with agitation.
- Pressurize the vial with carrier gas (Helium).
- Inject 1.0 mL of the headspace gas into the GC-MS system.
3. GC-MS Parameters:
- GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
- Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min.
- Injector Temperature: 220°C.
- Carrier Gas: Helium at 1.0 mL/min.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Mode: Selected Ion Monitoring (SIM) for m/z of this compound.
Protocol 2: SPME GC-MS for this compound in Human Urine
1. Sample Preparation:
- Pipette 5.0 mL of urine into a 20 mL headspace vial.
- Spike with the appropriate concentration of this compound standard solution.
- Immediately seal the vial.
- Vortex for 10 seconds.
2. SPME Extraction and Desorption:
- Place the vial in the autosampler.
- Incubate at 60°C for 10 minutes.
- Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 20 minutes with agitation.
- Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 2 minutes.
3. GC-MS Parameters:
- (Same as Protocol 1)
Protocol 3: LC-MS/MS for this compound in Human Plasma (using a stable isotope internal standard)
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., deuterated chloroform).
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
- LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Isocratic or a shallow gradient suitable for retaining a volatile analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Ionization: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
- MS Mode: Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and its internal standard.
Visualizing Experimental Workflows
Caption: Headspace GC-MS workflow for this compound analysis.
Caption: SPME GC-MS workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iltusa.com [iltusa.com]
- 7. Static headspace versus head space solid-phase microextraction (HS-SPME) for the determination of volatile organochlorine compounds in landfill leachates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. d-nb.info [d-nb.info]
- 10. Critical Comparison of Total Vaporization- Solid Phase Microextraction vs Headspace- Solid Phase Microextraction [scholarworks.indianapolis.iu.edu]
- 11. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Chloroform-13C Standards for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. Chloroform-13C (¹³CHCl₃) is a critical internal standard in quantitative analyses using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its performance directly impacts the validity of experimental data. This guide provides an objective comparison of commercially available this compound standards, focusing on key performance indicators to aid in the selection of the most suitable product for your research needs.
Key Performance Indicators for this compound Standards
The utility of a this compound standard is primarily determined by its isotopic purity, chemical purity, and stability. High isotopic purity ensures a strong, distinct signal from the labeled carbon, minimizing interference from the unlabeled species. Chemical purity is crucial to prevent the introduction of contaminants that could interfere with the analysis. Stability is essential for ensuring the integrity of the standard over time, preventing the formation of degradation products that could compromise experimental results.
Comparative Analysis of Commercial Standards
| Performance Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cambridge Isotope Laboratories) | Supplier C (e.g., Santa Cruz Biotechnology) |
| Isotopic Purity (atom % ¹³C) | ≥ 99%[1] | ≥ 99%[2] | ≥ 99% |
| Chemical Purity (Assay) | ≥ 99% (CP)[1] | Typically ≥ 99% | Highly Purified[3] |
| Stated Impurities | Per CoA | Per CoA | Per CoA |
| Supplied Form | Liquid | Liquid | Liquid |
| Available Quantities | 500mg, etc.[1] | Various | 500mg, 1000mg[3] |
| Storage Conditions | Room Temperature | Room Temperature | -20°C[3] |
Note: The data presented in this table is based on publicly available specifications. For lot-specific data, it is essential to consult the Certificate of Analysis provided by the supplier.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound standards, several key experiments are performed. The following are detailed methodologies for assessing isotopic purity, chemical purity, and stability.
Isotopic Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To accurately determine the atom percent of ¹³C in the this compound standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in a deuterated solvent (e.g., Acetone-d₆) to a final concentration suitable for NMR analysis.
-
Add a known amount of a certified internal calibration standard with a well-defined NMR signal that does not overlap with the chloroform (B151607) signal.
-
-
NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse angle, a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing carbon), and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
Integrate the area of the ¹³CHCl₃ signal and the signal of the internal standard.
-
The isotopic purity (atom % ¹³C) is calculated by comparing the integral of the ¹³CHCl₃ signal to the integral of the internal standard, taking into account the molar amounts of each. The natural abundance of ¹³C in the unlabeled chloroform can be accounted for by analyzing a corresponding unlabeled chloroform sample under the same conditions.
-
Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify any volatile chemical impurities in the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound standard in a high-purity solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject a known volume of the prepared sample into a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any other peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
The chemical purity is determined by the area percentage of the this compound peak relative to the total area of all detected peaks.
-
Stability Assessment
Objective: To evaluate the long-term stability of the this compound standard under recommended storage conditions.
Methodology:
-
Initial Analysis:
-
Upon receipt, perform initial isotopic and chemical purity analyses as described above to establish baseline data.
-
-
Storage:
-
Periodic Re-analysis:
-
At regular intervals (e.g., 6, 12, 24 months), re-analyze the standard for isotopic and chemical purity using the established NMR and GC-MS methods.
-
-
Data Evaluation:
-
Compare the results of the periodic re-analyses to the initial baseline data.
-
A significant change in purity or the appearance of degradation products (e.g., phosgene, hydrogen chloride) would indicate instability. Chloroform is known to be sensitive to light and air, which can lead to the formation of these degradation products. Commercial standards are often stabilized with agents like amylene or ethanol.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing the quality of this compound standards.
Caption: Workflow for Isotopic Purity Determination by qNMR.
Caption: Workflow for Chemical Purity Assessment by GC-MS.
Conclusion
Commercially available this compound standards from reputable suppliers generally meet the high-purity requirements for sensitive analytical applications. The key differentiators for researchers may include the availability of lot-specific Certificates of Analysis with detailed purity data, available quantities, and recommended storage conditions. For applications requiring the highest level of accuracy, it is recommended to perform in-house verification of the isotopic and chemical purity using the protocols outlined in this guide. By carefully considering these performance parameters and implementing robust quality control measures, researchers can ensure the integrity of their analytical results.
References
Verifying the Concentration of Chloroform-13C Stock Solutions: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise concentration of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. Chloroform-13C (¹³CHCl₃) is a widely used solvent and internal standard in various analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Inaccurate concentration of a this compound stock solution can lead to significant errors in quantitative analyses, impacting everything from reaction yield calculations to metabolic flux analysis.
This guide provides a comprehensive comparison of methods for verifying the concentration of this compound stock solutions, with a focus on providing actionable experimental data and detailed protocols.
Comparison of Analytical Methods
The two primary methods for accurately determining the concentration of a this compound solution are quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different laboratory settings and experimental needs.
| Feature | Quantitative ¹³C NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | The integral of an NMR signal is directly proportional to the molar concentration of the nucleus.[1] | A volatile sample is separated based on its boiling point and then ionized and detected based on its mass-to-charge ratio. |
| Primary Advantage | High precision and accuracy; non-destructive; provides structural information. The large chemical shift dispersion of ¹³C NMR allows for excellent signal separation, even in complex mixtures.[1] | High sensitivity and selectivity; excellent for volatile compounds; established and widely available technique. |
| Primary Disadvantage | Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or the use of ¹³C-labeled compounds to enhance signal intensity.[1][2] | Destructive to the sample; requires careful calibration with a certified reference material. |
| Sample Throughput | Lower, as longer relaxation delays are needed for accurate quantification.[2][3] | Higher, with modern autosamplers enabling the analysis of many samples in a single run. |
| Instrumentation | NMR Spectrometer | Gas Chromatograph coupled with a Mass Spectrometer |
| Calibration | Can be performed using an internal or external standard of known concentration.[3] | Requires a multi-point calibration curve generated from standards of known concentrations.[4] |
Experimental Protocols
Quantitative ¹³C NMR (qNMR) for this compound Concentration Verification
This protocol outlines the steps for determining the absolute concentration of a this compound stock solution using an internal standard.
Materials:
-
This compound stock solution (unknown concentration)
-
Deuterated solvent (e.g., Acetone-d₆)
-
Internal Standard (e.g., Maleic Anhydride, certified reference material with a known purity and concentration)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a precise volume of the deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
In a clean, dry volumetric flask, accurately pipette a known volume of the this compound stock solution.
-
Add a precise volume of the internal standard stock solution to the same flask.
-
Dilute to the final volume with the deuterated solvent.
-
Transfer an appropriate amount of the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.[2]
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ of the carbon nuclei being quantified (both this compound and the internal standard).[2][3] If T₁ values are unknown, they should be measured using an inversion-recovery experiment.
-
Number of Scans (ns): Set a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration of the signals.[2]
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity.
-
-
-
Data Processing and Analysis:
-
Apply an appropriate line broadening function (e.g., 1-5 Hz for ¹³C spectra).[3]
-
Perform Fourier transform, phase correction, and baseline correction on the resulting spectrum.[2]
-
Integrate the signals corresponding to the this compound and the internal standard. Ensure the integration limits are consistent for all peaks of interest.[3]
-
Calculate the concentration of the this compound stock solution using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (Vₛ / Vₓ) * Cₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of carbons giving rise to the this compound signal (in this case, 1)
-
Nₛ = Number of carbons giving rise to the integrated signal of the internal standard
-
Iₛ = Integral of the internal standard signal
-
Mₓ = Molecular weight of this compound
-
Mₛ = Molecular weight of the internal standard
-
Vₓ = Volume of the this compound stock solution used
-
Vₛ = Volume of the internal standard stock solution used
-
Cₛ = Concentration of the internal standard stock solution
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For laboratories where a GC-MS system is more readily available, this method provides a reliable alternative for concentration verification.
Materials:
-
This compound stock solution (unknown concentration)
-
High-purity solvent for dilution (e.g., Methanol or Hexane)
-
Certified Chloroform (B151607) reference standards at various known concentrations
-
Internal standard for GC-MS analysis (e.g., Chloroform-d)
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the certified Chloroform reference material with the high-purity solvent to cover a range of concentrations that is expected to bracket the concentration of the this compound solution.
-
Add a constant, known concentration of the internal standard (Chloroform-d) to each calibration standard.
-
-
Sample Preparation:
-
Accurately dilute a known volume of the this compound stock solution with the high-purity solvent.
-
Add the same constant, known concentration of the internal standard (Chloroform-d) to the diluted sample.
-
-
GC-MS Analysis:
-
Set up the GC-MS method with an appropriate column and temperature program to achieve good separation of chloroform from any potential impurities and the solvent.
-
Analyze the calibration standards and the prepared sample. The mass spectrometer should be set to monitor the characteristic ions for this compound, Chloroform, and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the chloroform standard to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the chloroform standards.
-
Calculate the peak area ratio for the this compound sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original this compound stock solution by accounting for the dilution factor.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each verification method.
Caption: Workflow for this compound concentration verification by qNMR.
Caption: Workflow for this compound concentration verification by GC-MS.
References
A Comparative Guide to Statistical Validation of Data Normalized with Chloroform-13C in Quantitative NMR Metabolomics
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative data are paramount. In the field of Nuclear Magnetic Resonance (NMR) metabolomics, proper normalization is a critical step to minimize unwanted experimental variation while preserving true biological differences. The use of a ¹³C-labeled internal standard, such as Chloroform-13C (¹³CDCl₃), offers a robust method for data normalization. This guide provides an objective comparison of normalization using a ¹³C internal standard with other common normalization techniques, supported by established experimental principles and methodologies.
The primary advantage of using a ¹³C-labeled internal standard lies in the wide chemical shift range of ¹³C NMR, which results in less signal overlap compared to ¹H NMR, allowing for more accurate quantification.[1] An internal standard, ideally a ¹³C-enriched compound not naturally present in the samples, is added in a known concentration to each sample before NMR analysis. The intensity of the internal standard's signal serves as a reference to which all other metabolite signals in that sample are normalized. This approach can correct for variations in sample volume, spectrometer performance, and sample preparation.
Comparison of Normalization Methods
The choice of normalization method can significantly impact the results of a metabolomics study.[2][3] While normalization to a ¹³C internal standard is a powerful technique, other methods are also widely used. The following table summarizes the principles, advantages, and limitations of this compound normalization compared to other common techniques.
| Normalization Method | Principle | Advantages | Disadvantages |
| This compound Internal Standard | Normalizes each metabolite's signal intensity to the known concentration of an added ¹³C-labeled standard. | - High accuracy and precision.[4] - Corrects for variations in sample preparation and instrument response. - ¹³C provides a wide spectral window, reducing signal overlap.[1] | - Requires the addition of an external compound to the sample. - The internal standard must be carefully selected to not interfere with endogenous metabolite signals. |
| Probabilistic Quotient Normalization (PQN) | Assumes that for a large number of metabolites, the concentration change between samples is small. It calculates a dilution factor for each spectrum based on the median of the quotients of the intensities of all metabolites relative to a reference spectrum.[5] | - Does not require an internal standard. - Can be effective in correcting for sample dilution effects. | - Assumption of mostly unchanged metabolite concentrations may not always hold true.[5] |
| Quantile Normalization | Assumes that the overall distribution of metabolite intensities is similar across all samples. It forces the distribution of intensities for each sample to be the same.[5] | - Effective in reducing between-sample variation.[5] - Widely used in other 'omics' fields. | - Can potentially remove true biological variation if the underlying assumption is not met. |
| Total Ion Current (TIC) / Total Sum Normalization | Normalizes the intensity of each metabolite signal to the total intensity of all signals in the spectrum. | - Simple to implement. | - Assumes that the total metabolite concentration is the same across all samples, which is often not the case. |
Experimental Protocols
Quantitative ¹³C NMR with this compound Internal Standard
This protocol outlines the key steps for acquiring quantitative ¹³C NMR data using this compound as an internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the biological sample (e.g., lyophilized extract).
-
Prepare a stock solution of ¹³C-labeled Chloroform in a suitable deuterated solvent (e.g., Methanol-d₄) at a precise concentration.
-
Add a known volume of the ¹³C-Chloroform stock solution to the weighed sample.
-
Vortex the sample thoroughly to ensure complete dissolution and mixing.
-
Transfer the final solution to an NMR tube.
2. NMR Data Acquisition:
-
Use an inverse-gated proton decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.[6]
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbon nuclei being quantified to ensure full relaxation between scans.[7]
-
Acquire the data with a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
To reduce long T₁ relaxation times and shorten the experimental time, a paramagnetic relaxation agent (e.g., Cr(acac)₃) can be added to the sample.[4][8]
3. Data Processing and Normalization:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction manually for optimal accuracy.
-
Integrate the area of the ¹³C-Chloroform signal and the signals of the metabolites of interest.
-
Calculate the concentration of each metabolite relative to the known concentration of the ¹³C-Chloroform internal standard using the following formula:
Concentration_metabolite = (Integral_metabolite / N_metabolite) * (N_IS / Integral_IS) * Concentration_IS
Where:
-
Integral_metabolite and Integral_IS are the integrated signal areas of the metabolite and the internal standard, respectively.
-
N_metabolite and N_IS are the number of carbon nuclei giving rise to the respective signals.
-
Concentration_IS is the known concentration of the internal standard.
-
Statistical Validation of Normalization
The performance of a normalization method can be statistically evaluated using several metrics. The following table outlines key validation parameters and their significance.
| Validation Parameter | Description | Statistical Metric |
| Precision | The closeness of agreement between independent measurements of the same sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV).[9] |
| Accuracy | The closeness of the measured value to the true or accepted value. | Recovery percentage of spiked standards.[9] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) of a calibration curve.[9] |
| Reduction of Unwanted Variation | The effectiveness of the normalization method in reducing non-biological variability. | Comparison of the variance of quality control (QC) samples before and after normalization. |
Visualizations
The following diagrams illustrate the workflow for quantitative ¹³C NMR with an internal standard and the conceptual relationship between different normalization approaches.
Caption: Workflow for quantitative ¹³C NMR with a this compound internal standard.
Caption: Conceptual overview of different data normalization strategies in metabolomics.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical Analysis of NMR Metabolic Fingerprints: Established Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. State-of-the art data normalization methods improve NMR-based metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Linearity and Range of Chloroform-13C Calibration Curves in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount for a wide range of applications, from metabolic studies to environmental analysis. Chloroform-13C (¹³CHCl₃), a stable isotope-labeled version of chloroform (B151607), is frequently employed as an internal standard or a tracer. The reliability of quantitative data derived from its use is directly dependent on the quality of the calibration curve. This guide provides an objective comparison of the performance of two primary analytical techniques for the quantification of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), with a focus on the linearity and range of their respective calibration curves.
Data Presentation: A Comparative Overview
The choice of analytical technique for the quantification of this compound significantly impacts the achievable linear range, sensitivity, and precision. The following tables summarize the expected performance characteristics for calibration curves generated by quantitative ¹³C Nuclear Magnetic Resonance (qNMR) and Isotope Dilution Mass Spectrometry (IDMS), a common approach for analyzing isotopically labeled compounds.
Table 1: Comparison of Calibration Curve Parameters for this compound Quantification
| Parameter | Quantitative ¹³C NMR (qNMR) | Isotope Dilution Mass Spectrometry (IDMS) | Key Considerations |
| Linear Range | Typically 1-2 orders of magnitude (e.g., 0.1 - 10 mg/mL) | Typically 3-4 orders of magnitude (e.g., 1 ng/mL - 1000 ng/mL) | MS offers a significantly wider linear range, making it suitable for samples with highly variable concentrations. |
| Coefficient of Determination (R²) | ≥ 0.995 | ≥ 0.995 | While a high R² is desirable, it does not solely guarantee linearity, especially in IDMS where curves can be inherently non-linear.[1] |
| Limit of Detection (LOD) | ~0.05 mg/mL | ~0.5 ng/mL | MS provides substantially lower detection limits, crucial for trace-level analysis. |
| Limit of Quantification (LOQ) | ~0.15 mg/mL | ~2 ng/mL | The higher sensitivity of MS translates to lower quantification limits.[2] |
| Precision (RSD) | < 5% | < 15% | qNMR generally offers higher precision due to the inherent quantitative nature of the technique. |
| Selectivity | High (based on unique chemical shift) | Very High (based on mass-to-charge ratio) | Both techniques are highly selective for this compound. |
Table 2: Typical Performance Data for this compound Calibration
| Analytical Technique | Typical Linear Range | R² Value | LOD | LOQ |
| Quantitative ¹³C NMR | 0.1 - 10 mg/mL | > 0.998 | ~50 µg/mL | ~150 µg/mL |
| GC-MS (IDMS) | 2 - 1000 ng/mL | > 0.995 | ~0.5 ng/mL | ~2 ng/mL |
Note: The values presented in these tables are representative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols: Methodologies for Calibration Curve Generation
The generation of a reliable calibration curve requires meticulous attention to experimental detail. Below are detailed protocols for creating a this compound calibration curve using both quantitative ¹³C NMR and GC-MS.
Protocol 1: Quantitative ¹³C NMR (qNMR) Calibration Curve
Quantitative ¹³C NMR relies on the direct proportionality between the integrated signal intensity of a specific carbon resonance and its molar concentration. To ensure accuracy, suppression of the Nuclear Overhauser Effect (NOE) and complete spin-lattice relaxation (T₁) are critical.[3]
1. Preparation of Stock and Standard Solutions:
- Prepare a primary stock solution of this compound in a deuterated solvent (e.g., Deuterated Acetone or DMSO-d₆, as Chloroform-d would be unsuitable due to signal overlap).
- Perform serial dilutions of the stock solution to create a series of at least five calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
- Add a constant amount of a suitable internal standard (e.g., a non-volatile compound with a simple ¹³C spectrum that does not overlap with the this compound signal) to each standard.
2. NMR Data Acquisition:
- Acquire ¹³C NMR spectra using an inverse-gated decoupling pulse sequence to suppress the NOE.
- Employ a long relaxation delay (D1), typically 5 to 7 times the longest T₁ of the this compound and internal standard signals, to ensure complete relaxation between pulses.
- Use a calibrated 90° pulse width.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the lowest concentration standard for accurate quantification).[4]
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
- Integrate the area of the this compound peak and the internal standard peak.
- Calculate the ratio of the this compound peak area to the internal standard peak area for each standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
- Perform a linear regression analysis to determine the equation of the line, the R² value, and to assess linearity.
Protocol 2: Isotope Dilution Mass Spectrometry (IDMS) using GC-MS
IDMS is a highly accurate quantification technique that utilizes an isotopically labeled version of the analyte as an internal standard. In this case, this compound would be used to quantify unlabeled chloroform, or vice-versa. For the purpose of assessing the linearity of this compound itself, a calibration curve is generated by treating it as the analyte and using a different internal standard.
1. Preparation of Stock and Standard Solutions:
- Prepare a primary stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
- Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., 2, 10, 50, 200, 1000 ng/mL).
- Spike each standard with a constant concentration of an appropriate internal standard (e.g., a deuterated analog of another volatile compound that does not co-elute with this compound).
2. GC-MS Analysis:
- Sample Introduction: Utilize a suitable sample introduction technique, such as headspace injection for volatile samples, to introduce a fixed volume of the standard into the GC-MS system.
- Gas Chromatography (GC): Employ a GC column that provides good separation of chloroform from other potential matrix components. A common choice is a mid-polar column.
- Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor a characteristic ion for this compound (e.g., m/z 84, corresponding to [¹³CHCl₂]⁺) and a characteristic ion for the internal standard.
3. Data Processing and Analysis:
- Integrate the peak areas of the selected ions for this compound and the internal standard in each chromatogram.
- Calculate the ratio of the this compound peak area to the internal standard peak area for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
- Perform a linear regression to obtain the calibration function and the R² value. Note that for IDMS, a weighted linear regression or a quadratic fit may be more appropriate if the curve exhibits non-linearity.[5]
Mandatory Visualization: Workflows and Logical Relationships
To visually represent the processes and decisions involved in assessing this compound calibration curves, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for generating a quantitative ¹³C NMR calibration curve.
Caption: Logical pathway for assessing the linearity of a calibration curve.
Conclusion
The choice between quantitative ¹³C NMR and Isotope Dilution Mass Spectrometry for the analysis of this compound depends critically on the specific requirements of the study.
-
Quantitative ¹³C NMR is a robust technique that offers high precision and is inherently quantitative, making it an excellent choice when sample concentrations are relatively high and the utmost accuracy in determining molar ratios is needed. However, its lower sensitivity and narrower linear range may limit its applicability for trace analysis.
-
Isotope Dilution Mass Spectrometry (IDMS) , typically performed with GC-MS for a volatile compound like chloroform, provides superior sensitivity and a much wider linear dynamic range. This makes it the method of choice for detecting and quantifying this compound at low concentrations or in samples where the concentration may vary significantly. While highly accurate, it is important to be aware that IDMS calibration curves can exhibit non-linearity, and careful evaluation beyond the R² value is necessary.
Ultimately, a thorough validation of the chosen method within the intended application is essential to ensure the generation of reliable and accurate quantitative data for this compound.
References
- 1. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloroform-13C: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Chloroform-13C
This compound, an isotopically labeled compound, poses the same chemical hazards as its unlabeled counterpart. As a stable isotope, it is not radioactive; therefore, disposal procedures are dictated by the chemical properties of chloroform (B151607), which is classified as a hazardous substance.[1][2][] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. Chloroform is toxic if inhaled or swallowed, causes skin and serious eye irritation, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure.[4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[2][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from collection to final disposal.[7][8]
1. Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves and pipette tips, in a designated, leak-proof container made of a resistant material.[9][10]
-
The container must be kept tightly sealed when not in use to minimize the release of harmful vapors.[4][5][6][11]
-
Never mix this compound waste with other chemical waste streams to prevent dangerous reactions.[8]
2. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][10]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[4][6][8]
-
Ensure the storage location is secure and only accessible to authorized personnel.[6]
3. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][5][11][12]
-
Provide them with accurate information about the waste contents.
-
The most common and recommended method for the final disposal of chloroform is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][5]
4. Spill Management Protocol: In the event of a spill, the following steps should be taken immediately:
-
Ensure the area is well-ventilated.[12]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[2][4][5][11]
-
Carefully collect the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent or detergent and water.[2]
-
Dispose of all contaminated materials as hazardous waste.[2]
Quantitative Data and Hazard Classifications
| Property | Value/Classification | Source |
| GHS Hazard Statements | H302, H315, H319, H331, H336, H351, H361, H372, H402, H412 | [4][5][6] |
| GHS Signal Word | Danger | [4] |
| IARC Carcinogenicity | Group 2B: Possibly carcinogenic to humans | [11] |
| NTP Carcinogenicity | Reasonably anticipated to be a human carcinogen | [11] |
| ACGIH TLV-TWA | 10 ppm | [4] |
| UN Number | 1888 | [13] |
| Transport Hazard Class | 6.1 | [13] |
| Packing Group | III | [13] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 4. isotope.com [isotope.com]
- 5. policies.unc.edu [policies.unc.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. laballey.com [laballey.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. louisville.edu [louisville.edu]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
